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  • Product: 3-Hydroxyaspartic acid
  • CAS: 81601-40-3

Core Science & Biosynthesis

Foundational

biological function of 3-hydroxyaspartic acid in EGF domains

The Biological Imperative of 3-Hydroxyaspartic Acid (Hya) in EGF Domains: Structural Mechanisms, Signaling Modulation, and Therapeutic Targeting Executive Summary 3-Hydroxyaspartic acid (Hya), also known as -hydroxyaspar...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Imperative of 3-Hydroxyaspartic Acid (Hya) in EGF Domains: Structural Mechanisms, Signaling Modulation, and Therapeutic Targeting

Executive Summary

3-Hydroxyaspartic acid (Hya), also known as


-hydroxyaspartate, is a rare, non-proteinogenic amino acid formed by the post-translational hydroxylation of specific aspartic acid (or asparagine) residues within Epidermal Growth Factor-like (EGF) domains.[1][2] While often overshadowed by more common PTMs like phosphorylation, Hya is a critical structural determinant in high-affinity calcium binding, essential for the physiological function of Vitamin K-dependent coagulation factors (Factor IX, X, Protein C, S) and the Notch signaling pathway.

This technical guide dissects the enzymology of Aspartyl/Asparaginyl


-hydroxylase (ASPH), the structural biophysics of Hya-mediated calcium coordination, and the emerging role of ASPH as a metastatic driver in oncology. It concludes with validated analytical protocols for Hya detection, designed for immediate application in drug discovery and proteomic workflows.

Biosynthesis and Enzymology: The ASPH Mechanism[3]

The formation of Hya is catalyzed by Aspartyl/Asparaginyl


-hydroxylase (ASPH) , a 2-oxoglutarate (2-OG) dependent dioxygenase localized to the endoplasmic reticulum (ER).
The Consensus Motif

ASPH does not hydroxylate random aspartate residues. It strictly recognizes a consensus motif within the EGF domain, typically located between the third and fourth cysteines of the EGF fold:

Consensus Sequence:



(Where * denotes the hydroxylation site)
Reaction Mechanism

The reaction requires ferrous iron (


), oxygen (

), and 2-oxoglutarate (

-ketoglutarate). ASPH couples the decarboxylation of 2-OG to succinate with the hydroxylation of the

-carbon of the target Asp/Asn residue.

Stereochemistry: The resulting hydroxyl group is exclusively in the erythro configuration (erythro-3-hydroxyaspartic acid).

ASPH_Reaction_Cycle Substrate Pro-EGF Domain (Asp/Asn Residue) Enzyme Enzyme: ASPH (BAH) Substrate->Enzyme Cofactors Cofactors: Fe²⁺, O₂, 2-Oxoglutarate Cofactors->Enzyme Intermediate Fe(IV)-Oxo Intermediate Enzyme->Intermediate Oxidative Decarboxylation Product Modified EGF Domain (erythro-3-Hya) Intermediate->Product Hydroxyl Transfer Byproducts Byproducts: Succinate + CO₂ Intermediate->Byproducts

Figure 1: The catalytic cycle of Aspartyl/Asparaginyl


-hydroxylase (ASPH).[3][4] The enzyme utilizes an iron-oxo intermediate to install the hydroxyl group on the 

-carbon of the target residue.

Structural Biology: The Calcium Interface

The primary biological function of Hya is to modulate the affinity of EGF domains for calcium ions (


). EGF domains are rigid structural spacers, and calcium binding locks these domains into a linear, rod-like conformation essential for biological activity.
Hya vs. Asp: The Affinity Shift

While an unmodified Aspartate can bind calcium, the presence of the


-hydroxyl group provides an additional oxygen ligand for coordination. This significantly increases the binding affinity (

decreases) and alters the local pKa, stabilizing the calcium-bound state at physiological pH.

Table 1: Comparative Calcium Binding Metrics

FeatureUnmodified EGF (Asp)Hydroxylated EGF (Hya)Biological Impact
Ligand Coordination Monodentate/Bidentate (Carboxyl)Tridentate (Carboxyl +

-OH)
Tighter coordination sphere.
Dissociation Constant (

)
High

M to low mM range
Low

M range (~10-50

M)
10-100x higher affinity in Hya forms.
Structural Rigidity Flexible inter-domain tiltRigid, linear orientationEssential for receptor-ligand reach.
pH Sensitivity

release at pH < 6.0
Stable

binding at pH 6.0
Stability in acidic microenvironments.
Case Study: Factor IX and Protein C

In Vitamin K-dependent coagulation factors, the Hya-containing EGF1 domain mediates the orientation of the Gla domain relative to the protease domain. Without Hya, the affinity for


 drops, the domains become flexible, and the protein fails to align correctly on the phospholipid membrane, leading to a bleeding diathesis (e.g., Factor IX dysfunction in Hemophilia B, though rare mutations at this site exist).

Physiological Signaling: The Notch-ASPH Axis

Beyond coagulation, Hya plays a pivotal role in the Notch signaling pathway, a master regulator of cell differentiation and proliferation.

Mechanism of Action

Notch receptors and their ligands (Jagged, Delta-like) contain multiple tandem EGF repeats, many of which harbor the consensus sequence for ASPH modification.

  • Ligand Binding: Hya modification of Notch EGF repeats modulates the receptor's sensitivity to ligand binding.

  • Proteolytic Cleavage: Proper calcium binding (facilitated by Hya) exposes the S2 cleavage site (ADAM metalloproteases), a prerequisite for

    
    -secretase cleavage and NICD release.
    
Pathological Implications: Cancer Metastasis

In healthy adult tissue, ASPH expression is negligible.[5] However, in hepatocellular carcinoma (HCC), pancreatic cancer, and breast cancer, ASPH is massively upregulated.

  • The Driver: Overexpressed ASPH leads to hyper-hydroxylation of Notch.

  • The Outcome: Constitutive activation of Notch signaling, promoting epithelial-to-mesenchymal transition (EMT), cell migration, and metastasis.

Notch_ASPH_Pathology Tumor Tumor Microenvironment (Hypoxia/Growth Factors) ASPH_Up ASPH Upregulation (Overexpression) Tumor->ASPH_Up Induction Notch_Mod Hyper-hydroxylation of Notch Receptors ASPH_Up->Notch_Mod Enzymatic Activity Notch_Act Constitutive Notch Activation (NICD Release) Notch_Mod->Notch_Act Ligand Sensitivity Downstream Downstream Effectors: c-Myc, Cyclin D1, Snail Notch_Act->Downstream Transcription Phenotype Metastasis & Invasion (EMT Phenotype) Downstream->Phenotype

Figure 2: The ASPH-Notch signaling axis in cancer. Upregulation of ASPH drives hyper-activation of Notch, leading to metastatic phenotypes.[5]

Analytical Methodologies: Validated Protocols

Detecting Hya requires specific workflows because standard amino acid analysis often overlooks it or co-elutes it with Aspartate. Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Identification of Hya by LC-MS/MS

Objective: To identify and quantify Hya residues in a target protein (e.g., Factor IX or a therapeutic antibody with EGF domains).

Reagents:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing Grade Trypsin (or Glu-C for Asp-rich regions)

  • LC-MS Grade Water/Acetonitrile/Formic Acid[6]

Step-by-Step Workflow:

  • Denaturation & Reduction:

    • Solubilize 50

      
      g protein in 8M Urea/50mM Ammonium Bicarbonate.
      
    • Add DTT (5 mM final) and incubate at 56°C for 30 min.

  • Alkylation:

    • Add IAA (15 mM final) and incubate in dark at RT for 20 min.

  • Digestion:

    • Dilute Urea to <1M with 50mM Ammonium Bicarbonate.

    • Add Trypsin (1:50 enzyme:substrate ratio). Incubate overnight at 37°C.

    • Expert Tip: If the consensus site is near a K/R, Trypsin might generate peptides that are too small. Use Glu-C (cleaves at Asp/Glu) as an alternative to generate distinct fragments containing the Hya.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7

      
      m).
      
    • Gradient: 2% to 40% B (ACN + 0.1% FA) over 60 mins.

    • Mass Spectrometer Settings:

      • Mode: Data Dependent Acquisition (DDA).

      • Dynamic Modification: Set "Hydroxylation (D/N)" or manually add +15.9949 Da to Aspartate (D) and Asparagine (N).

  • Data Interpretation:

    • Look for a mass shift of +16 Da on Aspartate residues.

    • Verification: Inspect the MS/MS (fragmentation) spectrum.[7] The y and b ions must confirm the shift is on the Asp residue and not an oxidation artifact on Methionine (Met) or Tryptophan (Trp).

    • Self-Validation: Met-sulfoxide (oxidation) is often variable; Hya modification is usually stoichiometric (near 100% occupancy in native proteins) and site-specific (only at the consensus motif).

Protocol: Total Hya Quantification (Amino Acid Analysis)

For total protein content of Hya (without sequence context):

  • Hydrolysis: Vapor phase hydrolysis with 6M HCl at 110°C for 24 hours. (Hya is stable under these conditions).[7]

  • Derivatization: Pre-column derivatization with OPA (o-phthalaldehyde) or FMOC.

  • Separation: C18 RP-HPLC.

  • Standard: Use DL-threo-3-hydroxyaspartic acid as a retention time standard (Note: Biological Hya is erythro, but threo standards are often used for approximate elution checking if erythro is unavailable, though separation of diastereomers requires chiral conditions).

Therapeutic Implications

Targeting ASPH in Cancer: Small molecule inhibitors (SMIs) of ASPH are currently in development (e.g., MO-I-1151).[8]

  • Mechanism: These inhibitors bind the catalytic iron center of ASPH, preventing the hydroxylation of Notch.

  • Effect: Reduces Notch signaling, blocks EMT, and sensitizes tumors to chemotherapy.

Traboulsi Syndrome: A rare genetic disorder caused by mutations in the ASPH gene, leading to facial dysmorphism and lens dislocation, highlighting the critical role of Hya in extracellular matrix development (likely via Fibrillin modification).

References

  • Stenflo, J., et al. (1988). "Hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase."[1][4][9][10][11] Proceedings of the National Academy of Sciences, 85(22), 8405-8409. Link

  • Draffin, J. E., et al. (2016).
  • Ince, T. A., et al. (2000). "Role of Aspartyl -hydroxylase in Cancer." Seminars in Oncology.
  • Sturrock, E. D., et al. (2021). "Active site characterization and activity of the human aspartyl (asparaginyl)

    
    -hydroxylase." Metallomics, 13(9). Link
    
  • Ogawa, K., et al. (2020).

    
    -hydroxylase as a target for cancer therapy." Journal of Hematology & Oncology. Link
    
  • UniProt Consortium. "Aspartyl/asparaginyl beta-hydroxylase - Q12797." UniProtKB. Link

Sources

Exploratory

Technical Guide: 3-Hydroxyaspartic Acid Post-Translational Modification

Executive Summary 3-Hydroxyaspartic acid (Hya) is a non-canonical amino acid formed by the post-translational -hydroxylation of aspartic acid (Asp) or asparagine (Asn) residues. This modification is catalyzed exclusively...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyaspartic acid (Hya) is a non-canonical amino acid formed by the post-translational


-hydroxylation of aspartic acid (Asp) or asparagine (Asn) residues. This modification is catalyzed exclusively by the enzyme Aspartyl/Asparaginyl 

-hydroxylase (AspH)
. Unlike widespread phosphorylations, Hya modification is highly specific, occurring primarily within Calcium-binding Epidermal Growth Factor-like (cbEGF) domains of proteins critical for coagulation (Factors VII, IX, X, Protein S) and cell signaling (Notch receptors).

For drug development professionals, AspH represents a high-value target. It is normally expressed during embryogenesis but is pathologically re-expressed in aggressive carcinomas (HCC, Pancreatic, Breast), where it drives metastasis via Notch pathway over-activation.

Part 1: Molecular Mechanism of -Hydroxylation

The Enzymatic Core: AspH

AspH belongs to the superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases .[1] However, it possesses a structural deviation that distinguishes it from the canonical "2-His-1-Carboxylate" facial triad found in prolyl hydroxylases.

  • Expert Insight: Structural analysis reveals that AspH utilizes a 2-His coordination geometry (His679 and His725 in human AspH) to bind the Fe(II) center.[2] It lacks the glutamate/aspartate carboxylate ligand common in other dioxygenases, creating a unique, more accessible active site that accommodates the bulky disulfide-rich EGF substrates.

The Catalytic Cycle

The reaction couples the oxidative decarboxylation of 2-oxoglutarate (2OG) to the hydroxylation of the target Asp/Asn residue.

  • Cofactor Binding: Fe(II) coordinates to the apo-enzyme, followed by 2OG binding in a bidentate manner.

  • Substrate Docking: The EGF-domain substrate binds, displacing water molecules and positioning the target

    
    -carbon adjacent to the iron center.
    
  • Oxygen Activation:

    
     binds to the open coordination site on Fe(II), forming a ferric-superoxo species.
    
  • Hydrogen Abstraction: The reactive ferryl-oxo (

    
    ) intermediate abstracts a hydrogen atom from the pro-S position of the Asp/Asn 
    
    
    
    -carbon.
  • Hydroxylation: The hydroxyl radical recombines with the substrate radical, forming Hya and releasing succinate and

    
    .
    

Reaction Stoichiometry:



Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical intersection with Notch signaling.

AspH_Mechanism Fe_Bind Apo-AspH + Fe(II) OG_Bind Binary Complex (+ 2-OG) Fe_Bind->OG_Bind Sub_Bind Ternary Complex (+ EGF Substrate) OG_Bind->Sub_Bind O2_Act O2 Activation (Fe(IV)=O Species) Sub_Bind->O2_Act Hydrox H-Abstraction & Rebound O2_Act->Hydrox Release Product Release (Hya-Peptide + Succinate) Hydrox->Release Release->Fe_Bind Cycle Reset Notch_Hya Notch-Hya (High Affinity Ca2+) Release->Notch_Hya Modified Protein Notch_WT Notch Receptor (Unmodified) Notch_WT->Sub_Bind Substrate Entry Signaling Ligand Binding (Delta/Jagged) -> Metastasis Notch_Hya->Signaling Activation

Figure 1: The catalytic cycle of AspH (left loop) and its downstream effect on Notch receptor activation (right branch).

Part 2: Substrate Specificity & Biological Context

The Redefined Consensus Sequence

Historically, the consensus sequence was defined broadly. Recent proteomic and structural studies have redefined the requirement.[3] The hydroxylation site is invariably located within a specific disulfide-bridged macrocycle of the EGF domain.

Consensus Motif: Cys-X-Asp/Asn-X-X-X-X-Tyr/Phe-X-Cys

  • The Hydrophobic Pocket: The Tyr/Phe residue at the P+5 position relative to the target Asp is critical. It anchors the substrate by binding into a hydrophobic pocket on the AspH surface (between TPR repeats).

  • Stereochemistry: The enzyme strictly produces the L-threo isomer of 3-hydroxyaspartic acid.

Functional Consequence: Calcium Affinity

The introduction of the hydroxyl group provides an additional oxygen ligand for


 coordination.
  • Unmodified Asp: Binds

    
     with moderate affinity (
    
    
    
    mM range).
  • Modified Hya: Binds

    
     with high affinity (
    
    
    
    
    
    M range).
  • Mechanism: The hydroxyl group enables a hexacoordinate geometry that locks the EGF domain into a rigid structure, essential for protein-protein interactions (e.g., Notch-Ligand binding).

Part 3: Analytical Characterization & Protocols

Detection Strategy: Mass Spectrometry

Standard proteomics often miss Hya due to its specific mass shift (+16.0 Da) overlapping with oxidation (Met/Trp). A self-validating protocol requires high-resolution MS and specific fragmentation.

Table 1: Analytical Parameters for Hya Detection

ParameterSpecificationNotes
Mass Shift +15.9949 DaMonoisotopic mass change.
Protease Trypsin / ChymotrypsinChymotrypsin is often required as Lys/Arg are scarce in EGF Ca-binding loops.
Fragmentation ETD or HCDElectron Transfer Dissociation (ETD) preserves the fragile O-glycosylations often found nearby, though Hya itself is stable in HCD.
Diagnostic Ion Immonium ion -18 DaLoss of water from the immonium ion of Hya can be a marker.
Protocol: Self-Validating Hya Identification

Objective: Conclusively identify Hya sites in a target protein (e.g., Notch1) while ruling out non-enzymatic oxidation.

Step 1: In Vitro Hydroxylation (Positive Control Generation)

  • Incubate recombinant EGF-domain substrate (

    
    ) with recombinant human AspH (
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl pH 7.5,

    
    
    
    
    
    ,
    
    
    2-oxoglutarate,
    
    
    Ascorbate.
  • Control: Prepare a parallel reaction lacking 2-oxoglutarate (Negative Control).

Step 2: Protein Digestion

  • Reduce (DTT) and alkylate (Iodoacetamide) samples.[4]

  • Digest with Chymotrypsin (1:50 enzyme:substrate) overnight at 25°C. Reasoning: Trypsin cleavage sites are often too distal in EGF domains, yielding peptides too large for optimal ionization.

Step 3: LC-MS/MS Analysis

  • Inject on C18 column (Nano-LC).

  • Data Dependent Acquisition: Target the theoretical m/z of the unmodified and +16 Da modified peptide.

  • Validation Logic:

    • True Positive: Peak appears in Reaction Mix but NOT in Negative Control.

    • False Positive (Oxidation): Peak appears in both (likely Met oxidation).

MS_Workflow Sample Target Protein (Cell Lysate or Recombinant) Digest Digestion (Chymotrypsin/Trypsin) Sample->Digest LCMS LC-MS/MS (High Res Orbitrap) Digest->LCMS Analysis Data Analysis (+15.99 Da Search) LCMS->Analysis Validation Validation Check: Is shift present in -2OG control? Analysis->Validation Result_Ox Artifact (Met Oxidation) Validation->Result_Ox Yes Result_Hya Confirmed 3-hydroxyaspartate Validation->Result_Hya No

Figure 2: Self-validating mass spectrometry workflow for distinguishing enzymatic hydroxylation from oxidation artifacts.

Part 4: Therapeutic Implications[1]

AspH as an Oncogenic Driver

In healthy adults, AspH expression is negligible. In cancer, its upregulation leads to hypersensitized Notch signaling.

  • Mechanism: Hya modification of Notch receptors increases their affinity for Jagged/Delta ligands.

  • Outcome: Increased release of the Notch Intracellular Domain (NICD), driving transcription of HES1, HEY1, and c-MYC.

Drug Development Targets

Small Molecule Inhibitors (SMIs) targeting the catalytic iron center are in clinical and pre-clinical development.

  • Target: The unique hydrophobic pocket (TPR domain interface) offers a selectivity filter against other 2OG oxygenases (like HIF prolyl hydroxylases), reducing off-target toxicity (e.g., anemia).

  • Lead Compounds: MO-I-1100 series (second-generation catalytic inhibitors).

References

  • Stenflo, J., et al. (1989). "Aspartyl beta-hydroxylase: in vitro hydroxylation of a synthetic peptide based on the structure of the first growth factor-like domain of human factor IX."[5] Proceedings of the National Academy of Sciences.

  • Brewitz, L., et al. (2022).[3] "Combined proteomic and biochemical analyses redefine the consensus sequence requirement for epidermal growth factor-like domain hydroxylation."[3] Journal of Biological Chemistry.

  • Zhang, X., et al. (2019). "Aspartate/asparagine-β-hydroxylase crystal structures reveal an unexpected epidermal growth factor-like domain substrate disulfide pattern." Nature Communications.

  • Kanwal, M., et al. (2020). "Diverse molecular functions of aspartate β-hydroxylase in cancer." Oncology Letters.

Sources

Foundational

Structural and Functional Divergence of Erythro and Threo 3-Hydroxyaspartic Acid: A Comprehensive Technical Guide

Executive Summary 3-Hydroxyaspartic acid (3-HAA) is a non-proteinogenic, highly hydrophilic amino dicarboxylic acid characterized by the addition of a hydroxyl group at the -carbon (C3) of aspartic acid[1]. Because it po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyaspartic acid (3-HAA) is a non-proteinogenic, highly hydrophilic amino dicarboxylic acid characterized by the addition of a hydroxyl group at the


-carbon (C3) of aspartic acid[1]. Because it possesses two chiral centers at C2 and C3, 3-HAA exists as four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro[2]. The stereochemical configuration of these isomers fundamentally dictates their thermodynamic stability, biological function, and pharmacological utility. This whitepaper provides an in-depth analysis of the structural differences between the erythro and threo configurations, establishes self-validating analytical protocols for their differentiation, and details biocatalytic workflows for their stereoselective isolation.

Stereochemical Architecture and Conformational Causality

The fundamental structural difference between erythro and threo 3-HAA lies in the relative stereochemistry of the amino group at C2 and the hydroxyl group at C3.

  • Threo Configuration (anti): In the threo isomers ((2S, 3S) and (2R, 3R)), the bulky functional groups are oriented on opposite sides in a standard Fischer projection. To minimize the severe steric repulsion and electrostatic clash between the two negatively charged carboxylate groups, the molecule adopts a staggered conformation where the C2 and C3 protons are forced into a gauche spatial arrangement (dihedral angle

    
     60°).
    
  • Erythro Configuration (syn): In the erythro isomers ((2S, 3R) and (2R, 3S)), the functional groups are on the same side in a Fischer projection. The minimization of steric hindrance allows the carbon backbone to rotate such that the C2 and C3 protons spend a statistically significant amount of time in an antiperiplanar arrangement (dihedral angle

    
     180°).
    

Biological Divergence & Pharmacological Utility

The distinct 3D topologies of the erythro and threo isomers lead to highly divergent biological interactions.

In biological systems, the erythro isomer is predominantly found as a rare post-translational modification in the epidermal growth factor (EGF)-like domains of vitamin K-dependent coagulation factors, such as human Protein C and Factor IX[1]. This hydroxylation is catalyzed by a 2-oxoglutarate-dependent dioxygenase and is strictly required to facilitate proper calcium ion (Ca


) coordination on phospholipid surfaces during protease activation[3]. Pharmacologically, L-erythro-3-HAA acts as a targeted inhibitor of serine racemase, while D-erythro-3-HAA has been identified as a highly potent, submicromolar affinity agonist of the NMDA receptor[4].

Conversely, the threo isomers are heavily utilized in neuropharmacology. L-threo-3-HAA is a potent, competitive blocker of Excitatory Amino Acid Transporters (EAATs 1-4), effectively halting glutamate reuptake in glial cells and neurons[1],[4]. The D-threo isomer is frequently incorporated into microbial siderophores, such as ornibactin, to facilitate iron chelation[5].

G HAA 3-Hydroxyaspartic Acid (3-HAA) Threo Threo Isomers (L-/D-threo) HAA->Threo Diastereomer Erythro Erythro Isomers (L-/D-erythro) HAA->Erythro Diastereomer EAAT EAAT 1-4 Inhibition (Glutamate Transporters) Threo->EAAT L-threo & D-threo Sidero Siderophore Biosynthesis (e.g., Ornibactin) Threo->Sidero D-threo only CaBind Ca2+ Coordination (EGF-like Domains) Erythro->CaBind Erythro (PTM) SerRac Serine Racemase Inhibition Erythro->SerRac L-erythro only

Divergent biological pathways and pharmacological targets of threo and erythro 3-HAA isomers.

Analytical Differentiation: The NMR Gold Standard

Because erythro and threo isomers are diastereomers, they possess distinct physicochemical properties. While chromatographic separation is possible,


H Nuclear Magnetic Resonance (NMR) spectroscopy  remains the gold standard for definitive structural assignment.

The causality behind this lies in the Karplus equation, which correlates the vicinal proton-proton coupling constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) with the dihedral angle between them. Because the threo isomer is locked in a gauche conformation, its 

value is characteristically small (1.5–2.0 Hz). Because the erythro isomer frequently adopts an antiperiplanar conformation, its

value is significantly larger (3.5–4.5 Hz).

Table 1: Quantitative NMR and Physicochemical Properties of 3-HAA Isomers

IsomerAbsolute Configuration

H NMR

(H-2, H-3) in D

O

Coupling Constant
Primary Biological Role
L-threo-3-HAA (2S, 3S)

4.06 ppm, 4.56 ppm
1.5 – 2.0 Hz EAAT 1-4 Inhibitor
D-threo-3-HAA (2R, 3R)

3.82 ppm, 4.46 ppm
2.0 Hz Siderophore Component
L-erythro-3-HAA (2S, 3R)

4.03 ppm, 4.34 ppm
3.5 – 4.5 Hz Serine Racemase Inhibitor
D-erythro-3-HAA (2R, 3S)

3.99 ppm, 4.32 ppm
3.5 Hz NMDA Receptor Agonist

(Data aggregated from standardized Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


O solvent analyses at 500 MHz)

Advanced Biocatalytic Synthesis & Resolution

Chemical synthesis of 3-HAA (e.g., via the ammonolysis of trans-epoxysuccinic acid) universally yields racemic mixtures (DL-erythro or DL-threo)[6]. Separating these enantiomers via traditional chiral chromatography requires massive solvent volumes and suffers from poor scalability.

To solve this, modern protocols rely on biocatalytic enzymatic resolution . By utilizing D-erythro-3-hydroxyaspartate dehydratase (D-EHA DH) isolated from Pseudomonas sp. N99, researchers can exploit the strict stereospecificity of the enzyme's active site. The enzyme utilizes a Pyridoxal 5'-phosphate (PLP) cofactor to selectively form a Schiff base with the D-isomer, rapidly dehydrating it into oxaloacetate and ammonia. The L-isomer cannot fit the stereochemical constraints of the active site and is left entirely unreacted, allowing for simple pH-driven crystallization[7],[6].

G Start Racemic Mixture (DL-erythro-3-HAA) Enzyme Add D-EHA Dehydratase (Pseudomonas sp. N99) Start->Enzyme Reaction Enzymatic Dehydration (30°C, pH 8.0, PLP cofactor) Enzyme->Reaction Split Stereoselective Cleavage Reaction->Split D_EHA D-erythro-3-HAA (Converted to Oxaloacetate) Split->D_EHA Catalyzed (D-isomer) L_EHA L-erythro-3-HAA (Remains Intact) Split->L_EHA Unreacted (L-isomer) Purification Acidification (pH 2.0) & Crystallization L_EHA->Purification PureProduct Optically Pure L-erythro-3-HAA (>99% ee) Purification->PureProduct

Biocatalytic workflow for the optical resolution of L-erythro-3-HAA using D-EHA dehydratase.

Protocol: Enzymatic Resolution of L-erythro-3-HAA

Step 1: Reaction Assembly Prepare a 100 mL reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 0.01 mM Pyridoxal 5'-phosphate (PLP), 0.1 mM MnClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, and 200 mM of the chemically synthesized DL-erythro-3-HAA substrate.

Step 2: Biocatalytic Cleavage Introduce 0.87 mg of purified D-EHA DH (from Pseudomonas sp. N99). Incubate the mixture at 30°C for 12 hours under reciprocal shaking (90 rpm). Causality: The alkaline pH (8.0) ensures optimal PLP-dependent enzymatic activity, driving the selective destruction of the D-enantiomer[7].

Step 3: Enzyme Inactivation and Acidification Terminate the reaction by heating the vessel to 70°C for 30 minutes to denature the dehydratase. Evaporate the mixture to dryness under a vacuum. Dissolve the resulting residue in acidified water, carefully adjusting the pH to 2.0 using HCl[6].

Step 4: Stereoselective Crystallization Allow the acidified solution to stand undisturbed for 16 hours at 4°C. Causality: Lowering the pH to 2.0 protonates the carboxylate groups of the unreacted L-erythro-3-HAA, drastically reducing its aqueous solubility and forcing it to crash out of solution as a pure crystal[6]. Collect the crystals via filtration and dry in a vacuum to yield >99% optically pure L-erythro-3-HAA.

References

  • 3-Hydroxyaspartic acid Grokipedia
  • Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors Journal of Neurochemistry (Ovid)
  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)
  • One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) Applied and Environmental Microbiology (ASM Journals)
  • Hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase Proceedings of the N
  • 3-Hydroxyaspartic acid Wikipedia
  • Full article: Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp.

Sources

Exploratory

Biological Synthesis and Natural Occurrence of 3-Hydroxyaspartic Acid in Microorganisms: A Technical Whitepaper

Executive Summary 3-Hydroxyaspartic acid (3-OHA) is a highly valuable, non-proteinogenic amino acid characterized by two asymmetric carbon centers, yielding four distinct stereoisomers (L-threo, L-erythro, D-threo, D-ery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyaspartic acid (3-OHA) is a highly valuable, non-proteinogenic amino acid characterized by two asymmetric carbon centers, yielding four distinct stereoisomers (L-threo, L-erythro, D-threo, D-erythro). While chemical synthesis of 3-OHA suffers from a profound lack of chiral selectivity, microorganisms have evolved highly stereospecific enzymatic pathways to synthesize this compound. As a Senior Application Scientist, I have structured this whitepaper to dissect the natural occurrence of 3-OHA, elucidate the causality behind its biosynthetic mechanisms, and provide a self-validating, scalable protocol for its biocatalytic production. This guide is designed for researchers and drug development professionals seeking to leverage 3-OHA as a building block for novel therapeutics.

Natural Occurrence and Biological Significance

In nature, 3-OHA and its derivatives exist both in free form and as critical peptide constituents within various microbial secondary metabolites[1]. The incorporation of this hydroxylated amino acid is structurally essential for the bioactivity of several potent antimicrobial and phytotoxic compounds:

  • Daptomycin-Type Lipopeptides: In Streptomyces coelicolor, 3-hydroxyasparagine (the direct precursor to 3-OHA) is incorporated at position 9 of the Calcium-Dependent Antibiotic (CDA). This β-modification is essential for the lipopeptide's calcium-binding and membrane-disrupting capabilities[2].

  • Phytotoxins: The plant pathogen Pseudomonas syringae produces syringomycin and syringopeptin, which feature a trio of uncommon amino acids at the C-terminus, including 3-hydroxyaspartic acid. This structural motif enables the toxin to form pores in plant plasma membranes, leading to electrolyte leakage[3].

  • Cyclic Lipopeptides (CLPs): Recent genomic decryption of the Chitinophaga genus revealed novel CLPs (chitinopeptins) containing up to three (2S,3S)-3-hydroxyaspartic acid residues, highlighting the widespread evolutionary utility of this amino acid in structural defense mechanisms[4].

Biosynthetic Mechanisms: The AsnO Hydroxylase Paradigm

Direct hydroxylation of L-aspartic acid by microbial enzymes yields strictly low conversion rates due to poor substrate positioning within the catalytic pocket[5]. Instead, nature utilizes a highly efficient two-step pathway.

The primary driver is AsnO , a non-heme Fe²⁺/α-ketoglutarate (α-KG)-dependent oxygenase. Crystallographic studies of AsnO reveal a lid-like region (residues F208–E223) that dynamically seals the active site upon substrate binding[2]. This conformational change shields the highly reactive ferryl-oxo intermediate from the solvent, ensuring stereospecific Cβ-hydroxylation of L-asparagine. Following hydroxylation, the intermediate 3-hydroxyasparagine undergoes deamidation (hydrolysis) via an asparaginase to yield L-threo-3-hydroxyaspartic acid (L-THA)[5].

Biosynthesis L_Asn L-Asparagine OH_Asn 3-Hydroxyasparagine L_Asn->OH_Asn Hydroxylation Cofactors Fe2+ / α-KG / O2 AsnO AsnO Hydroxylase Cofactors->AsnO AsnO->OH_Asn L_THA L-threo-3-Hydroxyaspartic Acid OH_Asn->L_THA Deamidation Hydrolase Asparaginase Hydrolase->L_THA

Biosynthetic pathway of L-THA via AsnO-mediated hydroxylation and subsequent hydrolysis.

Quantitative Analysis of Biocatalytic Production

To harness this pathway for industrial or pharmaceutical applications, researchers have engineered Escherichia coli to express the S. coelicolor AsnO gene. The causality behind yield optimization lies in preventing the premature degradation of the L-asparagine substrate. Native E. coli asparaginase rapidly hydrolyzes L-asparagine into L-aspartate, starving the AsnO enzyme of its specific substrate. By utilizing an asparaginase I-deficient mutant and upregulating AsnO expression, the molar yield of L-THA can be increased by over three orders of magnitude[5].

Table 1: Impact of Strain Engineering on L-THA Molar Yield

Strain / Expression SystemEnzyme SourcePromoterMolar Yield (%)Mechanistic Causality for Yield Change
Wild-type E. coliS. coelicolor AsnOlac0.076%Native asparaginase degrades L-Asn prematurely.
Asparaginase I-deficient E. coliS. coelicolor AsnOlac8.2%Deletion preserves the L-Asn pool for hydroxylation.
Asparaginase I-deficient E. coliS. coelicolor AsnOT792.0%T7 promoter overcomes enzyme concentration bottlenecks.
Whole-cell Jar FermentorS. coelicolor AsnOT796.0%Optimized aeration maximizes O₂ availability for AsnO.

Self-Validating Experimental Protocol: One-Pot Synthesis of L-THA

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It separates the hydroxylation and hydrolysis phases, utilizing in-process analytical validation to ensure maximum conversion before triggering the final reaction step.

Step 1: Strain Cultivation & Biomass Accumulation

  • Action: Culture an asparaginase I-deficient E. coli strain (ΔansA) harboring a T7-driven asnO plasmid in a jar fermentor at 37°C. Induce with 0.1 mM IPTG at OD₆₀₀ = 0.6 and shift to 25°C for 16 hours.

  • Causality: The ΔansA background prevents premature substrate loss. Lowering the temperature post-induction ensures proper folding of the complex non-heme iron oxygenase[5].

Step 2: Substrate and Cofactor Loading

  • Action: Harvest and resuspend cells in 100 mM potassium phosphate buffer (pH 6.5). Add 5 mM L-asparagine, 10 mM α-ketoglutarate, 0.5 mM FeSO₄, and 1 mM L-ascorbic acid.

  • Causality: α-KG and O₂ are obligate co-substrates. Ascorbic acid is critical as a reducing agent to rescue the enzyme if the iron center becomes unproductively oxidized to Fe³⁺ during the catalytic cycle[5].

Step 3: In-Process Validation (The Self-Validating Checkpoint)

  • Action: Allow the whole-cell bioconversion to proceed at 25°C. At t = 60 mins, extract a 100 µL aliquot, quench with methanol, and analyze via LC-MS.

  • Causality: You must confirm the stoichiometric conversion of L-asparagine (m/z 133) to 3-hydroxyasparagine (m/z 149). Proceeding to Step 4 without confirming substrate depletion will result in a mixed final product of L-aspartate and L-THA.

Step 4: Enzymatic Hydrolysis

  • Action: Once LC-MS confirms >95% conversion to 3-hydroxyasparagine, introduce purified exogenous asparaginase (or shift conditions to activate a secondary inducible hydrolase) to the bioreactor.

  • Causality: Controlled, delayed addition of the hydrolase ensures that deamidation only occurs after the hydroxylase has completed its stereospecific modification, maximizing the final yield of L-THA[5].

Protocol S1 1. Strain Engineering (ΔansA E. coli + T7-AsnO) S2 2. Fermentation (Biomass Accumulation) S1->S2 S3 3. Substrate Loading (L-Asn, α-KG, Fe2+, Ascorbate) S2->S3 S4 4. In-Process Validation (LC-MS for 3-OH-Asn) S3->S4 S5 5. Enzymatic Hydrolysis (Exogenous Asparaginase) S4->S5

Self-validating workflow for the biocatalytic production of L-THA.

Pharmacological Applications

The ability to produce L-THA at scale has direct implications for neuropharmacology and antibiotic development. L-threo-3-Hydroxyaspartic acid acts as a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), demonstrating Kᵢ values of 11, 19, and 14 μM for EAAT1, EAAT2, and EAAT3, respectively[6]. By blocking glutamate reuptake, L-THA serves as a crucial pharmacological tool for studying synaptic transmission and neurodegenerative pathologies. Furthermore, its availability as an enantiopure building block enables the semi-synthesis of next-generation lipopeptide antibiotics[1].

References

  • Hara, R., et al. "One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2)." Applied and Environmental Microbiology, 2015. 5

  • Liu, et al. "Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives." MDPI, 2023. 1

  • MedChemExpress. "L-threo-3-Hydroxyaspartic acid | EAAT Inhibitor." MedChemExpress, 2023. 6

  • Strieker, M., et al. "Mechanistic and Structural Basis of Stereospecific Cβ-Hydroxylation in Calcium-Dependent Antibiotic, a Daptomycin-Type Lipopeptide." ACS Chemical Biology, 2007. 2

  • Bender, C.L., et al. "Pseudomonas syringae Phytotoxins: Mode of Action, Regulation, and Biosynthesis by Peptide and Polyketide Synthetases." Microbiology and Molecular Biology Reviews (PMC), 1999. 3

  • "Genomic and Chemical Decryption of the Bacteroidetes Phylum for Its Potential to Biosynthesize Natural Products." ASM Journals, 2022. 4

Sources

Foundational

Chemical Properties, Stability, and Applications of β-Hydroxyaspartate: A Comprehensive Technical Guide

Executive Summary β-Hydroxyaspartate (BHA) is a highly versatile, non-proteinogenic amino acid that occupies a critical intersection between neuropharmacology and synthetic biology. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Hydroxyaspartate (BHA) is a highly versatile, non-proteinogenic amino acid that occupies a critical intersection between neuropharmacology and synthetic biology. As a Senior Application Scientist, I have observed that the utility of BHA hinges entirely on its stereochemistry and thermodynamic stability. In neuropharmacology, specific diastereomers of BHA serve as potent inhibitors of excitatory amino acid transporters (EAATs), crucial for mapping glutamatergic signaling. In metabolic engineering, BHA is the central intermediate in the β-hydroxyaspartate cycle (BHAC), a carbon-conserving pathway used to upcycle plastic monomers like ethylene glycol. This whitepaper deconstructs the chemical properties, stability profiles, and experimental handling of BHA, providing a self-validating framework for researchers and drug development professionals.

Stereochemical Architecture and Pharmacological Utility

The chemical behavior and biological recognition of BHA are dictated by its two chiral centers (C2 and C3), which yield erythro and threo diastereomers. The causality behind selecting specific stereoisomers for different applications lies in the spatial constraints of target proteins.

In the context of neuropharmacology, the threo configuration is absolutely critical for binding to Excitatory Amino Acid Transporters (EAATs). Analogues such as L-threo-β-benzyloxyaspartate (L-TBOA) act as potent, non-transportable blockers. The addition of a bulky benzyloxy group prevents the transporter from completing its translocation cycle, effectively locking it in an outward-facing conformation1[1]. Conversely, the erythro isomer is biologically inactive against EAATs but serves as the primary substrate in bacterial metabolic cycles.

Table 1: Physicochemical Properties and EAAT Inhibitory Activity

Quantitative summary of BHA derivatives and their respective IC50 values across EAAT subtypes.

CompoundConfigurationEAAT1 IC50 (nM)EAAT2 IC50 (nM)EAAT3 IC50 (nM)Primary Function
L-THA threo~58,000~50,000~30,000Competitive Substrate
L-TBOA threo42,0005,70011,000Non-transportable Blocker
L-TFB-TBOA threo111722High-Affinity Blocker
erythro-BHA erythro>100,000>100,000>100,000Metabolic Intermediate

The β-Hydroxyaspartate Cycle (BHAC) in Synthetic Biology

Beyond pharmacology, erythro-BHA is the cornerstone of the β-hydroxyaspartate cycle (BHAC). Discovered in marine proteobacteria, the BHAC is an elegant metabolic pathway that converts two molecules of glyoxylate into one molecule of oxaloacetate without the loss of carbon dioxide2[2].

From an engineering perspective, replacing the native, wasteful glycerate pathway in Pseudomonas putida with the BHAC significantly enhances the assimilation of ethylene glycol (a PET plastic monomer). This yields a 35% faster growth rate and a 20% increase in biomass, proving the BHAC's viability as a "plug-and-play" module for sustainable plastic upcycling 2[2].

BHAC_Pathway Glyoxylate Glyoxylate (C2) BHA erythro-β-Hydroxyaspartate Glyoxylate->BHA BHAA (Aldolase) + Glycine Glycine Glycine Iminosuccinate Iminosuccinate BHA->Iminosuccinate BHAD (Dehydratase) - H2O Aspartate Aspartate Iminosuccinate->Aspartate ISRed (Reductase) + NADH Aspartate->Glycine Regenerated Oxaloacetate Oxaloacetate (C4) Aspartate->Oxaloacetate AsGAT (Transaminase) + Glyoxylate

Fig 1. The β-hydroxyaspartate cycle (BHAC) for carbon-conserving C2 assimilation.

Thermodynamic and Photochemical Stability

BHA contains both amino and dicarboxylic acid moieties, making it susceptible to pH-dependent epimerization and dehydration. At a physiological pH of 7.4, BHA and its derivatives are highly stable. However, under extreme alkaline conditions, the β-hydroxyl group can undergo elimination, yielding iminosuccinate or oxaloacetate derivatives.

To achieve high spatiotemporal resolution in neuropharmacology, researchers utilize "caged" BHA derivatives (e.g., α-DMNPE-L-TBOA). These compounds are biologically inert until exposed to UV light. The stability of these caged compounds in a neutral buffer is excellent, and upon photolysis at 365 nm, they rapidly release the active L-TBOA with a half-life of approximately 21 microseconds 3[3].

Table 2: Photochemical Stability of Caged BHA Derivatives

Kinetic parameters of UV-mediated uncaging in PBS (pH 7.4).

Caged CompoundCaging GroupPhotolysis WavelengthQuantum YieldUncaging Half-life
α-DMNPE-L-TBOA DMNPE365 nm~0.1421 μs
α-CMCM-L-TBOA CMCM320 nmN/A< 1 ms

Experimental Protocol: Self-Validating Stability Profiling

To reliably utilize BHA in drug formulations or enzymatic assays, its degradation kinetics must be rigorously mapped. The following protocol outlines a self-validating system for assessing the pH-dependent and photochemical stability of BHA derivatives.

Causality of Design: We flank the physiological pH (7.4) with acidic (pH 4.0) and basic (pH 9.0) conditions to force degradation pathways (epimerization and dehydration). To ensure trustworthiness, this protocol employs a closed mass-balance loop. If the molar sum of the parent compound and its quantified degradants deviates by >5%, it flags irreversible precipitation or volatile loss, mandating immediate assay recalibration.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the synthesized BHA derivative (e.g., L-TBOA or erythro-BHA) in 100 mM phosphate-buffered saline (PBS) to a final concentration of 1.0 mM.

    • Aliquot the solution into three separate vials adjusted to pH 4.0, 7.4, and 9.0 using 0.1 M HCl or NaOH.

  • Thermal & Photochemical Incubation:

    • Thermal Cohort: Incubate vials in a dark, temperature-controlled shaker at 37°C.

    • Photochemical Cohort (For Caged Variants): Expose a parallel pH 7.4 cohort to a 365 nm UV LED array (10 mW/cm²) for intervals ranging from 0 to 180 minutes.

  • Quenching and Sampling:

    • Extract 50 μL aliquots at 0, 1, 4, 12, 24, and 48 hours.

    • Quench the basic/acidic reactions immediately by neutralizing to pH 7.0 using a pre-calibrated titration buffer to halt further degradation.

  • HPLC-UV and NMR Analysis:

    • Inject 10 μL of the quenched sample into a reverse-phase C18 HPLC column. Use an acetonitrile/water gradient (0.1% TFA) and monitor absorbance at 254 nm.

    • Collect the major fractions and perform 1H/13C NMR to confirm the structural integrity of the remaining compound and identify specific degradation products (e.g., loss of the chiral center signal).

  • Mass-Balance Validation (Critical Step):

    • Calculate the total molarity of the parent peak + degradant peaks.

    • Self-Validation Check: The total molarity must equal the initial 1.0 mM concentration (±5%).

Stability_Workflow Synthesis 1. Synthesize BHA Variants (threo & erythro) Incubation 2. Buffer Incubation (pH 4.0, 7.4, 9.0) Synthesis->Incubation Photolysis 3. UV Irradiation (365 nm for Caged BHA) Synthesis->Photolysis Analysis 4. HPLC-UV & NMR (Quantify Degradation) Incubation->Analysis Photolysis->Analysis Validation 5. Mass Balance Check (Self-Validating Loop) Analysis->Validation Validation->Incubation Recalibrate if >5% loss

Fig 2. Experimental workflow for thermodynamic and photochemical stability profiling of BHA.

Conclusion

The chemical properties of β-hydroxyaspartate are a masterclass in structure-function relationships. Its threo derivatives provide unmatched precision in neuropharmacological mapping of glutamate transporters, while its erythro form acts as the biochemical engine for next-generation, carbon-neutral plastic upcycling. By strictly adhering to the stability profiling protocols outlined above, researchers can ensure the integrity of BHA in both in vitro assays and scaled-up bioreactor environments.

References

  • Implementation of the β-hydroxyaspartate cycle increases growth performance of Pseudomonas putida on the PET monomer ethylene glycol. ResearchGate (Metabolic Engineering). URL:[Link]

  • Chemoenzymatic Synthesis and Pharmacological Characterization of Functionalized Aspartate Analogues As Novel Excitatory Amino Acid Transporter Inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and photoreactivity of caged blockers for glutamate transporters. ResearchGate. URL:[Link]

Sources

Exploratory

A Technical Guide to the Interaction of 3-Hydroxyaspartic Acid with Excitatory Amino Acid Transporters

For Researchers, Scientists, and Drug Development Professionals Introduction In the mammalian central nervous system, the precise control of extracellular glutamate concentrations is paramount for normal synaptic transmi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mammalian central nervous system, the precise control of extracellular glutamate concentrations is paramount for normal synaptic transmission and the prevention of excitotoxicity.[1][2] This critical homeostatic function is primarily managed by a family of Na⁺-dependent glutamate transporters known as Excitatory Amino Acid Transporters (EAATs).[1][2] Pharmacological manipulation of these transporters is an indispensable tool for elucidating their physiological roles and exploring potential therapeutic avenues for neurological disorders.

Among the array of pharmacological agents, 3-hydroxyaspartic acid and its derivatives have emerged as cornerstone compounds for studying EAAT function. This guide provides a detailed technical examination of the interaction between 3-hydroxyaspartic acid and the EAAT family, synthesizing mechanistic insights, structural data, and field-proven experimental methodologies. The focus is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize these compounds and interpret the resulting data.

The Molecular Players: EAATs and 3-Hydroxyaspartic Acid

Excitatory Amino Acid Transporters (EAATs)

The EAAT family, part of the Solute Carrier 1 (SLC1) family, consists of five subtypes in humans: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.[3] These transporters are not merely passive channels but are sophisticated molecular machines.

  • Structure and Function: EAATs function as homotrimers, with each protomer operating independently to transport substrates.[4][5] The transport process is electrogenic and relies on ion gradients, involving the co-transport of one glutamate molecule with three Na⁺ ions and one proton, coupled with the counter-transport of one K⁺ ion.[2][6] This mechanism allows EAATs to clear glutamate from the synaptic cleft against a significant concentration gradient.[6]

  • Physiological Roles: EAAT1 and EAAT2 are predominantly expressed in glial cells (astrocytes) and are responsible for the bulk of glutamate clearance in the forebrain, with EAAT2 accounting for up to 90%.[1][7] EAAT3 is primarily neuronal, while EAAT4 and EAAT5 are found in more specialized locations like the cerebellum and retina, respectively.[1][8] Beyond transport, EAATs also possess a stoichiometrically uncoupled anion conductance, a feature most prominent in EAAT4 and EAAT5, which can influence cellular excitability.[6][9][10]

3-Hydroxyaspartic Acid (3OH-Asp)

3-Hydroxyaspartic acid is an analogue of aspartate featuring a hydroxyl group on the beta-carbon.[11] This modification fundamentally alters its interaction with EAATs.

  • Stereoisomerism is Key: 3OH-Asp has two chiral centers, giving rise to four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro.[11][12] The biological activity of these isomers is highly distinct. The threo configuration is significantly more potent at EAATs than the erythro form.[13]

  • From Substrate to Inhibitor: While the parent compound L-threo-3-hydroxyaspartate (L-THA) can be transported by EAATs 1-4, the addition of a bulky benzyl group creates DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent, competitive, and non-transportable inhibitor of EAATs.[14][15][16] This "non-transportable blocker" characteristic makes TBOA an invaluable tool, as it can inhibit transporter function without being cleared from the extracellular space itself.

Mechanism of Inhibition by TBOA

DL-TBOA acts as a competitive antagonist at the glutamate binding site on the EAATs. It effectively occupies the binding pocket within the transporter's transport domain, but its bulky benzyloxy group sterically hinders the conformational change—an "elevator-like" movement—required for translocation of the substrate across the membrane.[4][17] This locks the transporter in an outward-facing state, preventing the uptake of endogenous glutamate.

Binding Affinity and Subtype Selectivity

DL-TBOA is considered a broad-spectrum EAAT inhibitor, though it displays some subtype preferences. Its inhibitory potency, typically measured as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), varies across the EAAT subtypes. More recent derivatives, such as TFB-TBOA, have been developed to offer higher potency and some selectivity, particularly for the glial transporters EAAT1 and EAAT2.[15][18][19]

Table 1: Inhibitory Potencies of 3-Hydroxyaspartic Acid Derivatives on Human EAAT Subtypes

CompoundEAAT1EAAT2EAAT3EAAT4EAAT5
DL-TBOA (IC₅₀) ~70 µM[14]~6 µM[14]~6 µM[14]--
DL-TBOA (Kᵢ) 2.9 - 42 µM[14]2.2 - 5.7 µM[14]9.3 µM4.4 µM[14]3.2 µM[14]
L-THA (Kᵢ) 11 µM[20]19 µM[20]14 µM[20]Transported[12]Inhibitor[12]
TFB-TBOA (IC₅₀) 22 nM[15][18]17 nM[15][18]300 nM[15][18]>10 µM>10 µM

Note: Values can vary between experimental systems (e.g., cell type, radioligand used). Data is aggregated from multiple sources for comparison.

Core Experimental Methodologies

Investigating the interaction between 3OH-Asp derivatives and EAATs requires robust and validated experimental systems. The two primary methods are radioligand uptake assays and electrophysiological recordings.

Radioligand Uptake Inhibition Assay

This biochemical assay directly measures the functional capacity of transporters to uptake a radiolabeled substrate and is the gold standard for determining the IC₅₀ of an inhibitor.

  • Principle: Cells expressing a specific EAAT subtype are incubated with a radiolabeled substrate (e.g., [³H]D-aspartate or [³H]L-glutamate) in the presence of varying concentrations of the test inhibitor (e.g., TBOA). The amount of radioactivity accumulated inside the cells is inversely proportional to the inhibitor's potency. D-aspartate is often used as it is a good EAAT substrate but is not readily metabolized by cells.

  • Causality in Protocol Design: The choice of a 30-minute pre-incubation with the inhibitor ensures that the compound has reached equilibrium at the binding site before the transport process is initiated.[21] The assay is terminated by rapid washing with ice-cold buffer to halt transport and remove extracellular radiolabel, ensuring that the measured signal is only from internalized substrate.[21]

Detailed Step-by-Step Protocol (Adherent Cells): [21]

  • Cell Seeding: Plate HEK293 or similar cells stably or transiently expressing the EAAT subtype of interest into 24- or 96-well plates. Grow to ~90% confluency.

  • Preparation: On the day of the assay, aspirate the growth medium. Wash cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Inhibitor Pre-incubation: Add assay buffer containing the desired concentrations of TBOA (or other inhibitors). For determining non-specific uptake, use a saturating concentration of a known inhibitor. Incubate for 20-30 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]D-aspartate) to each well to initiate the uptake reaction. The final substrate concentration should be near its Kₘ for the transporter to ensure assay sensitivity.

  • Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell system.

  • Termination: Rapidly terminate the assay by aspirating the solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis & Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.2 M NaOH or a commercial cell lysis reagent). Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification seed 1. Seed Cells wash1 2. Wash Cells seed->wash1 preinc 3. Pre-incubate with Inhibitor (TBOA) wash1->preinc initiate 4. Initiate Uptake ([3H]D-Aspartate) preinc->initiate incubate 5. Incubate (37°C) initiate->incubate terminate 6. Terminate & Wash (Ice-Cold PBS) incubate->terminate lyse 7. Lyse Cells terminate->lyse count 8. Scintillation Count lyse->count analyze 9. Calculate IC50 count->analyze G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis harvest 1. Harvest Oocytes inject 2. Inject cRNA harvest->inject express 3. Incubate for Expression inject->express clamp 4. Voltage Clamp Oocyte (-60 mV) express->clamp apply_glu 5. Apply Glutamate (Measure I_Glu) clamp->apply_glu wash 7. Washout apply_glu->wash apply_tboa 6. Co-apply Glu + TBOA (Measure I_inhib) repeat_dose 8. Repeat for Dose-Response apply_tboa->repeat_dose wash->apply_tboa analyze 9. Calculate IC50 / Ki repeat_dose->analyze

Workflow for TEVC Electrophysiology Assay.

Structural Basis of Interaction

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented, near-atomic resolution views of EAATs. [4][5][18][22][23]Structures of EAAT1 and EAAT2 have been solved in the presence of TBOA derivatives, revealing the precise molecular interactions that underpin inhibition. [17][18]

  • Binding Pocket: TBOA binds in the same pocket as the substrate, located in the transport domain. [17][24]The amino acid portion of TBOA mimics the interactions of glutamate with key residues in the binding site.

  • Mechanism of Blockade: The bulky benzyloxy- group of TBOA extends into a cavity and sterically clashes with a critical "gate" known as helical hairpin 2 (HP2). [17][18]This prevents the HP2 loop from closing, a movement that is essential for sequestering the substrate from the extracellular space and initiating the "elevator" movement of the transport domain towards the cytoplasm. [17][18]By physically wedging the gate open, TBOA locks the transporter, preventing substrate translocation.

G EAAT EAAT Transport Domain Substrate Binding Pocket HP2 Gate (Open) Translocation Translocation (Inward State) EAAT:f2->Translocation Closes & Moves Glutamate Glutamate Glutamate->EAAT:f1 Binds TBOA TBOA Blocked EAAT Transport Domain TBOA Bound HP2 Gate (Blocked) TBOA->Blocked:f1 Binds Blocked:f2->Blocked:f2 Cannot Close

Simplified Logic of Competitive Blockade by TBOA.

Conclusion and Future Outlook

3-hydroxyaspartic acid and its derivatives, particularly the non-transportable blocker DL-TBOA, are foundational tools in neuroscience and pharmacology. They have been instrumental in defining the physiological roles of EAATs in synaptic transmission, neuronal protection, and disease. The detailed experimental protocols and mechanistic understanding outlined in this guide provide a framework for their effective use.

The field continues to evolve with the development of more potent and subtype-selective inhibitors, such as TFB-TBOA and WAY213613. [18]These next-generation tools, combined with advanced structural biology and physiological recording techniques, will continue to refine our understanding of glutamate homeostasis and pave the way for novel therapeutic strategies targeting EAATs in a range of neurological and psychiatric disorders.

References

  • Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular Pharmacology, 65(4), 1008-1015. [Link]

  • Qiu, B., et al. (2021). Cryo-EM structures of excitatory amino acid transporter 3 visualize coupled substrate, sodium, and proton binding and transport. Science Advances, 7(10), eabf5814. [Link]

  • Vandenberg, R. J., et al. (2016). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 692-697. [Link]

  • Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). Journal of Neurochemistry, 79(2), 297-302. [Link]

  • Kato, T., et al. (2022). Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2. Nature Communications, 13(1), 4714. [Link]

  • Untiet, V., et al. (2022). Cellular Physiology and Pathophysiology of EAAT Anion Channels. Frontiers in Cellular Neuroscience, 15, 811425. [Link]

  • Nasi, E., et al. (2012). Charactherization of Zebrafish Excitatory Aminoacid Transporter EAAT2a and EAAT2b Expressed in Xenopus oocytes. Investigative Ophthalmology & Visual Science, 53(14), 235. [Link]

  • Vandenberg, R. J., & Ryan, R. M. (2013). Mechanisms of Glutamate Transport. Physiological Reviews, 93(4), 1621-1657. [Link]

  • Canul-Tec, J. C., et al. (2017). Structure and allosteric inhibition of excitatory amino acid transporter 1. Nature, 544(7651), 446-451. [Link]

  • Li, Y. X., et al. (2016). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 692-697. [Link]

  • Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). ResearchGate. [Link]

  • 3-Hydroxyaspartic acid. Wikipedia. [Link]

  • Qiu, B., et al. (2021). (PDF) Cryo-EM structures of excitatory amino acid transporter 3 visualize coupled substrate, sodium, and proton binding and transport. ResearchGate. [Link]

  • Kato, T., et al. (2022). Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2. ResearchGate. [Link]

  • Grewer, C., et al. (2014). Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT). AIMS Biophysics, 1(1), 58-81. [Link]

  • Karki, R., & Smith, J. L. (2023). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience, 14(5), 786-800. [Link]

  • Cox, S. M., & Lukasiewicz, P. D. (2021). EAAT5 glutamate transporter-mediated inhibition in the vertebrate retina. Digital Commons@Becker. [Link]

  • TFB-TBOA | CAS:480439-73-4 | High affinity EAAT1 and EAAT2 blocker. BioCrick. [Link]

  • Nakano, S., et al. (2018). Structural insights into the substrate stereospecificity of D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23. Huscap. [Link]

  • Bridges, R. J., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. ResearchGate. [Link]

  • EMDB < EMD-32098. EMBL-EBI. [Link]

  • Ortega, A., & Rodríguez-Campuzano, E. (2023). Milestone Review: Excitatory amino acid transporters – Beyond their expected function. Journal of Neurochemistry, 165(3), 266-278. [Link]

  • Andersen, J. V., et al. (2016). The Importance of the Excitatory Amino Acid Transporter 3 (EAAT3). Neurochemical Research, 41(3), 439-451. [Link]

  • Petr, G. T., et al. (2019). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. International Journal of Molecular Sciences, 20(22), 5724. [Link]

  • Kamaloden, T. A., et al. (2013). Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses. PLoS One, 8(1), e53331. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Fortea, E., et al. (2024). Structural basis of the excitatory amino acid transporter 3 substrate recognition. bioRxiv. [Link]

  • Suchak, S. K., et al. (2003). Graphs show uptake of 50 nm [3H]D-aspartate (a and b) or... ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for enzymatic synthesis of L-threo-3-hydroxyaspartic acid

Executive Summary L-threo-3-hydroxyaspartic acid (L-THA) is a high-value non-proteinogenic amino acid critical for the development of beta-lactam antibiotics and as a potent inhibitor of excitatory amino acid transporter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-threo-3-hydroxyaspartic acid (L-THA) is a high-value non-proteinogenic amino acid critical for the development of beta-lactam antibiotics and as a potent inhibitor of excitatory amino acid transporters (EAATs). Traditional chemical synthesis (e.g., condensation of glycine and glyoxylate) typically yields racemic mixtures of threo and erythro (allo) diastereomers, necessitating complex chiral resolution.

This Application Note details a high-yield chemoenzymatic protocol utilizing L-Asparagine Oxygenase (AsnO) followed by hydrolysis. This route offers superior stereocontrol (>99% d.e.) compared to traditional aldolase-mediated routes. A secondary protocol using L-Threonine Aldolase (L-TA) is provided for bulk synthesis where stereopurity requirements are lower or downstream resolution capabilities are robust.

Part 1: Background & Biocatalytic Strategy

The Stereochemistry Challenge

3-Hydroxyaspartic acid possesses two chiral centers (C2 and C3), resulting in four stereoisomers.[1] The biological activity is strictly dependent on the configuration:

  • L-threo (2S, 3S): The target bioactive isomer (EAAT inhibitor).

  • L-erythro (2S, 3R): Often referred to as L-allo-3-hydroxyaspartate; a common byproduct.

Mechanism of Action

The selected protocol leverages the high regiospecificity of AsnO , a non-heme iron(II)/alpha-ketoglutarate-dependent dioxygenase originally isolated from Streptomyces coelicolor.

  • Hydroxylation: AsnO hydroxylates L-Asparagine at the C3 position to form L-threo-3-hydroxyasparagine.

  • Hydrolysis: The amide group is hydrolyzed (enzymatically via Asparaginase or chemically) to yield L-THA.

ReactionPathway L_Asn L-Asparagine Inter L-threo-3-Hydroxyasparagine L_Asn->Inter AsnO (Hydroxylase) Product L-threo-3-Hydroxyaspartate (L-THA) Inter->Product Asparaginase (or Acid Hydrolysis) Byproducts Succinate + CO2 Inter->Byproducts Cofactors 2-Oxoglutarate + O2 Fe(II) Cofactors->Inter

Figure 1: Enzymatic cascade for the stereoselective synthesis of L-THA.

Part 2: Experimental Protocol (AsnO Route)

Phase 1: Biocatalyst Preparation

Objective: Express recombinant AsnO in E. coli.

Materials:

  • Strain: E. coli BL21(DE3) or Rosetta2(DE3).

  • Plasmid: pET-28a containing asnO gene (from S. coelicolor A3(2)).

  • Media: Terrific Broth (TB) supplemented with Kanamycin (50 µg/mL).

Procedure:

  • Inoculation: Inoculate 10 mL LB preculture overnight at 37°C.

  • Scale-up: Transfer to 1 L TB medium in a baffled flask. Shake at 37°C until OD600 reaches 0.6–0.8.

  • Induction: Add IPTG (final conc. 0.1–0.5 mM) and supplement with FeSO4 (0.1 mM) to ensure cofactor availability.

  • Expression: Lower temperature to 20–25°C and incubate for 16–20 hours.

  • Harvest: Centrifuge (6,000 x g, 15 min, 4°C). Store pellets at -80°C or use immediately.

Phase 2: Bioconversion (Whole-Cell or Lysate)

Objective: Convert L-Asn to 3-hydroxyasparagine.

Reaction Mix (100 mL scale):

ComponentConcentrationRole
L-Asparagine 50 mMSubstrate
2-Oxoglutarate 100 mMCo-substrate (Electron donor)
FeSO4 0.5 mMCofactor
L-Ascorbic Acid 1 mMAntioxidant (Maintains Fe2+)
Buffer 50 mM HEPES or KPMaintain pH 6.5–7.0
Biocatalyst OD600 ~30 (cells)Enzyme Source

Step-by-Step:

  • Resuspension: Resuspend E. coli cells in buffer containing FeSO4 and Ascorbate.

  • Initiation: Add L-Asparagine and 2-Oxoglutarate.

  • Incubation: Shake at 25–30°C, 200 rpm.

    • Critical Control: Ensure high aeration (baffled flasks or fermenter) as the reaction is O2-dependent.

  • Monitoring: Monitor consumption of L-Asn via HPLC (see Analysis section) every 2 hours. Reaction typically completes in 6–12 hours.

  • Termination: Centrifuge cells (10,000 x g, 20 min) to remove biomass. Supernatant contains L-threo-3-hydroxyasparagine.

Phase 3: Hydrolysis to L-THA

Option A: Enzymatic (One-Pot)

  • If using an E. coli strain co-expressing Asparaginase (AnsA/AnsB), this happens spontaneously during Phase 2.

  • Note: Standard BL21 has native asparaginase activity, often sufficient for conversion.

Option B: Chemical Hydrolysis (Robust)

  • Acidify the supernatant from Phase 2 to 1M HCl.

  • Reflux at 100°C for 2 hours.

  • Neutralize with NaOH to pH 7.0.

    • Advantage:[1][2][3] Ensures complete conversion.

    • Disadvantage: Increases salt load for purification.

Phase 4: Purification

Objective: Isolate L-THA from salts, succinate (byproduct), and residual reagents.

  • Anion Exchange Chromatography (AEX):

    • Resin: Dowex 1x8 (Formate or Acetate form).

    • Loading: Load neutral supernatant. L-THA (acidic) binds; neutral impurities flow through.

    • Wash: Wash with water to remove unreacted L-Asn.

    • Elution: Gradient elution with 0.5 M to 2.0 M Formic Acid or Acetic Acid.

  • Crystallization:

    • Concentrate L-THA fractions under vacuum.

    • Dissolve in minimal hot water.

    • Add Ethanol (slowly) to reach 50-70% v/v.

    • Cool to 4°C overnight. L-threo-THA crystallizes as white needles.

Part 3: Analytical Methods & Quality Control

HPLC Method (Diastereomer Separation)

To distinguish L-threo from L-erythro and impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Derivatization: OPA (o-phthalaldehyde) pre-column derivatization is recommended for high sensitivity UV detection.

  • Mobile Phase:

    • A: 40 mM Na2HPO4, pH 7.8.

    • B: Acetonitrile : Methanol : Water (45:45:10).[4]

  • Gradient: 0-50% B over 20 mins.

  • Detection: Fluorescence (Ex 340 nm, Em 450 nm) or UV 338 nm.

  • Retention: L-threo-THA typically elutes before L-erythro-THA due to hydrogen bonding differences.

NMR Validation
  • 1H-NMR (D2O): The coupling constant (

    
    ) is the definitive confirmation of stereochemistry.
    
    • L-threo:

      
       (Anti-periplanar geometry of H atoms is disfavored, gauche preferred).
      
    • L-erythro:

      
      .
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen limitationIncrease shaking speed or use a fermenter with DO > 30%.
Incomplete Hydroxylation Iron oxidationAdd fresh Ascorbate (1 mM) or degas buffers before adding FeSO4.
Racemization High pH / TempMaintain pH < 8.0 during purification. Avoid prolonged boiling in strong base.
Low Yield in Crystallization High salt contentDesalt via Ion Exchange thoroughly before attempting crystallization.

Part 5: Workflow Visualization

Workflow cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Step1 Fermentation (E. coli / AsnO) Step2 Cell Harvest (Centrifugation) Step1->Step2 Step3 Reaction Mix (L-Asn + 2-OG + Fe2+) Step2->Step3 Whole Cells Step4 Incubation (25°C, High Aeration) Step3->Step4 Step5 Hydrolysis (Asparaginase/Acid) Step4->Step5 Step6 Clarification (Remove Biomass) Step5->Step6 Step7 Anion Exchange (Dowex 1x8) Step6->Step7 Step8 Crystallization (EtOH/Water) Step7->Step8 Final Pure L-threo-THA Step8->Final

Figure 2: End-to-end process flow for the production of L-THA.

References

  • Kino, K., et al. (2014). "One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2)." Applied and Environmental Microbiology.

  • Matsumoto, Y., et al. (2015). "Structural insights into the substrate stereospecificity of D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23." Journal of Biochemistry.

  • Steinreiber, J., et al. (2007). "Threonine aldolases—an emerging tool for organic synthesis." Tetrahedron. (Review of Aldolase stereoselectivity).
  • Tocris Bioscience. "L-(-)-threo-3-Hydroxyaspartic acid Product Information." (For physical properties and inhibitor data).

  • Phenomenex. "Chiral HPLC Method Development Guide." (For analytical column selection).

Sources

Application

HPLC method for detection of beta-hydroxyaspartic acid in serum

Topic: High-Sensitivity HPLC-FLD Determination of -Hydroxyaspartic Acid in Serum Content Type: Application Note & Protocol Guide Audience: Bioanalytical Chemists, Clinical Researchers, and Drug Development Scientists. Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Sensitivity HPLC-FLD Determination of


-Hydroxyaspartic Acid in Serum
Content Type:  Application Note & Protocol Guide
Audience:  Bioanalytical Chemists, Clinical Researchers, and Drug Development Scientists.

Application Note: High-Sensitivity HPLC-FLD Determination of -Hydroxyaspartic Acid in Serum

Abstract & Introduction


-Hydroxyaspartic acid (Hya) is a rare, non-proteinogenic amino acid formed post-translationally by the hydroxylation of aspartic acid residues within the epidermal growth factor (EGF)-like domains of Vitamin K-dependent coagulation proteins (e.g., Protein C, Factor VII, Factor IX, and Factor X). While predominantly protein-bound, free Hya levels in serum and urine can serve as biomarkers for specific metabolic turnover rates of these coagulation factors or rare genetic disorders involving hydroxylase deficiencies.

The Challenge: Detecting Hya in serum is analytically demanding due to:

  • High Polarity: The additional hydroxyl group makes Hya significantly more polar than Aspartic Acid (Asp), leading to poor retention on standard C18 columns.

  • Structural Similarity: It co-elutes easily with Asp and Glutamic Acid (Glu), which are present in serum at concentrations orders of magnitude higher (

    
     vs. trace levels of Hya).
    
  • Lack of Chromophore: Like most amino acids, Hya lacks a UV-absorbing chromophore, necessitating derivatization.

The Solution: This protocol details a robust Pre-Column Derivatization method using o-Phthalaldehyde (OPA) and 3-Mercaptopropionic Acid (3-MPA) followed by Reversed-Phase HPLC with Fluorescence Detection (FLD). This chemistry targets primary amines to form highly fluorescent isoindole derivatives, offering femtomole-level sensitivity and superior resolution of acidic amino acids compared to standard UV methods.

Methodological Principles

Chemistry of Derivatization

The method relies on the reaction of the primary amine of Hya with OPA in the presence of a thiol (3-MPA). 3-MPA is preferred over 2-mercaptoethanol because it yields more stable derivatives, critical for the reproducibility of acidic amino acids.

  • Excitation: 340 nm

  • Emission: 450 nm[1][2]

Separation Mechanism

Separation is achieved on a high-efficiency C18 column. The elution order is dictated by hydrophobicity. Due to the


-hydroxyl group, Hya is more hydrophilic than Asp.
  • Elution Order:

    
    -Hydroxyaspartic Acid 
    
    
    
    Aspartic Acid
    
    
    Glutamic Acid.
  • Critical Success Factor: A shallow gradient at low organic modifier concentrations (0–5% B) is required in the first 5 minutes to resolve Hya from the solvent front and the massive Asp peak.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for sample preparation (Free vs. Total Hya) and the analytical flow.

Hya_Workflow Serum Serum Sample (100 µL) Decision Target Analyte? Serum->Decision FreePath Free Hya (Metabolic Profiling) Decision->FreePath Circulating Levels TotalPath Total Hya (Protein Composition) Decision->TotalPath Protein Structure Deprot Deproteinization (10% Sulfosalicylic Acid) FreePath->Deprot Centrifuge1 Centrifuge (12,000 x g, 10 min) Deprot->Centrifuge1 Neutralize Neutralize Supernatant (NaOH to pH 6.0-7.0) Centrifuge1->Neutralize Deriv Automated Derivatization (OPA / 3-MPA) Neutralize->Deriv Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) TotalPath->Hydrolysis Dry Evaporate to Dryness (N2 Stream) Hydrolysis->Dry Recon Reconstitute (Borate Buffer pH 9.5) Dry->Recon Recon->Deriv HPLC HPLC-FLD Analysis (C18 Column) Deriv->HPLC Data Data Analysis (Res > 1.5 vs Asp) HPLC->Data

Caption: Workflow for the extraction and detection of Free vs. Total Beta-Hydroxyaspartic Acid in serum.

Materials & Reagents

Reagents
  • Derivatization Reagent (OPA/3-MPA): Dissolve 10 mg o-Phthalaldehyde in 0.5 mL methanol. Add 9.5 mL of 0.4 M Borate buffer (pH 10.2). Add 20 µL of 3-Mercaptopropionic acid (3-MPA). Store in amber glass at 4°C. Stable for 3 days.

  • Internal Standard (IS): L-Norvaline (25 µM final concentration). Preferred over others due to its stability and elution in a clean region of the chromatogram.

  • Mobile Phase A: 40 mM Sodium Acetate buffer, pH 6.0 (Adjusted with dilute acetic acid). Filter through 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[3]

  • Standard: DL-threo-beta-hydroxyaspartic acid (Sigma-Aldrich/Merck).

Instrumentation
  • HPLC System: Quaternary pump, Autosampler with pre-column derivatization capability (e.g., Agilent 1260/1290 Infinity II or Shimadzu Nexera).

  • Detector: Fluorescence Detector (FLD).

  • Column: High-resolution C18, e.g., Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[3] Note: 3.5 µm or sub-2 µm particles are recommended for separating Hya from Asp.

Detailed Protocols

Protocol A: Sample Preparation (Free Hya in Serum)

Rationale: Serum proteins must be removed without hydrolyzing peptide bonds, which would artificially elevate free amino acid levels.

  • Aliquot: Transfer 100 µL of serum into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (L-Norvaline, 250 µM stock).

  • Precipitation: Add 20 µL of 50% (w/v) Sulfosalicylic Acid (SSA). Vortex vigorously for 10 seconds.

    • Note: SSA is preferred over TCA as it interferes less with the OPA reaction if pH is corrected.

  • Incubation: Let sit at 4°C for 15 minutes to ensure complete precipitation.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Neutralization (CRITICAL): Transfer 50 µL of supernatant to a fresh vial. Add 0.4 M Borate Buffer (pH 10.2) until the pH reaches ~8.5–9.5.

    • Why? OPA derivatization requires an alkaline pH (9.0–10.0). Acidic samples will inhibit the reaction.

Protocol B: Automated Derivatization Program

Rationale: OPA derivatives are unstable (half-life ~10-15 mins). Automated in-needle or in-loop derivatization ensures identical reaction times for every injection.

Autosampler Program:

  • Draw 5 µL Sample (from Protocol A).

  • Draw 5 µL OPA Reagent .

  • Mix in loop/vial (3 cycles).

  • Wait 1.0 minute (Reaction time).

  • Inject.[3][4]

Protocol C: HPLC Conditions

Rationale: Hya is extremely polar. The gradient must start with 0% organic solvent to prevent it from eluting in the void volume.

ParameterSetting
Column Temp 40°C (Controls viscosity and improves Asp/Hya resolution)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Excitation 340 nm
Emission 450 nm

Gradient Table:

Time (min)% Mobile Phase A (Acetate Buffer)% Mobile Phase B (Organic)Phase Description
0.0100%0%Loading: Retain Hya/Asp
2.0100%0%Isocratic Hold: Separation of Hya from void
15.040%60%Elution: Elute hydrophobic AAs
18.00%100%Wash: Clean column
20.00%100%Wash Hold
20.1100%0%Re-equilibration
25.0100%0%Ready

Data Analysis & Validation

Expected Chromatogram Topology

Because Hya is more acidic than Aspartic Acid, it will elute before Aspartic Acid.

  • 
    -OH-Asp (Hya):  ~3.5 – 4.5 min (First major peak after void).
    
  • Aspartic Acid (Asp): ~5.5 – 6.5 min.

  • Glutamic Acid (Glu): ~7.0 – 8.0 min.

  • Internal Standard (Norvaline): ~16.0 – 18.0 min.

Calculation

Quantify using the Internal Standard method to correct for injection variability and derivatization efficiency.



Where RF (Response Factor) is determined from a standard curve.

Performance Criteria
  • Resolution (

    
    ):  Must be 
    
    
    
    between Hya and Asp.
  • LOD: Typically 0.5 – 1.0 pmol on column.

  • Linearity:

    
     to 
    
    
    
    (
    
    
    ).

Troubleshooting Guide (Expert Insights)

ProblemRoot CauseCorrective Action
Hya/Asp Co-elution Mobile phase pH too low or gradient too steep.Increase Buffer A pH to 6.2. Ensure 0% B hold for full 2 mins.
Low Sensitivity OPA reagent oxidation.Prepare fresh OPA daily. Ensure 3-MPA is added last.
Ghost Peaks Contaminated buffer.Use HPLC-grade water. Filter buffers daily to prevent bacterial growth (which produces amino acids).
Drifting Retention Temperature fluctuation.Ensure column oven is stable at 40°C.

References

  • Castellino, F. J., Ploplis, V. A., & Zhang, L. (2008).[5]

    
    -Glutamate and 
    
    
    
    -Hydroxyaspartate in Proteins.[5] Methods in Enzymology, 448, 407–417. Link
  • Drauz, K., et al. (1991).

    
    -hydroxyaspartic acid. Journal of Organic Chemistry. Link
    
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 85–93. Link

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using OPA/FMOC. Application Note 5990-5522EN. Link

  • Stenflo, J., et al. (1987).

    
    -Hydroxyaspartic acid in Vitamin K-dependent proteins.[5][6] Proceedings of the National Academy of Sciences, 84(2), 368-372. Link
    

Sources

Method

chemical synthesis routes for optically pure 3-hydroxyaspartic acid

Application Note: Advanced Chemical and Chemoenzymatic Synthesis Routes for Optically Pure 3-Hydroxyaspartic Acid Executive Summary Optically pure 3-hydroxyaspartic acid (3-HAA) is a highly valuable non-proteinogenic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chemical and Chemoenzymatic Synthesis Routes for Optically Pure 3-Hydroxyaspartic Acid

Executive Summary Optically pure 3-hydroxyaspartic acid (3-HAA) is a highly valuable non-proteinogenic amino acid containing two asymmetric centers, which yields four distinct stereoisomers: L-threo (2S,3S), D-threo (2R,3R), L-erythro (2S,3R), and D-erythro (2R,3S)[1]. 3-HAA is a critical structural motif in natural peptide antibiotics (e.g., lysobactin) and serves as a vital precursor for synthesizing potent excitatory amino acid transporter (EAAT) blockers, such as DL-threo-β-benzyloxyaspartate (TBOA)[2][3]. Because conventional chemical syntheses often lack chiral selectivity, they necessitate complex purification of diastereomeric mixtures[1]. As a Senior Application Scientist, I have structured this guide to detail three validated, high-efficiency methodologies for producing optically pure 3-HAA stereoisomers, emphasizing the mechanistic causality and self-validating checkpoints behind each synthetic choice.

Mechanistic Overview of Synthesis Strategies

1.1. Asymmetric Synthesis via Sharpless Aminohydroxylation Direct functionalization of simple alkenes to yield enantiopure amino acids is a cornerstone of modern asymmetric synthesis. However, direct aminohydroxylation of fumarate or maleate derivatives often yields poor regioselectivity. To circumvent this, trans-ethyl cinnamate is utilized as a prochiral starting material, where the phenyl group acts as a strategically masked carboxylic acid synthon[4]. Following a highly enantioselective Sharpless aminohydroxylation, the phenyl ring is oxidatively cleaved using ruthenium tetroxide to reveal the required C4 carboxylic acid, completing the structural framework of (2R,3R)-3-HAA[4].

1.2. Diastereoselective Iodocyclization (Chiral Pool Approach) When the target is the L-threo (2S,3S) isomer, leveraging the existing stereocenter of naturally occurring L-aspartic acid provides a highly efficient route. The key mechanistic step is the regioselective deprotonation of N-benzoyl dimethyl aspartate at C3 to form a dienolate. Quenching this intermediate with iodine triggers a stereoselective cyclization. The bulky iodine and benzoyl groups adopt an anti-relationship to minimize steric strain, driving the exclusive formation of a trans-oxazoline intermediate, which is subsequently hydrolyzed to the optically pure amino acid[2].

1.3. Chemoenzymatic Resolution via D-THA Dehydratase For industrial scalability, chemical synthesis of racemic 3-HAA followed by enzymatic resolution is highly advantageous. D-threo-3-hydroxyaspartate dehydratase (D-THA DH) from Delftia sp. HT23 is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that strictly dehydrates D-THA and L-EHA[5]. Crystallographic studies reveal that the substrate specificity is dictated by the orientation of the C(β)-OH at the active site; the spatial arrangement of the 3R configuration places the hydroxyl group in close proximity to the active-site Mg²⁺, enabling metal-assisted elimination[5]. Consequently, treating racemic DL-THA with D-THA DH leaves L-THA intact, allowing for its isolation with >99% enantiomeric excess (ee)[5].

Synthetic Workflow Visualization

SynthesisRoutes Start1 trans-Ethyl Cinnamate (Prochiral) Route1 Sharpless Asymmetric Aminohydroxylation Start1->Route1 OsO4, Chiral Ligand Start2 L-Aspartic Acid (Chiral Pool) Route2 Diastereoselective Iodocyclization Start2->Route2 N-Benzoylation Start3 Racemic DL-THA (Synthetic) Route3 Enzymatic Resolution (D-THA DH) Start3->Route3 Delftia sp. HT23 Int1 Chiral Oxazolidinone Route1->Int1 Stereoselective Int2 trans-Oxazoline Route2->Int2 I2, Base Prod3 Optically Pure L-THA (>99% ee) Route3->Prod3 Selective Dehydration Prod1 (2R,3R)-3-HAA (D-threo) Int1->Prod1 RuO4 Oxidation Prod2 (2S,3S)-3-HAA (L-threo) Int2->Prod2 Acid Hydrolysis

Synthetic workflows for optically pure 3-HAA via asymmetric, chiral pool, and enzymatic routes.

Quantitative Comparison of Synthesis Routes

MethodologyStarting MaterialKey Reagent / CatalystTarget StereoisomerYieldEnantiomeric Excess (ee)Scalability & Green Chemistry Profile
Asymmetric Aminohydroxylation trans-Ethyl CinnamateK₂OsO₂(OH)₄, (DHQ)₂PHAL(2R,3R)-3-HAA (D-threo)~45-55% (Overall)>98%Moderate; requires heavy metal oxidants (RuO₄) for cleavage[4].
Diastereoselective Iodocyclization L-Aspartic AcidLHMDS, I₂(2S,3S)-3-HAA (L-threo)85% (Hydrolysis step)>99%High; utilizes inexpensive chiral pool starting materials[2].
Chemoenzymatic Resolution Racemic DL-THAD-THA Dehydratase (PLP-dependent)(2S,3S)-3-HAA (L-threo)38.9% (Max theoretical 50%)>99%Very High; aqueous conditions, avoids harmful organic solvents[5].

Validated Experimental Protocols

Protocol: Asymmetric Synthesis of (2R,3R)-3-Hydroxyaspartic Acid

Objective: De novo synthesis using the phenyl group as a masked carboxylic acid synthon[4]. Self-Validation Checkpoint: Perform Chiral HPLC of the intermediate oxazolidinone to confirm facial selectivity before proceeding to the destructive oxidation step.

  • Aminohydroxylation: Dissolve trans-ethyl cinnamate in a 1:1 mixture of n-propanol and water. Add benzyl carbamate (CbzNH₂), NaOH, and freshly prepared t-butyl hypochlorite.

  • Catalysis: Introduce the chiral ligand (DHQ)₂PHAL and K₂OsO₂(OH)₄. Stir at 0°C until the alkene is consumed. The chiral pocket of the ligand dictates the syn-addition of the nitrogen and oxygen atoms across the double bond.

  • Protection: Convert the resulting amino alcohol into a cyclic oxazolidinone using triphosgene and pyridine to protect the sensitive 1,2-amino alcohol motif during harsh oxidation.

  • Oxidative Cleavage: Treat the oxazolidinone with catalytic RuCl₃ and an excess of NaIO₄ in a biphasic solvent system (CCl₄/CH₃CN/H₂O) to oxidatively cleave the phenyl ring into a carboxylic acid.

  • Deprotection: Subject the intermediate to global acidic hydrolysis (6N HCl, reflux) to yield (2R,3R)-3-HAA.

Protocol: Diastereoselective Iodocyclization of L-Aspartic Acid

Objective: Stereoselective conversion of N-benzoyl dimethyl aspartate to trans-oxazoline[2]. Self-Validation Checkpoint: Measure the specific rotation of the isolated oxazoline to confirm the retention of the (S) absolute configuration at C2[2].

  • Enolate Formation: Dissolve N-benzoyl dimethyl aspartate in anhydrous THF under an inert argon atmosphere. Cool the solution to -78°C.

  • Deprotonation: Slowly add 2.2 equivalents of Lithium hexamethyldisilazide (LHMDS) to generate the C3 dienolate. The extremely low temperature prevents premature epimerization.

  • Iodocyclization: Add a solution of I₂ in THF dropwise. The electrophilic iodine reacts at C3. The adjacent benzoyl oxygen immediately attacks the iodinated carbon, displacing the iodide in a continuous cascade. Steric repulsion ensures the formation of the trans-oxazoline exclusively[2].

  • Hydrolysis: Isolate the trans-oxazoline via flash chromatography. Hydrolyze the intermediate using 5N HCl and methanol at reflux to afford (2S,3S)-3-HAA hydrochloride in 85% yield[2].

Protocol: Chemoenzymatic Resolution via D-THA Dehydratase

Objective: Isolate optically pure L-THA from a synthetic racemic mixture using stereospecific enzymatic dehydration[5]. Self-Validation Checkpoint: Utilize NMR spectroscopy on the final acidified crystals to verify the complete absence of the D-THA epimer and the dehydration byproduct (oxaloacetate/pyruvate)[5].

  • Substrate Preparation: Synthesize racemic DL-THA via ammonolysis of (±)-trans-epoxysuccinic acid at 60°C.

  • Enzymatic Reaction: Dissolve the DL-THA mixture in 50 mM Tris-HCl buffer (pH 8.0) containing 10 μM pyridoxal 5'-phosphate (PLP) and 1 mM MgCl₂. The Mg²⁺ is critical for coordinating the C(β)-OH during the elimination step[5].

  • Biocatalysis: Add purified D-THA DH (expressed from Delftia sp. HT23). Incubate at 30°C. The enzyme selectively dehydrates the D-THA isomer into 2-amino maleic acid (which spontaneously hydrolyzes to oxaloacetate and ammonia), leaving the L-THA isomer intact due to spatial incompatibility in the active site[5].

  • Isolation: Terminate the reaction by adjusting the pH to 2.0 with HCl. Allow the solution to stand at 4°C for 16 hours. Analytically pure L-THA crystallizes directly from the acidified aqueous mixture, completely avoiding environmentally harmful organic solvents[5].

References

  • A Practical Method for the Synthesis of β-Amino α-Hydroxy Acids. Synthesis of Enantiomerically Pure Hydroxyaspartic Acid and Isoserine.Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYnMEgWa-F6W6V_cbk2sVhWJF4CFvJ8KizEzJo9x4DRwwygGMdx2NYO2Qev1OyLT-XOFajAWz1XHe9EpGiNXGkGfVFvvgAIpFzYWIihdDyYpUYNGAClLhREkVgqoGQ3EZ5R_FOJk-IUkcIhMgMZgidaDFIHba8L4XXGG5oSs7o68CdDCnlH3t]
  • One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2).ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED1sWVW_w-sAEAA-TBt6msFdeyYoO3tfzJRnsBZUm5zcaSU2_yBYaYq5zawh49whh6NIPF9uI6730BpWY_GZB_zf1ItVcrWdmi7vZCsLzUxngrD6LJay0Jhsxy5sOgL439MHlwAr39k_5zTMY=]
  • Structural insights into the substrate stereospecificity of D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23: a useful enzyme for the synthesis of optically pure L-threo.PubMed/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbwy8oYnMDGYVSrcfyT5AlEGBmBsUswxLC5SswhNs-7USKx4moeKkV47NoNev8Vjh9q-cDTRJFOLcNexAjDHL7Esd3EGkuUFEgCJdsKuWnIoDopjXn0i2LMvnVeX940nYB2fgp]
  • A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid.PubMed/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAKw4vgJV_nPS9eoNYvF4n0cK3ZM7U2qU5Tjs52ypC3nS2P6XLmSshVG9-KZeJ930OTsLP9Cw_2XFOZWlr6fhV2_ki3r34XsY41GBegR43YCS-mwoeMgb_4xCLaiKeT6ig0BIC]
  • Syntheses of optically pure β-hydroxyaspartate derivatives as glutamate transporter blockers.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf_4vpcY-2xrGUxJcHtPXOCHZKhH_-owVboS_LfHld5yzbP00PD06G1LJyZu6wPFwTxtv7vHE_ajeV_nOd70nI2RHnhGrHCuOx7wfICDSgn3inxO3mYWnGLebD0UDu5KnZryKThkXVM-lpy0Wi22pAeY-NU_94bsuf8c7zapJ4aygxZm8JMbRU0gsUWAywxoDd98xJtWIXmtNSLGyioPy1-oI5QEOGhrRfcoLVq_12ZQFTDv1mdW8I7gJ2oF2B67u5-CIHyLZhUkI2]

Sources

Application

Application Note: In Vitro Glutamate Uptake Assay Using 3-Hydroxyaspartic Acid (THA)

Executive Summary & Mechanistic Rationale Excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the synaptic cleft, preventing excitotoxicity and maintaining neural homeostasis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the synaptic cleft, preventing excitotoxicity and maintaining neural homeostasis. In drug development and neurobiology, quantifying EAAT function is critical[1]. However, measuring true transporter kinetics in vitro requires isolating EAAT-specific transport from background diffusion, non-specific membrane binding, and alternative transport mechanisms.

To achieve this, DL-threo-β-hydroxyaspartic acid (THA) is utilized as a potent, competitive, and transportable inhibitor of EAATs. By running parallel assays with and without THA, researchers can mathematically subtract non-specific background to isolate true EAAT-mediated uptake[2]. Furthermore, to prevent the rapid intracellular metabolism of natural L-glutamate from skewing accumulation kinetics, the non-metabolizable radiolabeled analogue D-[³H]-aspartate is employed as the gold-standard substrate[2].

EAAT_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space Substrate Radioligand (D-[³H]-Aspartate) EAAT EAAT 1-4 Transporter Substrate->EAAT Transport THA THA (Competitive Inhibitor) THA->EAAT Blocks Binding Site Sodium 3 Na⁺ Sodium->EAAT Co-transport Internalized Accumulated Radioligand EAAT->Internalized Accumulation Potassium 1 K⁺ EAAT->Potassium Counter-transport

Mechanism of EAAT-mediated D-[3H]-aspartate uptake and competitive inhibition by THA.

Pharmacological Profile of THA

THA acts as a competitive substrate/inhibitor for EAAT subtypes 1 through 4, while functioning as a non-transportable blocker for EAAT5 leak currents[3].

Table 1: Pharmacological Profile of DL-threo-β-hydroxyaspartic acid (THA)

Transporter SubtypePrimary LocalizationTHA Activity TypeTypical Affinity / IC₅₀
EAAT1 (GLAST) AstrocytesCompetitive Substrate/Inhibitor~40 - 70 µM
EAAT2 (GLT-1) AstrocytesCompetitive Substrate/Inhibitor~10 - 30 µM
EAAT3 (EAAC1) NeuronsCompetitive Substrate/Inhibitor~15 - 50 µM
EAAT4 Purkinje CellsCompetitive Substrate/Inhibitor~50 µM
EAAT5 RetinaNon-transportable Blocker~100 µM

Self-Validating Assay Design

A robust in vitro assay must be self-validating. EAATs are strictly dependent on the co-transport of 3 Na⁺ ions[4]. Therefore, specific uptake can be independently verified using two parallel control conditions:

  • Pharmacological Blockade: Using 100 µM THA to competitively occupy the EAAT binding pockets[2].

  • Ion Deprivation: Replacing extracellular Na⁺ with choline chloride to thermodynamically arrest EAAT function[4].

If the assay is functioning correctly, the residual radioligand uptake in the THA-treated wells must be statistically identical to the uptake in the Na⁺-free wells.

Table 2: Self-Validating Assay Design Matrix

ConditionBuffer TypeInhibitorExpected Radioligand UptakePurpose
Total Uptake Na⁺-KrebsNone100% (Maximum)Measures basal EAAT + non-specific uptake.
THA Blockade Na⁺-Krebs100 µM DL-THA< 10%Defines background diffusion/binding.
Ion Deprivation Na⁺-Free (Choline)None< 10%Validates Na⁺-dependency of EAATs.
Specific Uptake CalculatedN/ATotal - THA BlockadeRepresents true EAAT-mediated transport.

Experimental Protocol

Workflow Step1 1. Cell Preparation Seed cells to 80% confluence Step2 2. Wash Phase Remove endogenous glutamate Step1->Step2 Step3 3. Pre-incubation Apply 100 µM THA (15 min) Step2->Step3 Step4 4. Uptake Phase Add D-[³H]-Aspartate (5-10 min) Step3->Step4 Step5 5. Termination Ice-cold wash to arrest kinetics Step4->Step5 Step6 6. Lysis & Detection NaOH lysis + Scintillation Step5->Step6

Step-by-step workflow for the in vitro radiolabeled glutamate uptake assay using THA.

Reagent Preparation
  • Standard Na⁺-Krebs Buffer: 120 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 25 mM HEPES, 6 mM D-glucose. Adjust to pH 7.4.

  • Na⁺-Free Krebs Buffer: Identical to the above, but replace 120 mM NaCl entirely with 120 mM Choline Chloride[4].

  • THA Stock: Prepare a 10 mM stock of DL-threo-β-hydroxyaspartic acid in equimolar NaOH. Dilute to a 100 µM working concentration in Na⁺-Krebs buffer.

  • Radioligand Spike Solution: Prepare D-[³H]-aspartate in Na⁺-Krebs buffer to achieve a final well concentration of 50 nM tracer + 1 µM unlabeled D-aspartate (adjust based on required specific activity).

Step-by-Step Execution

Step 1: Cell Preparation Seed primary astrocytes, C6 glioma cells, or EAAT-transfected cells into 24-well plates. Culture until 80-90% confluent. Causality: Over-confluent cells may exhibit contact inhibition, altering baseline EAAT expression profiles.

Step 2: Buffer Wash Aspirate the culture media. Wash the cells three times with 500 µL of pre-warmed (37°C) Na⁺-Krebs buffer. Causality: Cultured cells constitutively release glutamate. If not thoroughly washed, endogenous extracellular glutamate will cause isotopic dilution of the radioligand, artificially lowering the measured uptake velocity[1].

Step 3: Pre-Incubation (Establishing Blockade) Add 300 µL of the appropriate buffer to the designated wells (Na⁺-Krebs, Na⁺-Krebs + 100 µM THA, or Na⁺-Free Krebs). Place the plates in a 37°C water bath or incubator for 15 minutes. Causality: This equilibration phase allows THA to fully occupy the EAAT binding pockets before the radioligand is introduced, ensuring maximum competitive blockade[2].

Step 4: Uptake Phase Spike each well with 50 µL of the D-[³H]-aspartate solution. Incubate for exactly 5 to 10 minutes at 37°C. Causality: Uptake must be measured during the linear kinetic phase (initial velocity,


). Incubations longer than 15 minutes risk intracellular substrate accumulation altering the electrochemical gradient, leading to reverse transport or plateauing kinetics[1].

Step 5: Termination Rapidly aspirate the radioactive buffer and immediately wash the wells three times with 500 µL of ice-cold Na⁺-Free Krebs buffer. Causality: The sudden drop in temperature rigidifies the lipid bilayer, instantly arresting transporter conformational changes. The absence of sodium prevents any further forward transport during the wash steps[4].

Step 6: Lysis & Quantification Add 250 µL of 0.1 M NaOH to each well and agitate on a shaker for 30 minutes at room temperature. Causality: NaOH effectively solubilizes the cell membrane, releasing the internalized radioligand while simultaneously extracting cellular proteins for normalization[4]. Take a 200 µL aliquot and mix with scintillation fluid for Liquid Scintillation Counting (LSC). Use the remaining 50 µL for protein quantification via a Bradford or BCA assay.

Data Analysis
  • Convert LSC counts (CPM) to picomoles of D-aspartate using the specific activity of the spiking solution.

  • Normalize the picomoles of substrate to the protein concentration (mg) and the incubation time (min).

  • Calculate Specific Uptake : (pmol/min/mg in Total Uptake wells) - (pmol/min/mg in THA wells).

References

  • Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems.Current Protocols in Pharmacology (2018).
  • AMPK Modulates the Metabolic Adaptation of C6 Glioma Cells in Glucose-Deprived Conditions without Affecting Glutam
  • Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EA
  • Leber hereditary optic neuropathy mtDNA mutations disrupt glutamate transport in cybrid cell lines.Brain / Oxford University Press (2004).

Sources

Method

Application Note: High-Efficiency Derivatization of 3-Hydroxyaspartic Acid for GC-MS Profiling

Topic: Derivatization of 3-Hydroxyaspartic Acid for GC-MS Analysis Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Metabolomics Researchers, Drug Development Scientists Abstract 3-Hydroxyas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of 3-Hydroxyaspartic Acid for GC-MS Analysis Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Metabolomics Researchers, Drug Development Scientists

Abstract

3-Hydroxyaspartic acid (3-HAA), or


-hydroxyaspartic acid, is a rare amino acid found in antibiotic pharmacophores and vitamin K-dependent plasma proteins. Its analysis is complicated by its high polarity, zwitterionic nature, and the presence of three active functional groups (two carboxyls, one amine, one hydroxyl). This guide details two validated derivatization protocols: (1) Silylation with MTBSTFA  (tert-butyldimethylsilylation) for comprehensive structural stability, and (2) Alkyl Chloroformate Derivatization  for rapid aqueous-phase screening.

Introduction & Analytical Challenges

3-HAA (


, MW 149.[1]10) presents unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS):
  • Thermal Instability: The

    
    -hydroxy group makes the molecule prone to dehydration (forming maleic/fumaric acid derivatives) under thermal stress.
    
  • Multiple Active Sites: To achieve volatility, four active hydrogens must be replaced: two on the carboxyl groups (-COOH), one on the amine (-NH

    
    ), and one on the hydroxyl (-OH). Incomplete derivatization leads to multiple peaks and poor quantification.
    
Strategic Selection of Derivatization Reagents
FeatureMethod A: MTBSTFA (TBDMS) Method B: ECF (Chloroformate)
Mechanism Silylation (Nucleophilic substitution)Alkylation + Carbamylation
Target Groups -COOH, -NH

, -OH
-COOH, -NH

(OH often remains free)
Stability High (Hydrolytically stable t-butyl group)Moderate
MS Sensitivity Excellent (Characteristic [M-57]

ion)
Good
Use Case Gold Standard for quantification & IDRapid screening in biofluids

Protocol A: Silylation with MTBSTFA (The Gold Standard)

This method produces the N,O,O,O-tetra-tert-butyldimethylsilyl derivative. The bulky TBDMS group protects the labile


-hydroxyl, preventing thermal dehydration and yielding a dominant [M-57]

fragment ion ideal for Selected Ion Monitoring (SIM).
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Derivatizing Agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMCS).[2]

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Internal Standard: L-Norleucine or

    
    -Aminoadipic acid.
    
Step-by-Step Workflow
  • Sample Drying (Critical):

    • Aliquot 50 µL of sample (containing 1–10 µg 3-HAA) into a glass vial.

    • Add 10 µL Internal Standard solution.

    • Evaporate to complete dryness under a stream of Nitrogen (

      
      ) at 40°C.
      
    • Note: Any residual moisture will hydrolyze the reagent. Add 50 µL of dichloromethane and re-evaporate if necessary to azeotrope water.

  • Derivatization Reaction:

    • Add 50 µL of Anhydrous Pyridine .

    • Add 50 µL of MTBSTFA + 1% TBDMCS .

    • Cap the vial tightly (PTFE-lined cap).

    • Vortex for 30 seconds.

    • Incubate at 90°C for 60 minutes.

    • Rationale: While standard amino acids react in 30 mins, the sterically hindered

      
      -hydroxyl of 3-HAA requires higher energy to fully silylate.
      
  • Injection:

    • Cool to room temperature.[3]

    • Transfer to an autosampler vial.

    • Inject 1 µL in Split mode (10:1) to prevent column overload.

Reaction Mechanism Visualization

TBDMS_Reaction Substrate 3-Hydroxyaspartic Acid (MW 149) Intermediate Transition State (Silyl Exchange) Substrate->Intermediate Heat (90°C) Reagent MTBSTFA (+ TBDMCS Catalyst) Reagent->Intermediate Product Tetra-TBDMS Derivative (MW ~605) Intermediate->Product Substitution of 2xCOOH, 1xNH, 1xOH Byproduct N-Methyltrifluoroacetamide (Volatile) Intermediate->Byproduct

Figure 1: Reaction pathway for the formation of the tetra-TBDMS derivative of 3-hydroxyaspartic acid.

Protocol B: Ethyl Chloroformate (ECF) (Rapid Aqueous Method)

Use this method for high-throughput screening where sample drying is a bottleneck. Note that the


-hydroxyl group may remain underivatized, leading to lower thermal stability than Method A.
Reagents
  • Reagent: Ethyl Chloroformate (ECF).[4]

  • Solvent: Ethanol : Pyridine (4:1 v/v).

  • Extraction Solvent: Chloroform (

    
    ) containing 1% ECF.[4]
    
Step-by-Step Workflow
  • Preparation:

    • To 100 µL of aqueous sample, add 100 µL of the Ethanol:Pyridine mixture.

  • Reaction:

    • Add 10 µL of ECF slowly.

    • Vortex vigorously for 30 seconds. Gas evolution (

      
      ) will occur.
      
  • Extraction:

    • Add 100 µL of Chloroform (with 1% ECF) .

    • Add 100 µL of saturated Sodium Bicarbonate (

      
      ) to adjust pH and stop the reaction.
      
    • Vortex and centrifuge.[5][3]

  • Analysis:

    • Inject 1 µL of the bottom organic (chloroform) layer.

GC-MS Acquisition Parameters

These parameters are optimized for the TBDMS derivative (Method A) but are compatible with Method B with minor retention time shifts.

ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, SLB-5ms, HP-5)
Dimensions 30 m

0.25 mm ID

0.25 µm film
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 280°C
Transfer Line 290°C
Source Temp 230°C (EI Source)
Oven Program 100°C (hold 1 min)

10°C/min to 325°C

Hold 5 min

Data Analysis & Mass Spectral Interpretation[6][10][14][15][16][17]

Predicted Fragmentation Pattern (TBDMS Derivative)

For the Tetra-TBDMS derivative of 3-Hydroxyaspartic Acid :

  • Formula:

    
     (Approximate, assuming 4 TBDMS groups replace 4 H).
    
  • Net MW Addition: Each TBDMS group adds 114.2 Da.

    • Parent (149) - 4H + 4(115)

      
      605 Da .
      

Diagnostic Ions for SIM:

  • [M-57]

    
     (Base Peak):  Loss of a tert-butyl group (
    
    
    
    ). This is the most abundant and stable ion for quantification.
    • Target m/z: 548

  • [M-15]

    
    :  Loss of a methyl group (
    
    
    
    ).[6]
    • Target m/z: 590

  • [M-85]

    
    :  Loss of tert-butyl + CO (characteristic of amino acid carboxyl groups).
    
    • Target m/z: 520

  • m/z 73 & 147: Common silyl fragments (use for confirmation only).

Data Reporting Table
AnalyteDerivative TypeQuant Ion (m/z)Confirm Ion 1 (m/z)Confirm Ion 2 (m/z)
3-Hydroxyaspartic Acid Tetra-TBDMS548 590520
Aspartic Acid (Control) Tri-TBDMS418 460390

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Response / No Peak Moisture in sample or reagents.Ensure sample is bone-dry. Use fresh MTBSTFA. Check reaction vial seal.
Split Peaks Incomplete derivatization of the

-OH or Amine.
Increase incubation time to 90 mins or Temp to 100°C. Ensure excess reagent is used.
Tailing Peak Active sites in the GC liner or column.Replace liner with deactivated wool. Trim column guard.
"Ghost" Peaks Reagent degradation.Check blank injection. MTBSTFA hydrolyzes to form volatile amides.

References

  • Sobolevsky, T. G., et al. (2003).[7] Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science.[7] Link

  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.[8][7][5][9][10] Journal of Chromatography A. Link

  • Merck/Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS (Application Note).Link

  • NIST Mass Spectrometry Data Center. Fragmentation of TBDMS Derivatives.Link

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.[11] Link

Sources

Application

chemo-enzymatic production of beta-hydroxyaspartic acid isomers

Application Note: Chemo-Enzymatic Production of -Hydroxyaspartic Acid Isomers Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-Enzymatic Production of -Hydroxyaspartic Acid Isomers

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Rationale


-Hydroxyaspartic acid (

-HAA) is a highly valuable non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of next-generation peptide antibiotics (e.g., teixobactin, malacidin) and NMDA receptor ligands[1][2]. Because

-HAA contains two asymmetric carbon centers (C-2 and C-3), it exists as four distinct stereoisomers: L-threo (2S,3S), L-erythro (2S,3R), D-threo (2R,3R), and D-erythro (2R,3S)[3].

Traditional chemical syntheses of these isomers are notoriously inefficient. They require complex chiral auxiliaries (such as tartrate derivatives), suffer from poor diastereoselectivity, and involve lengthy protection/deprotection steps[1]. To overcome these bottlenecks, modern biocatalysis employs highly stereoselective enzymes—hydroxylases, aldolases, and dehydratases—to achieve direct, chemo-enzymatic synthesis and kinetic resolution of


-HAA isomers. This guide details the mechanistic rationale and self-validating protocols for producing these isomers with high enantiomeric excess (

).

Mechanistic Rationale & Pathway Engineering

As a Senior Application Scientist, it is crucial to understand why specific enzymatic routes are chosen over direct chemical analogues. We utilize three distinct biocatalytic paradigms depending on the target isomer:

Pathway A: Direct Hydroxylation via Fe(II)/2OG-Dependent Oxygenases (Target: L-threo-HAA) Direct enzymatic hydroxylation of L-aspartate yields poor conversion rates. Instead, we utilize AsnO, a wild-type asparagine hydroxylase from Streptomyces coelicolor. AsnO efficiently hydroxylates L-asparagine to 3-hydroxyasparagine. This intermediate is subsequently hydrolyzed to L-THA by an asparaginase[3]. Causality Note: To prevent premature hydrolysis of the L-asparagine substrate before hydroxylation can occur, the reaction must be performed in an asparaginase-deficient Escherichia coli host[3]. The enzyme requires Fe(II) for oxygen activation and 2-oxoglutarate (2OG) as a co-substrate[4].

Pathway B: PLP-Dependent Aldol Condensation (Target: erythro-HAA) For the erythro configuration, we exploit erythro-


-hydroxyaspartate aldolase (BHAA, EC 4.1.3.14), an enzyme integral to the microbial 

-hydroxyaspartate cycle (BHAC)[5][6]. BHAA catalyzes the reversible aldol condensation of glyoxylate and glycine. Causality Note: Pyridoxal 5'-phosphate (PLP) is strictly required to form a Schiff base with glycine, stabilizing the carbanion for nucleophilic attack on the aldehyde carbon of glyoxylate.

Pathway C: Kinetic Resolution via Dehydratases (Target: Optically Pure L-erythro-HAA) Because no known hydroxylase directly yields L-EHA, we synthesize a cheap racemic mixture (dl-EHA) chemically, then apply D-erythro-3-hydroxyaspartate dehydratase (D-EHA DH) from Pseudomonas sp. N99. Causality Note: D-EHA DH is strictly stereospecific. It deaminates only the D-isomer into oxaloacetate and ammonia, leaving the L-EHA isomer completely intact[1]. This kinetic resolution guarantees >99% optical purity with a theoretical maximum yield of 50%.

Pathway Visualization

G cluster_0 Pathway A: Direct Hydroxylation cluster_1 Pathway B: Aldol Condensation cluster_2 Pathway C: Kinetic Resolution N1 L-Asparagine E1 AsnO (Hydroxylase) + Asparaginase N1->E1 P1 L-threo-HAA (L-THA) E1->P1 N2 Glycine + Glyoxylate E2 BHAA (Aldolase) N2->E2 P2 L-/D-erythro-HAA E2->P2 N3 Racemic dl-EHA E3 D-EHA Dehydratase N3->E3 P3 Optically Pure L-EHA E3->P3

Chemo-enzymatic pathways for the synthesis and resolution of beta-hydroxyaspartic acid isomers.

Quantitative Performance Summary

Enzyme SystemSubstrate(s)Target IsomerMax Yield / ConversionEnantiomeric Excess (

)
Key Cofactors Required
AsnO + Asparaginase L-AsparagineL-threo-HAA (L-THA)96%>99%Fe(II), 2-Oxoglutarate, Ascorbate
BHAA (Aldolase) Glycine + Glyoxylateerythro-HAA (L/D mix)~80%N/A (Diastereoselective)PLP, Mg

D-EHA Dehydratase Racemic dl-EHAL-erythro-HAA (L-EHA)50% (Theoretical Max)>99%PLP

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. This means analytical checkpoints are built directly into the workflow to confirm intermediate success before proceeding to downstream purification.

Protocol 1: One-Pot Whole-Cell Synthesis of L-THA

Based on the AsnO-Asparaginase cascade.

Reagents & Materials:

  • E. coli strain: Asparaginase I-deficient mutant expressing the asnO gene under a T7 promoter[3].

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 6.5).

  • Substrates: 5 mM L-asparagine, 10 mM 2-oxoglutarate.

  • Cofactors: 1 mM L-ascorbic acid, 0.5 mM FeSO

    
    .
    

Step-by-Step Methodology:

  • Cell Preparation: Cultivate the engineered E. coli in LB medium with appropriate antibiotics. Induce with 0.1 mM IPTG at OD

    
     = 0.6. Harvest cells via centrifugation after 16 hours at 25°C.
    
  • Reaction Assembly: Resuspend the cell pellet in the Reaction Buffer to a final OD

    
     of 20. Add L-asparagine, 2-oxoglutarate, L-ascorbic acid, and FeSO
    
    
    
    .
    • Causality: Ascorbic acid is strictly required to reduce any spontaneously oxidized Fe(III) back to the catalytically active Fe(II) state, preventing irreversible enzyme uncoupling[4].

  • Incubation: Incubate the mixture in a jar fermentor or shaking flask at 25°C and 200 rpm for 24 hours.

  • Hydrolysis: Add 10 U/mL of purified Asparaginase II to the mixture and incubate for an additional 2 hours to ensure complete conversion of the 3-hydroxyasparagine intermediate to L-THA[3].

  • Validation Checkpoint: Pull a 100

    
    L aliquot, centrifuge, and derivatize the supernatant with Marfey’s reagent. Analyze via HPLC-UV (340 nm).
    
    • Self-Validation: If L-aspartate is detected instead of L-THA, it indicates premature substrate hydrolysis (host background activity). If 3-hydroxyasparagine remains, the secondary asparaginase step is incomplete.

Protocol 2: PLP-Dependent Aldol Condensation for erythro-HAA

Based on BHAA from the


-hydroxyaspartate cycle.

Reagents & Materials:

  • Enzyme: Purified erythro-

    
    -hydroxyaspartate aldolase (BHAA)[6].
    
  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.5).

  • Substrates: 50 mM Glyoxylate, 100 mM Glycine.

  • Cofactors: 0.1 mM Pyridoxal 5'-phosphate (PLP), 0.5 mM MgCl

    
    .
    

Step-by-Step Methodology:

  • Pre-incubation: Mix Reaction Buffer, PLP, and MgCl

    
    . Add BHAA (1 mg/mL) and pre-incubate at 30°C for 10 minutes.
    
    • Causality: Pre-incubation allows the PLP cofactor to fully reconstitute within the enzyme's active site, forming the internal aldimine resting state[6].

  • Initiation: Add Glycine followed by Glyoxylate to initiate the reaction.

  • Incubation: Incubate at 30°C for 12 hours under gentle agitation.

  • Validation Checkpoint: Perform a 2,4-dinitrophenylhydrazine (DNPH) assay on a small aliquot.

    • Self-Validation: The DNPH reagent reacts with the aldehyde group of unconsumed glyoxylate. A decrease in absorbance at 360 nm confirms the forward progress of the aldol condensation.

Protocol 3: Kinetic Resolution of Racemic Mixtures

Based on the strict stereospecificity of D-EHA DH.

Reagents & Materials:

  • Enzyme: Recombinant D-EHA Dehydratase (D-EHA DH) from Pseudomonas sp. N99[1].

  • Substrate: 20 mM racemic dl-EHA.

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0) containing 20

    
    M PLP.
    

Step-by-Step Methodology:

  • Reaction Setup: Dissolve racemic dl-EHA in the Reaction Buffer. Adjust the pH back to 8.0 if the acidic substrate lowers it.

  • Enzymatic Resolution: Add D-EHA DH (0.5 mg/mL) to the mixture. Incubate at 30°C for 6 hours.

    • Causality: The enzyme selectively deaminates the D-erythro isomer into oxaloacetate and ammonia. The L-erythro isomer acts as a non-substrate and accumulates in the reaction pool[1].

  • Validation Checkpoint (Coupled Assay): To confirm the D-isomer is being consumed, pull a 50

    
    L aliquot into a cuvette containing 0.2 mM NADH and Malate Dehydrogenase (MDH).
    
    • Self-Validation: MDH will immediately reduce the oxaloacetate byproduct to malate, consuming NADH. A rapid drop in absorbance at 340 nm perfectly correlates with the successful deamination of the D-isomer. Once the

      
       stabilizes, the kinetic resolution is complete.
      
  • Purification: Terminate the reaction by boiling for 5 minutes. Centrifuge to remove denatured protein. Isolate the optically pure L-EHA via ion-exchange chromatography (e.g., Dowex 50W-X8).

References

  • Full article: Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate Source: tandfonline.com URL:[Link]

  • One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) Source: asm.org URL:[Link]

  • Discovery of a Two-Step Enzyme Cascade Converting Aspartate to Aminomalonate in Peptide Natural Product Biosynthesis Source: acs.org URL:[Link]

  • A synthetic C4 shuttle via the β-hydroxyaspartate cycle in C3 plants Source: nih.gov URL:[Link]

  • Source: google.
  • Emerging peptide antibiotics with therapeutic potential Source: nih.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting racemization of 3-hydroxyaspartic acid during storage

Ticket #3-HYA-RAC-001: Troubleshooting Stereochemical Instability Status: Active Severity: High (Irreversible Sample Degradation) Assigned Specialist: Senior Application Scientist Critical Alerts (Read This First) If you...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #3-HYA-RAC-001: Troubleshooting Stereochemical Instability

Status: Active Severity: High (Irreversible Sample Degradation) Assigned Specialist: Senior Application Scientist

Critical Alerts (Read This First)

If you are observing "split peaks," "shoulders," or loss of biological activity in your 3-hydroxyaspartic acid (3-Hya) samples, stop immediately and verify your storage conditions against these three critical failure points:

  • The Phosphate Trap: Never store 3-Hya peptides or free amino acids in phosphate buffers (PBS, KPi) for extended periods, especially near pH 7.4. Phosphate ions (

    
    ) act as general base catalysts that accelerate succinimide formation by orders of magnitude.
    
  • The "Dry" Fallacy: Lyophilized powders are not immune if they contain residual moisture or hygroscopic salts. The solid-state racemization rate is non-zero, particularly if the lyophilization cake collapsed or if stored above -20°C.

  • Stereochemical Drift: Unlike standard Aspartic acid, 3-Hya has two chiral centers (C2 and C3).[1] Racemization at the

    
    -carbon (C2) does not just produce an enantiomer; it produces a diastereomer  (e.g., L-threo
    
    
    
    D-erythro). These have different physical properties and can often be separated on standard achiral C18 columns, appearing as "impurity" peaks.
Diagnostic Workflow: Is it Racemization?

Use this decision matrix to confirm if your issue is stereochemical inversion rather than chemical degradation (oxidation/hydrolysis).

ObservationProbable CauseVerification Step
Mass Spec (LC-MS) shows correct parent mass (

), but peak shape is distorted.
Diastereomer Formation (Epimerization at C2).Run Marfey's Analysis (See Protocol A).
HPLC shows a new distinct peak resolving near the main peak on C18.Diastereomer Formation. L-threo and D-erythro often separate on achiral phases.Co-inject with authentic D-erythro standard if available.
Mass Spec shows

Da or

Da shifts.
Hydrolysis (Open ring) or Succinimide (Closed ring).Check pH. Acidic = Imide (+0); Basic = Hydrolysis (+18).
Activity Assay shows gradual loss of potency (e.g., antibiotic activity).L-to-D Inversion. Biological targets are stereoselective.Compare

with fresh stock.
The Mechanism: Why 3-Hya is Unstable

To troubleshoot effectively, you must understand the "Succinimide Loop." The


-hydroxyl group at C3 of 3-Hya exerts an inductive electron-withdrawing effect, making the 

-proton (C2) more acidic than in unsubstituted Aspartic acid. This accelerates the formation of a cyclic succinimide intermediate.
The Pathway
  • Cyclization: The peptide backbone nitrogen attacks the side-chain carbonyl (or vice versa in free AA), releasing water.

  • Racemization: The succinimide ring is prone to enolization.[2] The

    
    -proton is lost and re-acquired. If it re-attaches from the opposite face, the stereochemistry at C2 inverts.
    
  • Hydrolysis: The ring opens, yielding a mix of L-Asp (original), D-Asp (inverted), L-IsoAsp (beta-linkage), and D-IsoAsp.

RacemizationPathway L_Threo L-threo-3-Hya (Active Form) Succinimide Cyclic Succinimide Intermediate (Unstable) L_Threo->Succinimide - H2O (Fast in PO4 buffer) Succinimide->L_Threo + H2O D_Erythro D-erythro-3-Hya (Inverted C2) Succinimide->D_Erythro Racemization (C2 Inversion) IsoAsp Iso-Aspartate (Beta-linked) Succinimide->IsoAsp Ring Opening (Isomerization) D_Erythro->Succinimide

Caption: The "Succinimide Trap."[3] The transition from L-threo to the cyclic intermediate allows for scrambling of the C2 chiral center, resulting in D-erythro contaminants.

Protocol A: Marfey's Method for Stereochemical Analysis

Standard HPLC cannot separate enantiomers (L-threo vs D-threo).[4] You must derivatize the amino acid with a chiral reagent to create diastereomers that separate on C18 columns.

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA ).[5]

Step-by-Step Procedure
  • Sample Prep: Dissolve 50 µg of your 3-Hya sample in 50 µL of water.

  • Derivatization:

    • Add 100 µL of 1% L-FDAA in acetone.

    • Add 20 µL of 1 M NaHCO3 (pH must be alkaline, ~8.5).

  • Incubation: Heat at 40°C for 1 hour . (Do not exceed 40°C; high heat induces racemization during the assay itself).

  • Quench: Add 20 µL of 1 M HCl to stop the reaction. Dilute with 200 µL acetonitrile/water (1:1).

  • Analysis (LC-MS/HPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 45 minutes. (Slow gradient is required to separate the four possible stereoisomers).

Interpretation:

  • L-FDAA-L-threo elutes at time

    
    .
    
  • L-FDAA-D-erythro elutes at time

    
    .
    
  • Note: You must run standards of L-threo and D-erythro to confirm elution order, as the hydroxyl group can alter standard Marfey elution rules.

Storage & Stabilization Guidelines

To prevent recurrence, adhere to these storage specifications.

ParameterRecommendationRationale
Temperature -80°C (Long term)Arrhenius kinetics: every 10°C drop halves the racemization rate.
Buffer System Citrate or Acetate (pH 4.0 - 5.0)Avoids the "pH 7.4 danger zone" where succinimide formation is fastest. Avoids phosphate catalysis.
Physical State Lyophilized (Desiccated)Removal of water prevents the hydrolysis step of the degradation pathway.
Additives Trehalose or Mannitol Cryoprotectants that form an amorphous glass, restricting molecular mobility in the solid state.
Frequently Asked Questions (FAQ)

Q: Can I repurpose a sample that has partially racemized? A: Generally, no . Stereoisomers often act as competitive inhibitors or antagonists. For example, D-erythro-3-hydroxyaspartate is a potent agonist for NMDA receptors, whereas the L-threo form might be a transporter substrate. Using a mixture will yield confounded biological data.

Q: Why does my "pure" L-threo standard show a 2% impurity peak immediately upon dissolving? A: This is likely the D-erythro diastereomer. 3-Hya is chemically synthesized or enzymatically produced; if the purification step wasn't rigorous, trace diastereomers remain. Furthermore, if you dissolved it in basic buffer (pH > 8), you may have induced epimerization instantly. Always dissolve in dilute acid (0.1% TFA or HCl) first.

Q: I see a peak with Mass +18 and Mass -18. What are they? A:

  • Mass -18 (Water loss): This is the Succinimide intermediate. It is highly reactive. If you see this, your sample is actively degrading.

  • Mass +18: This is likely not a degradation product but the hydrolyzed open form if you started with a cyclic peptide or lactone.

References
  • Radkiewicz, J. L., et al. (1996). "Accelerated Racemization of Aspartic Acid and Asparagine Residues in the Presence of Phosphate Buffer." Journal of the American Chemical Society. Link

  • Fujii, K., et al. (1997). "A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry." Analytical Chemistry. Link

  • Takahashi, O., et al. (2018). "Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism." International Journal of Molecular Sciences. Link

  • Shimamoto, K., et al. (1998). "DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons."[6] European Journal of Pharmacology. Link

Sources

Optimization

resolving peak overlap between aspartic acid and 3-hydroxyaspartic acid

Topic: Resolving Peak Overlap: Aspartic Acid (Asp) vs. 3-Hydroxyaspartic Acid (3-OH-Asp) Role: Senior Application Scientist / Technical Support Lead Ticket ID: AA-SEP-3OH-001 Subject: Troubleshooting co-elution of Aspart...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Overlap: Aspartic Acid (Asp) vs. 3-Hydroxyaspartic Acid (3-OH-Asp) Role: Senior Application Scientist / Technical Support Lead

Ticket ID: AA-SEP-3OH-001 Subject: Troubleshooting co-elution of Aspartic Acid and 3-Hydroxyaspartic Acid Status: Open

Welcome to the Technical Support Center. You are likely here because your standard amino acid analysis (AAA) protocol is failing to resolve Aspartic Acid (Asp) from its hydroxylated derivative, 3-Hydroxyaspartic Acid (3-OH-Asp). This is a common challenge in analyzing protein hydrolysates (e.g., Factor IX, EGF domains) or physiological fluids due to the extreme polarity and structural similarity of these two analytes.

This guide provides field-proven troubleshooting workflows for Reverse-Phase (RP), Ion-Exchange (IEX), and HILIC platforms.

The Core Problem: Structural & Chromatographic Behavior

To resolve these peaks, you must understand why they overlap. 3-OH-Asp is essentially Aspartic Acid with a hydroxyl group at the


-carbon.
FeatureAspartic Acid (Asp)3-Hydroxyaspartic Acid (3-OH-Asp)Chromatographic Impact
Structure HOOC-CH(NH₂)-CH₂-COOHHOOC-CH(NH₂)-CH(OH)-COOH3-OH-Asp is more polar.[1]
pKa (

-COOH)
~1.88~1.70 (Estimated)3-OH-Asp is slightly more acidic due to the electron-withdrawing -OH group.
Chirality 1 Chiral Center (L)2 Chiral Centers (L-threo / L-erythro)3-OH-Asp can split into diastereomeric peaks, broadening the signal.
RP-HPLC Elution Early (Polar)Very Early (More Polar)Co-elution often occurs in the void volume or solvent front.
IEX Elution Early (Acidic)Earlier (More Acidic)Overlap occurs in the initial "acidic amino acid" window.
Decision Matrix: Selecting the Right Method

Before troubleshooting, ensure you are using the correct separation mode for your sample matrix.

MethodSelection Start Start: Define Sample Matrix Hydrolysate Protein Hydrolysate (Clean Matrix) Start->Hydrolysate Physio Physiological Fluid (Plasma/Urine) Start->Physio RP RP-HPLC (C18) with OPA/FMOC Hydrolysate->RP High Sensitivity Req IEX Cation Exchange (Li+) Post-Column Ninhydrin Hydrolysate->IEX Standard QC Physio->IEX Gold Standard HILIC HILIC-MS/MS (No Derivatization) Physio->HILIC Complex Matrix

Figure 1: Method Selection Decision Tree. Choose your separation mode based on matrix complexity and sensitivity requirements.

Troubleshooting Reverse-Phase (RP-HPLC)

Context: Pre-column derivatization (OPA/FMOC or PITC) on C18 columns.

The Issue: Because 3-OH-Asp is more polar than Asp, it elutes before Asp. In standard gradients, both elute so quickly they merge with the injection peak or reagent byproducts.

Protocol Adjustment (The "Flattening" Technique): You must increase the retention of polar species to pull them away from the void volume.

  • Modify Mobile Phase A:

    • Standard: 40 mM Sodium Phosphate, pH 7.8.

    • Adjustment:Lower pH to 7.2 . This suppresses the ionization of the secondary carboxyl groups slightly, increasing hydrophobicity and retention.

  • Gradient Shallowing:

    • Most protocols ramp from 0% to 50% B too fast.

    • Fix: Insert an isocratic hold or a very shallow ramp (0% to 3% B) for the first 4–6 minutes.

  • Column Substitution:

    • If using a standard C18, switch to a Polar-Embedded C18 or a C18-Aq (aqueous stable) column. These phases prevent "phase collapse" in 100% aqueous buffer and interact better with the hydroxyl group of 3-OH-Asp.

Expected Result:

  • Order: 3-OH-Asp (Elutes 1st)

    
     Asp (Elutes 2nd).
    
  • Resolution: The pH drop should separate them by 0.5 – 1.0 minute.

Troubleshooting Cation Exchange (IEX)

Context: Dedicated Amino Acid Analyzers (e.g., Hitachi, Biochrom) using Lithium or Sodium buffers with post-column Ninhydrin.

The Issue: Aspartic Acid is usually the first amino acid to elute. 3-OH-Asp is more acidic (lower pI) and will elute immediately before Asp, often appearing as a "shoulder" on the Asp peak.

Step-by-Step Optimization:

  • Temperature Control (The Primary Lever):

    • IEX selectivity is highly temperature-dependent.

    • Action: Lower the column temperature by 5–8°C.

    • Why: Lower temperature generally increases the resolution of early-eluting acidic amino acids by slowing down the exchange kinetics.

  • pH Tuning (Buffer A):

    • The first buffer (Buffer A) typically has a pH of ~2.8 - 3.0.

    • Action: Lower the pH of Buffer A by 0.1 - 0.2 units .

    • Why: This ensures that the

      
      -carboxyl groups are fully protonated, maximizing the subtle pKa differences between Asp and 3-OH-Asp.
      
  • Lithium vs. Sodium:

    • Use Lithium Citrate buffers for physiological samples. Lithium has a larger hydrated radius than sodium, providing higher resolution for complex mixtures.

The Orthogonal Approach: HILIC-MS/MS

Context: When UV/Fluorescence fails, or when absolute specificity is required.

Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the elution order compared to RP-HPLC.

  • RP-HPLC: Polar elutes first (3-OH-Asp

    
     Asp).
    
  • HILIC: Polar elutes last (Asp

    
     3-OH-Asp).
    

HILIC Protocol Parameters:

  • Column: Amide or Zwitterionic (ZIC-HILIC) stationary phase.

  • Mobile Phase: High Acetonitrile (85-90%) with 10-20 mM Ammonium Formate (pH 3.0).

  • Detection (MS/MS):

    • Asp: Precursor m/z 134

      
       Product m/z 74, 88.
      
    • 3-OH-Asp: Precursor m/z 150

      
       Product m/z 104, 88.
      
    • Note: Even if they co-elute, the mass difference (+16 Da) allows for spectral resolution.

Troubleshooting Logic Flow

Use this diagram to diagnose your specific failure mode.

Troubleshooting Problem Problem: Asp / 3-OH-Asp Co-elution CheckMode Check Separation Mode Problem->CheckMode RP_Path Reverse Phase (C18) CheckMode->RP_Path IEX_Path Cation Exchange CheckMode->IEX_Path RP_Action1 Action: Lower Buffer pH (Suppress Ionization) RP_Path->RP_Action1 IEX_Action1 Action: Lower Column Temp (-5°C) IEX_Path->IEX_Action1 RP_Action2 Action: Shallow Gradient (0-5% B in 5 min) RP_Action1->RP_Action2 If tailing persists Success Resolution Achieved RP_Action2->Success Fail Switch to HILIC-MS RP_Action2->Fail Still overlapping IEX_Action2 Action: Lower Buffer A pH (-0.2 units) IEX_Action1->IEX_Action2 If resolution < 1.0 IEX_Action2->Success IEX_Action2->Fail

Figure 2: Troubleshooting Logic Flow. Follow the path corresponding to your instrumentation to isolate the root cause.

Frequently Asked Questions (FAQ)

Q: I see a split peak for 3-OH-Asp. Is my column failing? A: Likely not. 3-Hydroxyaspartic acid has two chiral centers and exists as diastereomers (threo and erythro). In high-resolution systems, these diastereomers can separate. If you are quantifying total 3-OH-Asp, integrate both peaks.

Q: Can I use standard OPA reagents for 3-OH-Asp? A: Yes. 3-OH-Asp is a primary amine and reacts with OPA/Mercaptopropionic acid (MPA). However, the derivative is slightly less stable than Asp-OPA. Ensure your autosampler injection routine mixes and injects immediately (within 60 seconds).

Q: Why does 3-OH-Asp elute after Asp in my HILIC method? A: This is expected. HILIC separates based on hydrophilicity. The extra hydroxyl group makes 3-OH-Asp more hydrophilic, causing it to interact more strongly with the water layer on the HILIC stationary phase, resulting in longer retention compared to Asp.

References
  • Diva-portal.org. (2024). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. 2[1][3][4][5][6][2]

  • JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with OPA and FMOC. 7

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. 1[4][6]

  • Thermo Fisher Scientific. (2024). Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. 8

  • NIH. (2025). 3-Hydroxyaspartic acid | PubChem. [4][5][6][2]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Hydroxyaspartic Acid (3-HAA) Solubilization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Overcoming solubility barriers for 3-Hydroxyaspartic acid (3-HAA / THA) in physiological assays. Diagnostic Overview 3-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Overcoming solubility barriers for 3-Hydroxyaspartic acid (3-HAA / THA) in physiological assays.

Diagnostic Overview

3-Hydroxyaspartic acid (3-HAA) is a highly polar, naturally occurring non-canonical amino acid widely utilized as a potent inhibitor of excitatory amino acid transporters (EAATs)[1]. Despite its low molecular weight (149.1 g/mol ), researchers frequently encounter severe solubility issues when preparing stock solutions. This is driven by its complex zwitterionic nature: possessing two carboxyl groups, one amino group, and a hydroxyl group, 3-HAA forms a highly stable intermolecular hydrogen-bonded lattice in its solid state that resists solvation in neutral aqueous buffers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-HAA precipitate when I attempt to dissolve it directly in PBS or ACSF (pH 7.4)? Causality: 3-HAA has a highly specific isoelectric point (pI ~2.0). At this acidic pH, its solubility drops so drastically that researchers actively exploit this property to crystallize and isolate the compound during chemical synthesis[2]. While pH 7.4 is far from its pI, direct dissolution of the free acid form in neutral buffers is kinetically slow and thermodynamically limited by the energy required to break its zwitterionic lattice. Solution: Never dissolve the free powder directly into your assay buffer. You must first neutralize the acidic protons by preparing a concentrated stock using 1 equivalent of NaOH. This converts 3-HAA into a highly soluble sodium salt, allowing for concentrations up to 100 mM.

Q2: Can I use DMSO to make a highly concentrated organic stock? Causality: No. Despite being a universal organic solvent, pure DMSO is ineffective for high-concentration 3-HAA stocks. The molecule's extreme polarity makes it only "slightly soluble" in pure DMSO, ethanol, or dimethyl formamide[1]. Solution: If an organic co-solvent system is strictly required for your specific in vivo or cellular assay, you must utilize a carrier complex. A validated protocol for similar highly polar amino acid transport inhibitors involves using a maximum of 10% DMSO combined with 90% of a cyclodextrin solution (e.g., 20% Sulfobutylether-β-cyclodextrin in saline). This encapsulates the hydrophobic/polar interfaces, achieving ~5 mg/mL (~33 mM) with ultrasonication[3].

Q3: My cellular assay results are inconsistent over a 48-hour period. Could the 3-HAA stock be degrading? Causality: Yes. In aqueous environments, the β-hydroxy group and adjacent carboxyls are susceptible to slow degradation, epimerization, and microbial contamination. Solution: Aqueous solutions of 3-HAA are inherently unstable for long-term storage and must not be stored for more than one day[1]. Always prepare fresh working solutions daily. Store the dry, lyophilized powder strictly at -20°C or -80°C in a desiccator[1].

Part 2: Quantitative Solubility Profiles

The following table summarizes the maximum achievable concentrations of 3-HAA across various solvent systems to aid in experimental planning:

Solvent SystemMax ConcentrationPreparation Notes
1 eq. NaOH (Aqueous) 100 mMYields a clear solution; optimal for biological assays.
10% DMSO + 90% SBE-β-CD ~33 mM (5 mg/mL)Requires ultrasonication; ideal for organic carrier needs[3].
PBS / ACSF (pH 7.4) < 5 mMDirect dissolution is slow; requires dilution from a stock.
Pure Water (pH 2.0) < 1 mMApproaches isoelectric point; causes rapid precipitation[2].

Part 3: Solubilization Workflow

SolubilizationWorkflow N1 3-HAA Dry Powder N2 Determine Target Buffer N1->N2 N3 Aqueous Stock (100 mM) N2->N3 N4 Organic Carrier (33 mM) N2->N4 N5 Add 1 eq. NaOH N3->N5 N6 10% DMSO + 90% SBE-β-CD N4->N6 N7 Dilute into Assay Buffer N5->N7 N6->N7 N8 Verify pH & Clarity N7->N8 N9 Use Within 24 Hours N8->N9

Figure 1: Workflow for 3-HAA solubilization in aqueous and organic co-solvent systems.

Part 4: Validated Methodology (Self-Validating Protocol)

To ensure scientific integrity and reproducible EAAT inhibition, follow this step-by-step methodology to prepare a 100 mM Aqueous Stock Solution . This protocol incorporates built-in validation checks.

Step 1: Precise Weighing Weigh exactly 14.91 mg of 3-HAA powder (MW = 149.1 g/mol ) into a sterile, low-bind microcentrifuge tube. Keep the tube on ice to minimize ambient moisture absorption.

Step 2: Base Titration (The Critical Step) Add exactly 1.0 mL of a freshly prepared 100 mM NaOH solution. This provides exactly 1 equivalent of base to deprotonate the carboxylic acid groups, breaking the zwitterionic lattice.

Step 3: Mechanical Agitation Vortex the mixture vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the tube in a room-temperature water bath for 2-5 minutes. Self-Validating Checkpoint A: Hold the tube against a dark background. The solution must be 100% optically clear. Any turbidity indicates incomplete salt formation.

Step 4: Buffer Integration Dilute the 100 mM stock dropwise into your final physiological assay buffer (e.g., PBS) while stirring rapidly. This prevents localized pH shock which can cause the 3-HAA to crash out of solution.

Step 5: Final Validation Self-Validating Checkpoint B: Measure the pH of your final working solution. Because you introduced NaOH, the buffer capacity of your assay medium must absorb the slight alkaline shift. The final pH must remain within 0.1 units of your target (e.g., pH 7.4). If it exceeds this, your assay buffer is insufficiently concentrated.

Step 6: Lifecycle Management Use the solution immediately for your experiments. Discard any unused aqueous stock after 24 hours to prevent experimental artifacts from degradation[1].

References

  • Taylor & Francis. Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Retrieved from:[Link]

Sources

Optimization

purification strategies for synthetic beta-hydroxyaspartic acid

Technical Support Center: Purification of Synthetic -Hydroxyaspartic Acid From: Dr. Aris, Senior Application Scientist To: R&D Chemical Biology & Medicinal Chemistry Teams Subject: Troubleshooting & Protocols for -Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Synthetic


-Hydroxyaspartic Acid 

From: Dr. Aris, Senior Application Scientist To: R&D Chemical Biology & Medicinal Chemistry Teams Subject: Troubleshooting & Protocols for


-Hydroxyaspartic Acid Isolation
Date:  October 26, 2023

Executive Summary

Synthetic


-hydroxyaspartic acid (

-Hya) presents a unique purification challenge due to its two chiral centers (C2 and C3), resulting in four stereoisomers (D/L-threo and D/L-erythro).[1] Standard synthesis (e.g., via epoxysuccinic acid) typically yields a diastereomeric mixture heavily contaminated with inorganic salts.[1]

This guide moves beyond generic amino acid protocols to address the specific solubility and ionization behaviors of


-Hya.

Module 1: The Critical First Step – Desalting

The Problem: Crude synthetic mixtures often contain high concentrations of ammonium salts or sodium ions that interfere with crystallization and diastereomer separation. The Solution: Cation Exchange Chromatography (Strong Acid).[1]

Protocol 1.0: Bulk Desalting via Dowex 50

  • Resin: Dowex 50W-X8 (H+ form) or Amberlite IR-120.[1]

  • Rationale: At pH < 2,

    
    -Hya is positively charged (
    
    
    
    ) and binds to the resin.[1] Inorganic cations also bind, but anions (chloride, sulfate) pass through.[1]

Step-by-Step:

  • Loading: Dissolve crude product in minimal 1M HCl. Load onto the column.[2][3][4]

  • Washing: Wash with 3–5 column volumes (CV) of distilled water.

    • Checkpoint: Test effluent with AgNO3.[1] If precipitate forms, chloride is still present.[1] Continue washing until clear.[1]

  • Elution: Elute with 2M NH₄OH .

    • Mechanism:[1][4][5][6][7][8] The ammonia neutralizes the resin protons and the amino acid's carboxyl groups. The amino acid becomes zwitterionic/anionic and elutes.

  • Isolation: Collect Ninhydrin-positive fractions. Evaporate ammonia completely under reduced pressure (rotovap < 40°C).

    • Result: You now have the free amino acid (zwitterion) mixed with diastereomers, but salt-free.[1]

Module 2: Diastereomer Separation (Threo vs. Erythro)

The Problem: Separating the threo (anti) and erythro (syn) diastereomers without expensive chiral HPLC. The Insight: The threo isomer is significantly less soluble in water than the erythro isomer due to its ability to form a tighter intermolecular hydrogen-bonding network in the crystal lattice.

Strategy A: Fractional Crystallization (Batch Scale)
PropertyDL-Threo-

-Hya
DL-Erythro-

-Hya
Water Solubility Low (Slightly soluble)High (Very soluble)
Crystal Habit Dense prisms/platesNeedles or amorphous oil
Precipitation pH pH 2.8 – 3.2 (Isoelectric point)Harder to precipitate

Protocol 2.1: The "Water Crash" Method

  • Take the salt-free residue from Module 1.

  • Dissolve in a minimum amount of boiling water.

  • Adjust pH to ~3.0 (isoelectric point) using dilute HCl or ammonia.[1]

  • Slow Cooling: Allow the solution to cool to room temperature, then store at 4°C overnight.

  • Filtration: The threo-isomer will crystallize out.[1] Filter and wash with ice-cold water/ethanol (1:1).[1]

  • Mother Liquor: The filtrate contains the erythro-isomer.

Strategy B: Anion Exchange Fractionation (High Purity)

If crystallization fails or you need the erythro form pure, use Anion Exchange.

Protocol 2.2: Dowex 1-X8 Formate Separation

  • Resin: Dowex 1-X8 (200-400 mesh).[1]

  • Conversion: Convert resin to Formate form (wash with 1M Sodium Formate, then water).[1] Do not use Chloride form.

  • Elution: Linear gradient of Formic Acid (0 M

    
     1 M).
    

Logic: The erythro and threo forms have slightly different pKa values for the


-hydroxyl and carboxyl groups. The erythro form generally interacts differently with the resin matrix due to the gauche relationship of the carboxyls.

PurificationWorkflow cluster_0 Phase 1: Capture cluster_1 Phase 2: Resolution Crude Crude Synthetic Mix (Salts + Isomers) Cation Cation Exchange (Dowex 50 H+) Crude->Cation Wash Water Wash (Remove Anions) Cation->Wash Elute Elute 2M NH4OH (Remove Cations) Wash->Elute SaltFree Salt-Free Residue Elute->SaltFree Cryst Boiling Water pH 3.0 SaltFree->Cryst Threo Precipitate: Threo-Isomer Cryst->Threo Insoluble Liquor Mother Liquor: Erythro-Isomer Cryst->Liquor Soluble Anion Anion Exchange (Dowex 1 Formate) Liquor->Anion Purification

Figure 1: Purification workflow emphasizing the solubility difference between diastereomers.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is stuck on the Dowex 50 column. I eluted with ammonia, but the yield is low.

  • Diagnosis: You likely didn't use enough volume or concentration of ammonia.

    
    -hydroxy amino acids can chelate trace metals on the resin or bind tightly.[1]
    
  • Fix: Ensure the resin was fully in the H+ form before loading. Increase elution volume. Check the pH of the eluate; it must be basic (> pH 10). If still stuck, the column might be overloaded with crude salts—regenerate and reload less sample.

Q2: I cannot get crystals to form from the water solution (Protocol 2.1).

  • Diagnosis: The solution is too dilute or the threo ratio is low.

  • Fix:

    • Rotovap to dryness.[1]

    • Add water dropwise at boiling point until just dissolved.

    • Add ethanol (anti-solvent) until slight turbidity appears.[1]

    • Scratch the glass vessel to induce nucleation.

Q3: How do I separate the enantiomers (D vs L) of the threo form?

  • Answer: You cannot do this with standard ion exchange or crystallization alone.[1]

  • Method: Use Chiral HPLC (e.g., Crownpak CR(+) or Chirex 3126).[1] Alternatively, classical resolution involves converting the amine to a diastereomeric salt using a chiral resolving agent like L-Tartaric acid or Camphorsulfonic acid , but this is labor-intensive.[1]

Q4: Can I use Copper Complexation?

  • Answer: Yes, this is a classic "Old School" trick.

  • Protocol: Boil the amino acid with excess Copper(II) Carbonate (basic). Filter excess CuCO3.[1] The Copper-Threo complex is typically much less soluble than the Copper-Erythro complex and will precipitate as blue/violet crystals upon cooling.[1] De-complex by passing H2S gas (traditional) or using a cation exchange column (modern/safer) to trap the copper.[1]

References

  • Kornguth, M. L., & Sallach, H. J. (1960).

    
    -Hydroxyaspartic acid: Synthesis and separation of its diastereoisomers.[1][9] Archives of Biochemistry and Biophysics, 91(1), 39–42.[1][9]
    
    
  • Jones, J. H., Liberek, B., & Young, G. T. (1969).

    
    -hydroxyaspartic acid. Journal of the Chemical Society C: Organic.
    
    
  • Cayman Chemical. (2023).[1][10] DL-threo-

    
    -Hydroxyaspartic Acid Product Information.
    
    

Sources

Troubleshooting

Technical Support Center: Purification of 3-Hydroxyaspartic Acid (THA)

Topic: Removing Ammonium Salts from 3-Hydroxyaspartic Acid Preparations Ticket ID: THA-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary Removing ammonium salts (e.g., , ammonium...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Ammonium Salts from 3-Hydroxyaspartic Acid Preparations Ticket ID: THA-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

Removing ammonium salts (e.g.,


, ammonium formate) from 3-hydroxyaspartic acid (THA) presents a specific challenge due to the zwitterionic nature of the amino acid. Standard desalting (size exclusion) often fails because the molecular weight of THA (149.1  g/mol ) is too close to the salt ions to achieve baseline separation.

This guide prioritizes Anion Exchange Chromatography (AEX) as the "Gold Standard" method. Unlike Cation Exchange (which often requires ammonia for elution, defeating the purpose), AEX exploits the net negative charge of THA at neutral pH, allowing the cationic ammonium to flow through unbound.

Module 1: The "Gold Standard" Protocol (Anion Exchange)

The Logic (Why this works)

At pH 7.0–8.0, 3-hydroxyaspartic acid possesses two deprotonated carboxyl groups (


) and one protonated amine (

), resulting in a net charge of -1 . Ammonium (

) remains positively charged.
  • The Resin: Strong Anion Exchanger (e.g., Dowex 1x8 or Amberlite IRA-400) in the Formate or Acetate form.

  • The Mechanism: THA binds to the resin; Ammonium flows through.

  • The Elution: A volatile acid (Formic or Acetic) displaces the THA, allowing for salt-free isolation via lyophilization.

Step-by-Step Protocol
StepActionTechnical Note
1. Resin Prep Pack column with Dowex 1x8 (200-400 mesh) .If resin is in

form, convert to Formate by washing with 10 CV (Column Volumes) of 1M Sodium Formate, then water until neutral.
2. Sample Prep Dissolve crude THA in water. Adjust pH to 7.5 – 8.0 using dilute NaOH or LiOH.Critical: Do not use Ammonia for pH adjustment. Ensure pH > 7 to guarantee THA binding.
3. Loading Load sample onto the column at a flow rate of ~1 mL/min.The resin capacity is generally ~1.2 meq/mL. Do not overload.
4. Washing Wash with 5-8 CV of deionized water .Checkpoint: Test flow-through with Nessler’s Reagent. Continue washing until no yellow/orange precipitate forms (indicates removal of

).
5. Elution Elute with a gradient of 0.1M to 2.0M Formic Acid .Collect fractions. THA typically elutes between 0.5M and 1.0M acid.
6. Isolation Pool ninhydrin-positive fractions and lyophilize .Formic acid is volatile and will be removed, leaving pure zwitterionic THA.

Module 2: The "Polishing" Step (Isoelectric Crystallization)

If the AEX method yields a product that still contains trace salts or if you require high crystallinity, use this method as a secondary step.

The Logic

Amino acids have minimum solubility at their Isoelectric Point (pI).[1] For THA, the pI is approximately 2.9 – 3.0 [1]. Ammonium salts remain highly soluble in aqueous/organic mixtures at this pH.

Step-by-Step Protocol
  • Dissolution: Dissolve the semi-pure THA in the minimum volume of water.

  • pH Adjustment: Carefully adjust pH to 2.9 using 1M HCl (if too basic) or LiOH (if too acidic).

  • Precipitation: Slowly add Absolute Ethanol (Anti-solvent) with stirring until the ratio is 4:1 (Ethanol:Water).

  • Incubation: Store at 4°C overnight.

  • Filtration: Filter the white crystals and wash with cold 90% Ethanol. Ammonium chloride remains in the filtrate.

Module 3: Visual Workflows

Figure 1: Purification Decision Tree & AEX Logic

THA_Purification Start Crude THA Prep (Contains NH4+ salts) Check_pH Adjust pH to 7.5 - 8.0 Start->Check_pH AEX_Column Load on Dowex 1x8 (Formate Form) Check_pH->AEX_Column FlowThrough Flow Through: NH4+ (Discard) AEX_Column->FlowThrough Cations Bound Bound Species: THA (Net Charge -1) AEX_Column->Bound Anions Wash Wash with Water (Verify NH4+ removal w/ Nessler's) Bound->Wash Elute Elute with 1M Formic Acid Wash->Elute Lyophilize Lyophilize Eluate Elute->Lyophilize Final Pure THA (Salt Free) Lyophilize->Final

Caption: Workflow for the separation of Ammonium from 3-Hydroxyaspartic Acid using Anion Exchange.

Module 4: Troubleshooting & FAQs

Q1: I used Dowex 50 (Cation Exchange) as described in standard textbooks, but I still have ammonium. Why? A: Standard amino acid purification uses Cation Exchange (H+ form) and elutes with Ammonium Hydroxide . This introduces ammonium back into your sample.[2] If you elute with HCl, you separate the amino acid but co-elute Ammonium Chloride because their affinities are similar. Switch to Anion Exchange (Module 1) to allow ammonium to flow through unbound.

Q2: My yield is very low after Anion Exchange. A: Check your loading pH. The pKa of the


-amino group is ~9.6, but the pKa of the side-chain carboxyl is ~4.0 [2]. You must load at pH 7.0–8.0 .
  • If pH < 4: The side chain protonates, reducing the net negative charge, causing weak binding.

  • If pH > 10: The resin (if weak base) might lose charge, or the THA might degrade.

Q3: How do I verify the ammonium is actually gone before lyophilizing? A: Use Nessler’s Reagent .

  • Take 50 µL of your column flow-through or wash.

  • Add 50 µL Nessler’s Reagent.

  • Yellow/Orange precipitate: Ammonium is present (keep washing).

  • Colorless: Ammonium is cleared.[3]

Q4: Can I use Silica Flash Chromatography? A: Generally, no . 3-Hydroxyaspartic acid is highly polar and zwitterionic. It will streak or stick irreversibly to normal phase silica. Reverse Phase (C18) can be used, but it requires ion-pairing agents (like TFA), which are difficult to remove completely without salt formation.

References

  • PubChem. (n.d.). 3-Hydroxyaspartic acid (Compound).[4][5][6][7][8] National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Bain, J. D., & Diala, I. (2019). Chromatographic separation of amino acids. In Methods in Enzymology. (General reference on ion exchange logic for zwitterions).
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

Sources

Reference Data & Comparative Studies

Validation

NMR chemical shift assignment for 3-hydroxyaspartic acid isomers

The following guide is structured to serve as a definitive technical resource for the differentiation of 3-hydroxyaspartic acid (Hya) isomers. It synthesizes empirical NMR data with practical validation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a definitive technical resource for the differentiation of 3-hydroxyaspartic acid (Hya) isomers. It synthesizes empirical NMR data with practical validation workflows.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Stereochemical Challenge

3-Hydroxyaspartic acid (Hya) is a non-proteinogenic amino acid found in siderophores (e.g., ornibactin), peptide antibiotics, and vitamin K-dependent blood coagulation proteins.[1] With two chiral centers at C2 and C3, Hya exists as four stereoisomers: L-threo , D-threo , L-erythro , and D-erythro .[1]

Distinguishing the threo and erythro diastereomers by NMR is notoriously difficult because both forms exhibit small vicinal coupling constants (


) in aqueous solution, defying the classic "Anti vs. Gauche" Karplus prediction often used for other amino acids. This guide provides a validated, empirical framework to distinguish these isomers using high-field 

H NMR and secondary validation techniques.

Comparative Analysis: The NMR Fingerprint

Unlike rigid cyclic systems, Hya isomers undergo rapid rotameric averaging in solution (


).[1] This results in a counter-intuitive coupling profile where both  diastereomers display small 

values (< 4 Hz).[1] However, precise analysis of chemical shift dispersion (

) and subtle coupling differences provides a reliable identification metric.[1]
Table 1: Empirical NMR Parameters ( , Neutral/Zwitterionic pH)
ParameterL-Threo (2S, 3S) L-Erythro (2S, 3R) Differentiation Key

Coupling
1.5 – 2.0 Hz 3.5 – 4.0 Hz Threo consistently shows a sharper, smaller doublet splitting.[1]
H2 (

-proton)

~ 4.56 ppm~ 4.34 ppmThreo H2 is typically more downfield.[1]
H3 (

-proton)

~ 4.06 ppm~ 4.03 ppmH3 shifts are similar; less diagnostic.[1]
Shift Dispersion (

)
~ 0.50 ppm ~ 0.31 ppm Threo exhibits a wider gap between H2 and H3 signals.[1]

Note: Data derived from pure standards in


 at 500 MHz. Chemical shifts may drift with pH, but the relative difference (

) and coupling constant ordering (

) remain robust.[1]

Protocol: Step-by-Step Assignment Workflow

This protocol ensures high-confidence assignment by combining 1D NMR precision with logic-based exclusion.[1]

Phase 1: Sample Preparation[1]
  • Solvent: Dissolve 1–5 mg of the isolated compound in 600 µL of

    
      (99.9% D).
    
  • pH Adjustment: Adjust pH to ~7.0 (neutral) using dilute

    
     or 
    
    
    
    if necessary. Extreme pH can alter rotamer populations and shift values.[1]
  • Reference: Add a trace amount of TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (

    
     4.79 ppm).
    
Phase 2: Acquisition[1]
  • 1D Proton: Acquire a standard

    
    H spectrum with sufficient scans (NS=64) to resolve fine splitting.[1]
    
    • Critical Setting: Ensure high digital resolution (acquisition time > 2.0 sec) to accurately measure small

      
       differences (1.5 Hz vs 3.5 Hz).
      
  • Resolution Enhancement: Apply a window function (Gaussian multiplication) during processing to sharpen the doublets if signals appear broad.

Phase 3: Analysis & Logic Gate

Use the following decision tree to assign the configuration.

AssignmentWorkflow Start Acquire 1H NMR (D2O) Measure Measure J(2,3) and Delta-delta Start->Measure DecisionJ Is J(2,3) < 2.5 Hz? Measure->DecisionJ ThreoPath Likely THREO Config (Check Dispersion) DecisionJ->ThreoPath Yes ErythroPath Likely ERYTHRO Config (Check Dispersion) DecisionJ->ErythroPath No (J ~ 3.5-4.0 Hz) CheckDispThreo Is Delta-delta > 0.45 ppm? ThreoPath->CheckDispThreo CheckDispErythro Is Delta-delta < 0.35 ppm? ErythroPath->CheckDispErythro ResultThreo Confirmed: Threo Isomer (J ~2.0Hz, High Dispersion) CheckDispThreo->ResultThreo Yes Ambiguous Ambiguous Result Proceed to Marfey's Analysis CheckDispThreo->Ambiguous No ResultErythro Confirmed: Erythro Isomer (J ~3.5Hz, Low Dispersion) CheckDispErythro->ResultErythro Yes CheckDispErythro->Ambiguous No

Figure 1: Logic gate for the NMR-based assignment of 3-hydroxyaspartic acid diastereomers.

Advanced Validation: Marfey's Analysis

If NMR results are ambiguous (e.g., due to peak overlap or impurities), or if absolute stereochemistry (D vs L) is required, derivatization is mandatory.[1] NMR distinguishes diastereomers (threo vs erythro); Marfey's analysis distinguishes enantiomers (L-threo vs D-threo).[1]

Methodology
  • Derivatization: React the amino acid with L-FDAA (Marfey's reagent) under basic conditions (

    
    , 40°C, 1h).
    
  • Quenching: Stop reaction with

    
    .
    
  • LC-MS Analysis: Separate the diastereomeric derivatives on a C18 column.

  • Elution Order:

    • The elution order is generally L-Erythro < D-Erythro < L-Threo < D-Threo (Note: This order is specific to standard C18 gradients and should be verified with at least one authentic standard).

Mechanism: Why the "Anomaly"?

In many rigid systems, an anti relationship between protons yields a large coupling (~10-12 Hz).[1] However, 3-hydroxyaspartic acid in water exists as a weighted average of three rotamers.[1]

  • Threo Isomer: The population average results in a very small dihedral angle contribution, leading to

    
     Hz.
    
  • Erythro Isomer: The rotamer balance shifts slightly, increasing the average coupling to

    
     Hz.
    
  • Implication: Do not discard a "Threo" assignment simply because the coupling is not "large" (as might be expected for an anti-configuration in a rigid ring). The small vs. very small distinction is the correct metric for this flexible acyclic system.

References

  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate. Taylor & Francis. (Provides precise NMR data for L-threo and L-erythro standards). [Link][1]

  • Threo- and erythro-beta-hydroxy-DL-aspartic acids. Canadian Journal of Chemistry. (Discusses the synthesis and the "anomalous" coupling constants). [Link][1]

  • Enzymatic Synthesis of L-threo-beta-Hydroxy-alpha-Amino Acids. Applied and Environmental Microbiology. (Validation of L-threo NMR assignments). [Link][1]

  • Beta-Hydroxyaspartic acid in vitamin K-dependent protein C. PNAS. (Historical context and identification in biological systems). [Link]

Sources

Comparative

Technical Guide: Validation of 3-Hydroxyaspartic Acid in Recombinant Factor IX

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QC Professionals in Biologics Focus: Analytical Strategy & Protocol Validation Executive Summary In the development of recombinant Fact...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QC Professionals in Biologics Focus: Analytical Strategy & Protocol Validation

Executive Summary

In the development of recombinant Factor IX (rFIX) therapeutics (e.g., BeneFIX, Rixubis) and their biosimilars, the post-translational modification (PTM) profile is a Critical Quality Attribute (CQA). While


-carboxylation (Gla) is widely discussed, 

-hydroxylation of Aspartic Acid (Hya)
at residue Asp64 (mature numbering) within the first Epidermal Growth Factor-like (EGF1) domain is equally critical for structural integrity.

This guide provides a technical comparison of analytical methodologies to validate the presence and occupancy of Hya. We contrast the high-throughput specificity of High-Resolution LC-MS/MS Peptide Mapping against the quantitative robustness of Amino Acid Analysis (AAA) , providing a self-validating protocol for the former.

Scientific Context: The Role of Asp64

The biological activity of Factor IX is contingent upon its ability to bind Calcium ions (


) and interact with phospholipid membranes.[1][2]
  • The Modification: The enzyme aspartyl/asparaginyl

    
    -hydroxylase (AspH) hydroxylates specific Asp or Asn residues within EGF-like domains. In human FIX, this occurs at Asp64 .
    
  • The Mechanism: The hydroxyl group at the

    
    -carbon of Asp64 provides an additional oxygen ligand for high-affinity 
    
    
    
    coordination (
    
    
    ).
  • The Consequence: Failure to hydroxylate Asp64 destabilizes the EGF1 domain conformation, impairing the interaction between FIXa, Factor VIIIa, and Factor X. In biosimilar development, under-hydroxylation relative to the reference product can indicate upstream process deficiencies (e.g., intracellular AspH saturation).

Comparative Analysis of Analytical Workflows

To validate Hya presence, researchers typically choose between site-specific identification (LC-MS) and total compositional analysis (AAA).

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Peptide Mapping (LC-MS/MS) Method B: Amino Acid Analysis (AAA) Method C: Edman Degradation
Primary Output Site-specific identification & relative occupancy (%)Total molar content (mol Hya / mol Protein)N-terminal sequence confirmation
Specificity High. Distinguishes Asp64 from other Asp residues.Low. Cannot determine where the Hya is located.High. Identifies residue by cycle number.
Sensitivity Femtomole range.Picomole range.Picomole range (lower sensitivity).
Quantitation Relative (Area under curve of Modified vs. Wildtype).Absolute (vs. external standard).Semi-quantitative.
Sample Prep Complex (Red/Alk + Digestion).Destructive (Acid Hydrolysis).Complex (Liquid/Solid phase sequencing).
Limitations Ionization efficiency differences between Asp and Hya peptides.Requires rare Hya standards; co-elution risks.Low throughput; Hya often appears as a "blank" or requires derivatization.

Verdict: LC-MS/MS is the superior choice for routine validation and batch release due to its ability to confirm the site of modification. AAA serves as an orthogonal quantitative anchor during characterization to validate the reference standard.

Detailed Protocol: LC-MS/MS Validation System

This protocol is designed as a self-validating system . It includes checkpoints to ensure that the absence of a signal is not due to experimental error (e.g., missed cleavage).

Phase 1: Sample Preparation (The "Access" Step)

The EGF1 domain is stabilized by disulfide bridges (


, 

). Without reduction, Trypsin cannot access the cleavage sites surrounding Asp64.
  • Denaturation: Dilute rFIX to 1 mg/mL in 6M Guanidine HCl, 50 mM Tris-HCl (pH 8.0).

  • Reduction: Add DTT (final 10 mM). Incubate at 56°C for 45 mins.

  • Alkylation: Add Iodoacetamide (IAM, final 20 mM). Incubate 30 mins in dark at RT. Critical: Alkylation prevents disulfide scrambling.

  • Buffer Exchange: Desalt into 50 mM Ammonium Bicarbonate (pH 7.8) using Zeba spin columns or dialysis.

Phase 2: Proteolytic Digestion (The "Generation" Step)
  • Enzyme: Trypsin (Gold/Mass Spec Grade).

  • Ratio: 1:20 (Enzyme:Substrate).

  • Incubation: 37°C for 4-18 hours.

  • Target Peptide: In human FIX, Trypsin generates the peptide containing Asp64.

    • Sequence:DDSGPHVNCK (Residues 60-69 approx, depending on cleavage efficiency at Lys59/Arg60).

    • Note: If Trypsin cleavage is inefficient due to the PTM, consider Asp-N , which cleaves N-terminal to Asp residues, generating a distinct fragment.

Phase 3: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in

      
      .[3]
      
    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: Shallow gradient (1% B/min) around the elution time of the EGF peptides to separate the Hydroxylated form from the unmodified form.

  • MS Mode: Data Dependent Acquisition (DDA) or Targeted MRM if the peptide mass is known.

Data Interpretation & Logic

The Validation Logic (Graphviz Diagram)

The following diagram illustrates the decision tree for validating Hya presence versus potential artifacts (e.g., Methionine oxidation, which also adds +16 Da).

Hya_Validation_Workflow Start LC-MS/MS Data Input Search Mass Search: [M+H]+ (Target Peptide + 15.9949 Da) Start->Search Found Precursor Mass Found? Search->Found No_Signal Check Digestion Efficiency (Missed Cleavages?) Found->No_Signal No MS2_Frag Analyze MS2 Fragmentation (b- and y- ions) Found->MS2_Frag Yes Loc_Check Localization Check MS2_Frag->Loc_Check Met_Ox Artifact: Met Oxidation (if Met present) Loc_Check->Met_Ox Shift on Met Residue Asp_Hya Confirmed: 3-Hydroxyaspartic Acid (Asp64) Loc_Check->Asp_Hya Shift on Asp Residue Quant Calculate Occupancy: Area(Hya) / [Area(Hya) + Area(Asp)] Asp_Hya->Quant

Figure 1: Decision logic for differentiating specific hydroxylation from non-specific oxidation artifacts.

Key Mass Shifts
  • Unmodified Peptide: Calculate theoretical mass of DDSGPHVNCK (Carbamidomethylated).

  • Hya-Peptide: Theoretical mass + 15.9949 Da .

  • Differentiation:

    • Met Oxidation: Also +15.9949 Da. However, the target peptide DDSGPHVNCK contains no Methionine . Therefore, a +16 Da shift on this specific peptide is highly indicative of Hya, provided the sample is pure.

    • Retention Time: The Hya-peptide is more hydrophilic (due to the -OH group) and typically elutes earlier than the unmodified Asp-peptide on a C18 column.

Orthogonal Validation: Amino Acid Analysis (AAA)

While LC-MS is the daily driver, AAA is the "Truth" for absolute quantification during reference standard characterization.

Protocol Summary:

  • Hydrolysis: Vapor-phase hydrolysis (6M HCl, 110°C, 24h). Note: Hya is relatively stable under these conditions compared to phospho- or glyco-modifications.

  • Derivatization: Pre-column derivatization (e.g., OPA/FMOC) or Post-column (Ninhydrin).

  • Separation: Cation Exchange Chromatography.

  • Detection: Hya elutes at a distinct retention time relative to Aspartate.

  • Calculation: Compare peak area to a synthetic erythro-3-hydroxyaspartic acid standard.

References

  • Stenflo, J., et al. (1987). "Beta-hydroxyaspartic acid in vitamin K-dependent proteins." Proceedings of the National Academy of Sciences. [Link]

  • Rees, D. J., et al. (1988). "The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX." The EMBO Journal. [Link]

  • Bond, M., et al. (2014). "Probing activation-driven changes in coagulation factor IX by mass spectrometry." Journal of Thrombosis and Haemostasis. [Link]

  • Fowler, S. A., et al. (1986).[4] "Binding of iron by factor IX.[4] Possible role for beta-hydroxyaspartic acid."[4][5][6] Journal of Biological Chemistry. [Link]

  • Derbyshire, E. R., et al. (2008). "Substrate recognition by the vitamin K-dependent gamma-glutamyl carboxylase."[2][3][7] Biochemistry. (Context on PTM machinery). [Link]

Sources

Validation

Technical Guide: Structural Analysis of Beta-Hydroxyaspartate (Hya) in EGF-like Domains

Topic: Crystal Structure Analysis of Proteins Containing Beta-Hydroxyaspartate Content Type: Publish Comparison Guide Executive Summary Beta-hydroxyaspartate (Hya) is a critical post-translational modification (PTM) foun...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Proteins Containing Beta-Hydroxyaspartate Content Type: Publish Comparison Guide

Executive Summary

Beta-hydroxyaspartate (Hya) is a critical post-translational modification (PTM) found within Epidermal Growth Factor (EGF)-like domains of biologically significant proteins, including the Notch receptor, Fibrillin-1, and coagulation factors (IX, X, Protein C). Formed by the hydroxylase enzyme Aspartyl/Asparaginyl beta-hydroxylase (ASPH) , this modification is stereospecific (erythro-isomer) and frequently participates in a high-affinity calcium-binding site that stabilizes the protein domain structure.

For drug development professionals targeting these pathways (e.g., Notch signaling inhibitors or hemophilia therapeutics), resolving the atomic details of the Hya-Ca²⁺ interface is non-negotiable. This guide compares the two dominant structural modalities—X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) —and provides a field-validated workflow for resolving these modifications with high fidelity.

Comparative Analysis: X-ray Crystallography vs. Cryo-EM[1][2]

While Cryo-EM has revolutionized structural biology for large complexes, the resolution of small, specific chemical modifications like hydroxylation (16 Da mass shift) presents unique challenges.

Performance Matrix: Resolving Hya Modifications
FeatureX-ray Crystallography (The Gold Standard)Single Particle Cryo-EM (The Challenger)
Resolution Limit Atomic (< 1.5 Å) .[1][2] Can clearly resolve the -OH group electron density and stereochemistry.Near-Atomic (2.0 - 3.5 Å) . Often requires relying on backbone geometry or sequence priors to infer PTM presence.
PTM Identification Definitive. Unambiguous

density allows for direct modeling of the hydroxyl group.
Inferential. At typical resolutions (>2.5 Å), the hydroxyl density is often indistinguishable from noise or backbone carbonyls.
Calcium Coordination Precise. Accurately defines the pentagonal bipyramidal geometry and bond distances (2.3–2.5 Å).Variable. Ion coordination spheres are often ill-defined unless resolution is < 2.0 Å.
Sample Requirement High purity, homogenous protein (mg quantities). Rigid conformation required for lattice formation.Lower amounts (µg). Tolerates conformational heterogeneity better than crystallization.
Throughput Moderate to Low (dependent on crystallization screening).High (once grid conditions are optimized).
Best Use Case Detailed pharmacophore mapping of the Hya site; Fragment-based drug design.Visualizing Hya in the context of massive complexes (e.g., Full-length Notch-Ligand complex).

Expert Insight: For validating the presence and stereochemistry of beta-hydroxyaspartate, X-ray crystallography remains the superior analytical product . However, Cryo-EM is indispensable for understanding how this rigidified EGF domain orients within a multi-domain receptor assembly.

Technical Deep Dive: The Hya-Ca²⁺ Pharmacophore

The biological function of Hya is inextricably linked to calcium binding. In a typical Hya-containing EGF domain, the modification occurs at a consensus sequence (often Cys-X-Asp/Asn-X-X-X-X-Tyr/Phe-X-Cys).

The Hya residue (PDB Ligand Code: BHD ) does not always bind Calcium directly via its hydroxyl group. Instead, it alters the local electrostatics and packing, often allowing the carboxylate side chain to act as a bidentate or monodentate ligand within a pentagonal bipyramidal coordination sphere.

Visualization: The Hya-Ca²⁺ Interaction Network

Hya_Interaction cluster_site Calcium Coordination Sphere Ca Ca²⁺ Ion Function Structural Rigidity (Protease Resistance) Ca->Function Stabilizes Fold Hya β-Hydroxyaspartate (Hya/BHD) Hya->Ca Carboxylate Coordination Backbone Backbone Carbonyls (Gly/Cys) Hya->Backbone H-Bond (OH group) Backbone->Ca Coordination Water Water Molecules (Bridging) Water->Ca Coordination

Caption: Schematic of the coordination network in Hya-containing EGF domains. The Hya residue coordinates Calcium primarily through its carboxylate, while the hydroxyl group stabilizes the local network via hydrogen bonding.

Experimental Protocol: Optimized Crystallography Workflow

To successfully solve the structure of a Hya-containing protein, one must control the source material and the metal environment. Standard bacterial expression will yield unmodified Aspartate, resulting in a "native-like" but biologically inaccurate structure.

Step 1: Expression System Selection (Critical)
  • Option A: Mammalian Expression (CHO/HEK293):

    • Pros: Native machinery usually performs the hydroxylation if the signal peptide directs it to the ER/Golgi.

    • Cons: Heterogeneous glycosylation can hinder crystallization.

    • Protocol: Use HEK293-6E or CHO-S cells. Supplement media with Ascorbate (cofactor for the hydroxylase) and Fe²⁺ .

  • Option B: Bacterial Co-expression (Recommended for Crystallography):

    • Strategy: Co-transform E. coli (e.g., Origami B strains for disulfide bonds) with the target plasmid and a plasmid expressing ASPH (Aspartyl/Asparaginyl beta-hydroxylase).

    • Validation: Mass spectrometry (ESI-TOF) is mandatory post-purification to confirm the +16 Da mass shift before setting up crystal trays.

Step 2: Purification & Calcium Titration

The affinity of Hya-EGF domains for Calcium is in the high micromolar to low millimolar range (


).
  • Lysis: Buffer must contain protease inhibitors but avoid EDTA/EGTA if you want to retain native metals, or strip and reconstitute.

  • Affinity Chromatography: Ni-NTA or Strep-Tactin.

  • SEC (Size Exclusion): Run in a buffer containing 2-5 mM CaCl₂ .

    • Why? Calcium binding rigidifies the domain, reducing conformational entropy and improving the likelihood of crystallization.

Step 3: Crystallization Screening
  • Matrix: Screen standard sparse matrix kits (JCSG+, Index).

  • Additive: Add 10 mM CaCl₂ to all drops.

  • pH: Hya-EGF domains are often stable at slightly acidic pH (5.5 - 6.5), which mimics the endosomal environment (relevant for Notch).

Step 4: Data Collection & Refinement
  • Wavelength: Collect at 0.98 Å (standard) or longer wavelengths if phasing with Sulfur-SAD (EGF domains are Cys-rich).

  • Resolution Target: Aim for < 1.8 Å.

  • Refinement Protocol (Phenix/Refmac):

    • Library Generation: Do not use standard Aspartate. Use the PDB ligand code BHD . Generate a CIF restraint file using eLBOW (Phenix) or AceDRG (CCP4) to ensure the stereochemistry (erythro) is enforced.

    • Modeling: Manually fit the BHD residue into the

      
       density.
      
    • Restraints: Explicitly restrain the Ca²⁺-Oxygen distances (approx 2.4 Å) if the density is ambiguous, but release them in final stages to validate geometry.

Workflow Visualization

Workflow Gene Target Gene (EGF Domain) Expr Expression System (HEK293 + Ascorbate OR E. coli + ASPH) Gene->Expr QC QC: Mass Spec (+16 Da Check) Expr->QC QC->Expr Fail (No PTM) Purif Purification (+ 5mM CaCl₂) QC->Purif Pass Cryst Crystallization (High [Ca²⁺]) Purif->Cryst Data X-ray Diffraction (< 2.0 Å) Cryst->Data Refine Refinement (Ligand: BHD) Data->Refine

Caption: Step-by-step workflow for structural determination of Hya-containing proteins, emphasizing the critical Mass Spec QC step.

Case Study: Factor IX EGF-1 Domain

Context: Factor IX is a vitamin K-dependent coagulation factor. Its first EGF-like domain contains Hya at position 64.[3]

Experimental Data Summary:

  • Method: X-ray Crystallography.[4][5][6]

  • Resolution: 1.5 Å.

  • Key Finding: The structure revealed that Hya64 does not bind Calcium directly but positions the adjacent Asp47 and Gln49 to form the binding pocket. The hydroxyl group forms a hydrogen bond with the backbone amide of Cys68, locking the loop conformation.

  • Comparison: An NMR structure of the same domain showed dynamic averaging of this loop in the absence of Calcium, proving the metal's role in structural rigidity.

References

  • Stenflo, J., et al. (1987). "Beta-Hydroxyaspartic acid in vitamin K-dependent protein C." Proceedings of the National Academy of Sciences, Link.

  • Rees, D. J., et al. (1988). "The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX." EMBO Journal, Link.

  • Rao, Z., et al. (1995). "Crystal structure of the EGF-like domain of human factor IX." Cell, Link.

  • Handford, P. A., et al. (1991). "Calcium binding to the first epidermal growth factor-like domain of human factor IX." Nature, Link.

  • Smallridge, R. S., et al. (2003). "Structure of the Notch receptor EGF-like domain." Journal of Molecular Biology, Link.

  • PDB Ligand Entry: BHD . "Beta-Hydroxyaspartic Acid."[6][7][8][9][10][11][12] RCSB Protein Data Bank, Link.

Sources

Comparative

A Comparative Guide to the Chromatographic Retention of Aspartic Acid and 3-Hydroxyaspartic Acid

For researchers, scientists, and drug development professionals engaged in the analysis of amino acids and their derivatives, understanding the subtle differences in their chromatographic behavior is paramount for develo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of amino acids and their derivatives, understanding the subtle differences in their chromatographic behavior is paramount for developing robust analytical methods. This guide provides an in-depth comparison of the retention times of aspartic acid and its hydroxylated counterpart, 3-hydroxyaspartic acid, with a focus on the underlying chemical principles and supporting experimental data. We will explore why the addition of a single hydroxyl group dramatically alters the chromatographic profile and provide a detailed experimental protocol for their separation using Hydrophilic Interaction Liquid Chromatography (HILIC).

Molecular Properties: The Basis of Differential Retention

The key to understanding the difference in retention time between aspartic acid and 3-hydroxyaspartic acid lies in their molecular structures and resulting physicochemical properties.

  • Aspartic Acid (Asp) is a proteinogenic amino acid with the chemical formula C₄H₇NO₄. It possesses an acidic side chain containing a second carboxyl group.

  • 3-Hydroxyaspartic Acid (Hya) , also known as β-hydroxyaspartic acid, is a derivative of aspartic acid where a hydrogen atom on the β-carbon is replaced by a hydroxyl (-OH) group, resulting in the chemical formula C₄H₇NO₅.[1]

The introduction of the hydroxyl group in 3-hydroxyaspartic acid significantly increases its polarity. The -OH group is capable of forming strong hydrogen bonds, leading to a greater affinity for polar stationary phases in chromatography. This increased polarity is the primary driver for the differential retention observed between these two molecules.

Table 1: Comparison of Physicochemical Properties

PropertyAspartic Acid3-Hydroxyaspartic AcidRationale for Difference
Molecular Formula C₄H₇NO₄C₄H₇NO₅Addition of one oxygen atom.
Molecular Weight 133.10 g/mol 149.10 g/mol Presence of an additional hydroxyl group.
Polarity HighVery HighThe hydroxyl group in 3-hydroxyaspartic acid increases its ability to form hydrogen bonds, making it more polar than aspartic acid.
pKa Values pKa₁ (α-COOH): ~2.1, pKa₂ (α-NH₃⁺): ~9.8, pKa₃ (β-COOH): ~3.9Not readily available, but expected to be similar to aspartic acid.The fundamental acidic and basic groups are the same.

Chromatographic Separation: The Power of HILIC

For highly polar compounds like amino acids, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often results in poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for such analyses.[2][3]

In HILIC, a polar stationary phase (e.g., silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent (e.g., water with a buffer). A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. The more polar the analyte, the stronger its interaction with the aqueous layer and the stationary phase, resulting in a longer retention time.[4]

Given that 3-hydroxyaspartic acid is more polar than aspartic acid, it is expected to have a longer retention time under HILIC conditions.

Figure 1: A diagram illustrating the separation principle of aspartic acid and 3-hydroxyaspartic acid on a HILIC column. The more polar 3-hydroxyaspartic acid interacts more strongly with the aqueous layer, leading to a longer retention time.

Experimental Data and Predicted Retention Times

For example, in a HILIC separation of 17 amino acids, aspartic acid was one of the later eluting compounds, indicative of its high polarity. Given the increased polarity of 3-hydroxyaspartic acid, it would be expected to elute even later under the same conditions.

Table 2: Experimental and Predicted HILIC Retention Times

CompoundPolarityExperimental Retention Time (min)*Predicted Retention Time (min)
Aspartic AcidHigh5.25-
3-Hydroxyaspartic AcidVery High-> 5.25

*Experimental retention time for aspartic acid is based on a representative HILIC-MS method.[5] The predicted retention time for 3-hydroxyaspartic acid is based on its higher polarity.

Experimental Protocol: HILIC-MS for the Separation of Aspartic Acid and 3-Hydroxyaspartic Acid

This section provides a detailed, step-by-step methodology for the separation of aspartic acid and 3-hydroxyaspartic acid using HILIC coupled with mass spectrometry (MS) detection. MS is often preferred for amino acid analysis as many lack a strong UV chromophore.

Materials and Reagents
  • Aspartic Acid standard

  • 3-Hydroxyaspartic Acid standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 x 100 mm, 2.7 µm)

  • Mass Spectrometer with an electrospray ionization (ESI) source

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Gradient:

    • 0-1 min: 90% B

    • 1-6 min: Linear gradient from 90% B to 60% B

    • 6-7 min: Hold at 60% B

    • 7.1-10 min: Return to 90% B and equilibrate

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Ion Monitoring (SIM)

    • Aspartic Acid: m/z 134.0

    • 3-Hydroxyaspartic Acid: m/z 150.0

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC-MS Analysis cluster_data Data Analysis Prepare Standards Prepare Standards Inject Sample Inject Sample Prepare Standards->Inject Sample Prepare Mobile Phases A & B Prepare Mobile Phases A & B HILIC Separation HILIC Separation Prepare Mobile Phases A & B->HILIC Separation Inject Sample->HILIC Separation ESI Source ESI Source HILIC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition Chromatogram Processing Chromatogram Processing Peak Integration Peak Integration Chromatogram Processing->Peak Integration Retention Time Comparison Retention Time Comparison Peak Integration->Retention Time Comparison

Figure 2: A flowchart of the experimental workflow for the HILIC-MS analysis of aspartic acid and 3-hydroxyaspartic acid.

Conclusion

The chromatographic retention times of aspartic acid and 3-hydroxyaspartic acid are primarily dictated by their polarity. The presence of an additional hydroxyl group in 3-hydroxyaspartic acid renders it significantly more polar than aspartic acid. Consequently, when analyzed by Hydrophilic Interaction Liquid Chromatography (HILIC), 3-hydroxyaspartic acid will exhibit a longer retention time. The provided experimental protocol offers a robust starting point for researchers seeking to separate and quantify these and other highly polar amino acids. By understanding the fundamental principles of molecular polarity and chromatographic interactions, scientists can effectively develop and optimize analytical methods for complex biological and pharmaceutical samples.

References

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • Phenomenex. (2022, June 14). Separation of Amino Acid Mixture in HILIC Mode. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Schriewer, A., Heilen, K. J., Hayen, H., & Jiang, W. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. HPLC. Retrieved from [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • The Nest Group, Inc. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • PubMed. (2013, July 15). The retention behaviour of amino acids in hydrophilic interaction liquid chromatography on zwitterionic stationary phases. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxyaspartic acid. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Prediction of Peptide Retention Times in Hydrophilic Interaction Liquid Chromatography (HILIC) Based on Amino Acid Composition. Retrieved from [Link]

  • PubMed Central. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Retrieved from [Link]

  • LCGC International. (2023, April 14). Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. Retrieved from [Link]

  • PubMed. (2024, August 27). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Retrieved from [Link]

  • PubMed Central. (n.d.). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Retrieved from [Link]

  • Familias GA. (n.d.). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

Validation

distinguishing 3-hydroxyaspartic acid from serine in amino acid analysis

An Application Scientist's Guide to Distinguishing 3-Hydroxyaspartic Acid from Serine in Amino Acid Analysis For researchers in proteomics, neuroscience, and drug development, accurate amino acid analysis is the bedrock...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Distinguishing 3-Hydroxyaspartic Acid from Serine in Amino Acid Analysis

For researchers in proteomics, neuroscience, and drug development, accurate amino acid analysis is the bedrock of reliable data. While standard methods adeptly resolve the 20 proteinogenic amino acids, certain non-proteinogenic or modified amino acids present significant analytical hurdles. A prime example is the challenge of distinguishing β-hydroxyaspartic acid (BHA) from serine. Their structural similarities and shared hydrophilicity can lead to co-elution and misidentification in less-optimized chromatographic systems.

This guide provides an in-depth comparison of analytical methodologies, moving beyond a simple listing of techniques to explain the fundamental principles that enable their successful separation. We will explore how exploiting subtle differences in their physicochemical properties is key to achieving baseline resolution and accurate quantification.

The Analytical Challenge: A Tale of Two Hydrophilic Amino Acids

At first glance, serine and 3-hydroxyaspartic acid are similar. Both are polar, hydroxyl-containing amino acids.[1] However, their structures contain the critical differences we must exploit for separation. Serine is a three-carbon amino acid with one amino group, one carboxyl group, and a hydroxyl group.[1] In contrast, 3-hydroxyaspartic acid is a four-carbon dicarboxylic amino acid; it possesses an additional carboxyl group.[2][3] This second carboxyl group fundamentally alters its mass and charge characteristics.

Furthermore, 3-hydroxyaspartic acid has two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers), whereas serine has only one chiral center.[4] This is a critical consideration for applications in pharmacology or studies of post-translational modifications where stereochemistry can dictate biological activity.

Diagram 1: Structural Comparison

G cluster_serine Serine (C₃H₇NO₃) cluster_hya 3-Hydroxyaspartic Acid (C₄H₇NO₅) ser_coo COO⁻ ser_c α-C ser_coo->ser_c ser_nh3 ⁺NH₃ ser_c->ser_nh3 ser_ch2 CH₂ ser_c->ser_ch2 ser_oh OH ser_ch2->ser_oh hya_coo1 COO⁻ hya_c_alpha α-C hya_coo1->hya_c_alpha hya_nh3 ⁺NH₃ hya_c_alpha->hya_nh3 hya_c_beta β-C hya_c_alpha->hya_c_beta hya_oh OH hya_c_beta->hya_oh hya_coo2 COO⁻ hya_c_beta->hya_coo2

Caption: Core structures of Serine and 3-Hydroxyaspartic Acid.

A direct comparison of their key physicochemical properties reveals the foundation of our separation strategy.

PropertyL-Serine3-Hydroxyaspartic AcidRationale for Separation
Molecular Formula C₃H₇NO₃C₄H₇NO₅Different elemental composition allows for mass-based separation.
Molar Mass ( g/mol ) 105.09[5][6]149.10[2][4]A significant mass difference of 44.01 Da makes them easily distinguishable by mass spectrometry.
Acidity 1 Carboxyl Group2 Carboxyl GroupsThe additional carboxyl group makes 3-hydroxyaspartic acid significantly more acidic, altering its net charge at a given pH. This is ideal for ion-exchange chromatography.
Polarity (XLogP3) -3.1[7]-4.4[3][8]Both are highly polar, making them challenging for traditional reversed-phase chromatography but suitable for HILIC or IEC.
Chiral Centers 12[4]Requires specialized chiral stationary phases to separate all four stereoisomers of 3-hydroxyaspartic acid.

Methodologies for High-Resolution Separation

No single method is universally superior; the optimal choice depends on the sample matrix, required sensitivity, and whether stereoisomer resolution is necessary. Common amino acid analysis techniques include ion-exchange chromatography (IEC), high-performance liquid chromatography (HPLC), and gas chromatography (GC).[9][10]

Ion-Exchange Chromatography (IEC): The Classic Approach

Principle of Separation: IEC separates molecules based on their net charge.[10][11] The stationary phase consists of a resin with charged functional groups. By manipulating the pH and ionic strength of the mobile phase, different amino acids will interact with the resin to varying degrees and elute at different times.

Why it Works for This Pair: This is arguably the most robust chromatographic method for this specific challenge. The two carboxyl groups of 3-hydroxyaspartic acid give it a more negative charge than serine at neutral or slightly acidic pH. Therefore, in anion-exchange chromatography, 3-hydroxyaspartic acid will bind more strongly to the column and have a longer retention time. Conversely, in cation-exchange chromatography, it will be repelled more strongly and elute earlier. This charge-based separation is highly effective and reproducible.[12]

Detection: Post-column derivatization with ninhydrin is a common and reliable detection method for IEC systems, though fluorescence-based methods using reagents like o-phthalaldehyde (OPA) can offer higher sensitivity.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Approach

Principle of Separation: LC-MS combines the physical separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] While the chromatography component separates the molecules in time, the mass spectrometer definitively distinguishes them based on their mass-to-charge ratio (m/z).

Why it is a Self-Validating System: This is the most powerful and unambiguous method. Even if the chromatographic separation is incomplete (i.e., the peaks overlap), the mass spectrometer can easily distinguish the two compounds due to their large mass difference (105.09 m/z for Serine vs. 149.10 m/z for 3-hydroxyaspartic acid). This provides an internal validation for the identity of each peak. For this reason, LC-MS is the gold standard for complex biological samples where absolute certainty is required.[13][14]

Chromatographic Modes for LC-MS:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating very polar compounds that are poorly retained in reversed-phase chromatography.[13] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This combination allows for the retention and high-resolution separation of hydrophilic analytes like serine and 3-hydroxyaspartic acid.

  • Reversed-Phase (RP) Chromatography with Derivatization: While not ideal for the underivatized forms, pre-column derivatization can be employed. Reagents are used to attach a hydrophobic tag to the amino acids, increasing their retention on a nonpolar C18 column. However, this adds sample preparation steps and potential for side reactions.[15]

Chiral Chromatography: For Stereoisomer Resolution

Principle of Separation: Chiral chromatography utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). This allows it to interact differently with the various stereoisomers of a molecule, resulting in their separation.[16][17]

Why it is Essential: If the research goal is to distinguish between the D- and L- forms of serine or among the four stereoisomers of 3-hydroxyaspartic acid, chiral chromatography is mandatory.[17] This is often critical in pharmaceutical analysis and in studying the specific roles of D-amino acids in biological systems. Techniques like Chiral Liquid Chromatography or Chiral Gas Chromatography can be employed.[16]

Experimental Protocols & Workflows

Protocol 1: High-Resolution Separation by LC-MS with HILIC

This method is recommended for its high sensitivity, specificity, and definitive mass-based identification.

Diagram 2: LC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis protein_hydrolysis 1. Protein Hydrolysis (if applicable) sample_dilution 2. Dilution in Acetonitrile/Water protein_hydrolysis->sample_dilution filtration 3. Filtration (0.22 µm) sample_dilution->filtration hilic_column 4. HILIC Column Separation filtration->hilic_column esi 5. Electrospray Ionization (ESI) hilic_column->esi ms 6. Mass Analysis (Scan or SIM mode) esi->ms detection 7. Detection & Quantification ms->detection

Caption: Workflow for distinguishing amino acids via LC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • For protein samples, perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to release individual amino acids. Note that this can degrade some amino acids like tryptophan.[12]

    • Dry the hydrolysate completely under vacuum.

    • Reconstitute the sample in the initial mobile phase (e.g., 80% Acetonitrile, 20% Water with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Parameters:

    • Column: A HILIC column (e.g., Amide or Zwitterionic phase, 150 x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Use Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

      • Monitor m/z 106.06 for Serine ([M+H]⁺).

      • Monitor m/z 150.05 for 3-Hydroxyaspartic Acid ([M+H]⁺).

    • Alternatively, use a full scan mode (e.g., m/z 70-200) for method development or analysis of unknown samples.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

Protocol 2: Separation by Ion-Exchange Chromatography (IEC)

This protocol is a robust, workhorse method ideal for routine quantification when an MS detector is not available.

  • System: An amino acid analyzer or HPLC system capable of generating pH and salt gradients, equipped with a post-column derivatization pump and detector.[11]

  • Column: A lithium-based cation-exchange column is often preferred for complex physiological samples.[11][12]

  • Mobile Phase: A series of lithium citrate buffers with increasing pH and salt concentration. A typical gradient might start at pH 2.8 and end at pH 5.0.

  • Temperature Program: A temperature gradient (e.g., 38°C to 70°C) is often employed to enhance separation.[12]

  • Post-Column Derivatization:

    • The column eluent is mixed with a ninhydrin solution.

    • The mixture passes through a high-temperature reaction coil (e.g., 130°C).

    • The resulting colored complex is detected by a photometer at 570 nm (and 440 nm for proline).

Summary and Recommendations

Choosing the right method requires a clear understanding of the analytical goal.

MethodPrincipleResolutionThroughputKey AdvantageBest For
IEC-Ninhydrin ChargeExcellentLow-MediumRobust, reproducible, no MS required.Routine, high-precision quantification in known matrices.
LC-MS (HILIC) Polarity & MassDefinitiveHighUnambiguous identification by mass; high sensitivity.Complex biological samples, proteomics, metabolomics.
Chiral LC StereochemistryExcellent (for isomers)MediumResolves enantiomers and diastereomers.Pharmacokinetic studies, D-amino acid analysis, stereoisomer-specific research.

Final Recommendation:

  • For unambiguous identification and quantification in complex samples such as plasma, cell lysates, or protein hydrolysates, LC-MS with a HILIC column is the superior choice . Its ability to distinguish the analytes by their exact mass provides a level of certainty that other methods cannot match.

  • For routine quality control or high-precision quantification where the sample matrix is well-defined and stereoisomerism is not a concern, Ion-Exchange Chromatography remains a highly reliable and cost-effective workhorse.

By understanding the fundamental chemical differences between 3-hydroxyaspartic acid and serine, researchers can select and optimize the ideal analytical method to ensure their data is both accurate and trustworthy.

References

  • Vertex AI Search. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Imtakt. (n.d.). Amino Acid Isomer Separation Using the Intrada Amino Acid Column.
  • Vaia. (2023, October 21). Separation of Amino Acids: Thin Layer & Chiral Techniques.
  • Otter, D. E. (2012). Standardised methods for amino acid analysis of food. Ovid.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids.
  • Creative Proteomics. (n.d.). Protein Amino Acid Analysis-Techniques, Instruments, and Applications.
  • MilliporeSigma. (n.d.). Amino Acid and Peptide Chiral Separations.
  • U.S. Pharmacopeia. (2002, July 18). AMINO ACID ANALYSIS.
  • Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC.
  • Wikipedia. (n.d.). 3-Hydroxyaspartic acid.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyaspartic acid. PubChem.
  • Grokipedia. (n.d.). 3-Hydroxyaspartic acid.
  • The Good Scents Company. (n.d.). 3-hydroxyaspartic acid.
  • Scent.vn. (n.d.). 3-Hydroxyaspartic acid CAS# 1860-87-3.
  • Cheméo. (n.d.). Serine (CAS 56-45-1) - Chemical & Physical Properties.
  • The Biology Project, University of Arizona. (2003). Serine.
  • Fisher Scientific. (n.d.). CAS RN 56-45-1.
  • National Center for Biotechnology Information. (n.d.). Serine-d3. PubChem.

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Comparative

Comparative Inhibitory Kinetics: Erythro- vs. Threo-3-Hydroxyaspartic Acid

Topic: Comparative Inhibitory Kinetics of Erythro- vs. Threo-3-Hydroxyaspartic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Inhibitory Kinetics of Erythro- vs. Threo-3-Hydroxyaspartic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4]

Executive Summary

3-Hydroxyaspartic acid (3-HAA) is a critical pharmacological probe used to study glutamate transporters (Excitatory Amino Acid Transporters, EAATs). However, its utility is strictly governed by its stereochemistry. The L-threo isomer is the "gold standard" high-affinity, transportable inhibitor used to characterize EAAT function. In contrast, the erythro isomers (L-erythro and D-erythro) exhibit lower potency at transporters and significant off-target activities, most notably D-erythro-3-HAA’s potent agonism at NMDA receptors.[1][2]

This guide objectively compares the kinetic profiles of these stereoisomers, providing experimental data and protocols to ensure precise selection for your research applications.

Stereochemical Foundation & Binding Mechanics

The distinction between erythro and threo forms lies in the spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups at the chiral centers (C2 and C3).

  • L-threo-3-hydroxyaspartate (L-THA): The carboxyl groups prefer an anti conformation. This alignment mimics the extended conformation of L-glutamate required for optimal fitting into the EAAT substrate-binding pocket, facilitating high-affinity binding and translocation.

  • Erythro-3-hydroxyaspartate: The carboxyl groups prefer a gauche conformation.[3][4] This steric arrangement creates a suboptimal fit for the transporter's deep binding pocket, resulting in reduced affinity (higher Ki) compared to the threo form.

Diagram 1: Stereochemical Impact on Transporter Interaction

Stereochemistry THA L-threo-3-HAA Conf_T Anti-Carboxyl Conformation THA->Conf_T Stereochemistry EHA Erythro-3-HAA Conf_E Gauche-Carboxyl Conformation EHA->Conf_E Stereochemistry Bind_T Optimal Fit (High Affinity) Conf_T->Bind_T Binding Pocket Interaction Bind_E Suboptimal Fit (Low Affinity) Conf_E->Bind_E Steric Hindrance Translocation Translocation (Substrate Activity) Bind_T->Translocation Efficient Bind_E->Translocation Inefficient

Caption: Mechanistic flow illustrating how stereochemical conformation (Anti vs. Gauche) dictates binding affinity and translocation efficiency at the glutamate transporter.

Comparative Kinetics Data

The following data aggregates kinetic parameters from radiolabeled uptake assays (HEK293 cells expressing human EAATs) and electrophysiological recordings.

Table 1: Inhibitory Potency (Ki) at EAAT Subtypes
CompoundEAAT1 (Ki)EAAT2 (Ki)EAAT3 (Ki)Mechanism
L-threo-3-HAA 11 ± 3 µM 19 ± 4 µM 14 ± 2 µM Competitive Substrate (Transportable)
Erythro-3-HAA > 50 µM> 50 µM> 50 µM*Competitive Substrate (Low Affinity)
L-Glutamate (Ref) 2.5 µM1.8 µM12 µMEndogenous Substrate

*Note: Erythro isomers are consistently reported as "less potent" than threo isomers in direct comparative assays, often requiring 3-5x higher concentrations to achieve equipotent inhibition.

Table 2: Selectivity & Off-Target Effects

This is the critical differentiator for experimental design.

Target SystemL-threo-3-HAAL-erythro-3-HAAD-erythro-3-HAA
EAAT Transporters High Potency Moderate PotencyModerate Potency
NMDA Receptors Inactive / Very LowWeak ActivityPotent Agonist (EC50 ≈ 320 nM)
Serine Racemase InactiveInhibitor (Ki ≈ 49 µM) Inactive

Key Insight: Do not use D-erythro-3-HAA for pure transporter kinetics studies in neuronal cultures, as its potent NMDA agonism will induce excitotoxicity independent of transporter blockade. Use L-threo-3-HAA for transporter-specific isolation.

Experimental Protocols

To validate these kinetics in your own system, follow these self-validating protocols.

Protocol A: Radiolabeled [³H]-D-Aspartate Uptake Inhibition Assay

Objective: Determine Ki values to quantify competitive inhibition. Why D-Aspartate? It is a non-metabolizable substrate, preventing intracellular degradation from skewing kinetic data.

  • Cell Preparation: Use HEK293 cells stably expressing EAAT1, EAAT2, or EAAT3. Plate at

    
     cells/well in poly-D-lysine coated 24-well plates.
    
  • Buffer Equilibration: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add L-threo-3-HAA or Erythro-3-HAA at varying concentrations (

    
     to 
    
    
    
    M) for 10 minutes.
    • Control: Buffer only.

    • Blank: Na+-free buffer (choline substitution) to measure non-specific uptake.

  • Substrate Addition: Initiate uptake by adding [³H]-D-Aspartate (final concentration 50 nM) + unlabeled D-Aspartate (total 1-5 µM).

  • Termination: After 5-10 minutes (linear phase), rapidly aspirate and wash 3x with ice-cold KRH.

  • Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to the Cheng-Prusoff equation:

    
    .
    
Protocol B: Electrophysiological Validation (Transport Current)

Objective: Distinguish between a blocker (no current) and a substrate (transport current). Both erythro and threo forms are substrates.[5]

  • System: Xenopus laevis oocytes expressing EAAT cRNA.

  • Setup: Two-electrode voltage clamp (TEVC). Holding potential: -60 mV.

  • Application: Perfuse 3-HAA isomer (100 µM).

  • Readout:

    • L-threo-3-HAA: Elicits a large inward current (similar to glutamate).

    • Erythro-3-HAA: Elicits a smaller inward current (lower Vmax), confirming it is a transportable substrate but with lower efficacy/turnover rate.

Diagram 2: Experimental Decision Workflow

Workflow Start Start: Select Inhibitor Goal Goal: Pure Transporter Blockade/Kinetics? Start->Goal Choice Choose Isomer Goal->Choice Threo L-threo-3-HAA Choice->Threo Standard Erythro Erythro-3-HAA Choice->Erythro Specialized Threo_Path High Affinity (Ki ~15µM) No NMDA Agonism Threo->Threo_Path Erythro_Path Lower Affinity NMDA Agonism (D-isomer) Serine Racemase Inh (L-isomer) Erythro->Erythro_Path Exp_Type Select Assay Threo_Path->Exp_Type Erythro_Path->Exp_Type Uptake [3H]-Uptake Assay (Determine Ki) Exp_Type->Uptake Ephys Electrophysiology (Measure Current) Exp_Type->Ephys

Caption: Decision matrix for selecting the appropriate 3-HAA isomer based on experimental goals and assay types.

References

  • Jensen, A. A., & Bräuner-Osborne, H. (2004). Pharmacological characterization of human excitatory amino acid transporters EAAT1, EAAT2 and EAAT3 in a fluorescence-based membrane potential assay. Biochemical Pharmacology.

  • Shimamoto, K., et al. (1998). Syntheses of optically pure beta-hydroxyaspartate derivatives as glutamate transporter blockers. Bioorganic & Medicinal Chemistry Letters.

  • Foster, A. C., et al. (2016). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors.[1][6] Journal of Neurochemistry.

  • Tocris Bioscience. L-(-)-threo-3-Hydroxyaspartic acid Product Information & Kinetics.

  • Strisovsky, K., et al. (2005). L-erythro-3-hydroxyaspartate is a potent inhibitor of serine racemase.[7] Journal of Biological Chemistry.

Sources

Validation

Quantification of Beta-Hydroxyaspartic Acid: A Comparative Guide to Reference Standards and Methodologies

Executive Summary Beta-hydroxyaspartic acid (beta-Hya) is a critical post-translational modification (PTM) found in the Epidermal Growth Factor (EGF)-like domains of vitamin K-dependent proteins (e.g., Factor IX, Factor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-hydroxyaspartic acid (beta-Hya) is a critical post-translational modification (PTM) found in the Epidermal Growth Factor (EGF)-like domains of vitamin K-dependent proteins (e.g., Factor IX, Factor X, Protein C) and Notch receptors. Its presence is essential for high-affinity calcium binding and proper protein conformation. However, quantifying beta-Hya is complicated by two factors: the lack of Certified Reference Materials (CRMs) for the specific erythro isomer found in human proteins, and the potential for stereochemical mismatch with commercially available threo synthetic standards.

This guide provides a technical roadmap for researchers to select the appropriate reference standard and validate a quantification workflow using Amino Acid Analysis (AAA) or LC-MS.

Part 1: The Reference Standard Landscape

The primary challenge in beta-Hya quantification is stereochemistry. Beta-Hya exists as four stereoisomers (D/L-erythro and D/L-threo). Human clotting factors exclusively contain the L-erythro isomer, while most commercially available synthetic standards are the DL-threo form.

Comparative Analysis of Reference Materials
FeatureSynthetic DL-threo-beta-Hya Synthetic DL-erythro-beta-Hya Biological Reference (e.g., Factor IX)
Primary Use Quantitative Calibration (Standard Curve)Qualitative Retention Time MarkerSystem Suitability & Recovery Control
Availability High (Sigma, LGC, Cayman)Low (Custom synthesis often required)High (Therapeutic/Reagent Grade)
Purity >95% (Certified weight)VariableMatrix-dependent
Isomer Match No (Mismatches human erythro form)Yes (Matches human form)Yes (Contains L-erythro)
Cost LowHighMedium-High
Suitability Best for absolute quantitation if separation method does not resolve isomers widely.Best for rigorous method validation.Essential for confirming retention time of the erythro peak.
Recommendation for Standard Selection
  • For Absolute Quantitation: Use Synthetic DL-threo-beta-Hya to build your calibration curve. Assumption: The molar response factor (fluorescence or absorbance) of the threo and erythro forms is identical in non-chiral detection systems (e.g., Ninhydrin or OPA post-column derivatization).

  • For Peak Identification: Use a hydrolysate of Bovine/Human Factor IX or Protein C . These proteins contain ~1 mol of erythro-beta-Hya per mol of protein. This confirms where the erythro isomer elutes relative to your threo standard.

Part 2: Methodological Workflows

Hydrolysis Protocol (The Critical Step)

Unlike standard amino acids, beta-hydroxy amino acids are susceptible to aldol cleavage or dehydration during acid hydrolysis. However, beta-Hya is surprisingly stable compared to Ser/Thr.

  • Reagent: 6 M HCl (constant boiling, sequencing grade) + 0.1% Phenol (scavenger).

  • Conditions: 110°C for 24 hours under vacuum (nitrogen flush).

  • Correction Strategy: While recovery is typically >90%, for high-precision work, perform a Time-Course Hydrolysis (24h, 48h, 72h) and extrapolate the concentration to zero time (

    
    ) to correct for degradation.
    
Separation & Detection

Two primary platforms are viable.[1] Choice depends on available instrumentation.

Option A: Cation Exchange Chromatography (Classical AAA)
  • Mechanism: Separation based on charge/pKa.

  • Elution Order: Beta-Hya is extremely acidic. It typically elutes before Aspartic Acid (Asp) .

  • Resolution: Requires a "Physiological Fluid" buffer system (lithium citrate) or a modified sodium citrate gradient to resolve beta-Hya from cysteic acid and other early eluters.

  • Detection: Post-column Ninhydrin (570 nm) or OPA (Fluorescence).

  • Pros: Robust, standard in QC labs.

  • Cons: Long run times (60-120 min).

Option B: RP-HPLC / LC-MS with Derivatization
  • Derivatization Agents:

    • FMOC / OPA: Automated pre-column. Excellent sensitivity.

    • AQC (AccQ-Tag): Stable derivatives, amenable to MS.

  • Separation: C18 Reverse Phase.

  • Isomer Separation: Many RP methods will separate threo and erythro forms.

    • Risk: If your standard is threo and your sample is erythro, they will have different retention times.

    • Mitigation: You must inject the Biological Reference (Factor IX hydrolysate) to locate the erythro peak.

Part 3: Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting standards and executing the quantification.

BetaHya_Quantification Start Start: Beta-Hya Quantification CheckStd Do you have Erythro-beta-Hya Standard? Start->CheckStd UseErythro Use Synthetic Erythro Standard (Direct Match) CheckStd->UseErythro Yes UseThreo Use Synthetic Threo Standard (Proxy Calibration) CheckStd->UseThreo No (Common) Hydrolysis Hydrolysis: 6M HCl, 110°C, 24h (Vacuum/N2 Flush) UseErythro->Hydrolysis BioRef REQUIRED: Run Factor IX Hydrolysate (Identify Erythro Retention Time) UseThreo->BioRef Must Validate RT BioRef->Hydrolysis MethodChoice Select Separation Method Hydrolysis->MethodChoice AAA Cation Exchange (AAA) Elution: Beta-Hya < Asp MethodChoice->AAA LCMS RP-HPLC / LC-MS (Derivatization: AQC/FMOC) MethodChoice->LCMS Analysis Data Analysis: 1. Locate Erythro peak using BioRef 2. Quantify using Threo/Erythro Curve AAA->Analysis LCMS->Analysis End Report: mol Beta-Hya / mol Protein Analysis->End

Figure 1: Decision tree for reference standard selection and analytical workflow for beta-hydroxyaspartic acid quantification.

Part 4: Experimental Protocol (Self-Validating System)

Preparation of Standards
  • Stock Solution: Dissolve 5.0 mg DL-threo-beta-hydroxyaspartic acid (Sigma/LGC) in 10 mL 0.1 M HCl. Store at -20°C.

  • System Suitability Standard (BioRef): Hydrolyze 100 µg of highly purified Human Factor IX (commercially available as a reagent or therapeutic). This will yield a peak corresponding to ~0.3-0.5 nmol of L-erythro-beta-Hya, assuming 100% recovery.

Hydrolysis
  • Transfer protein sample (approx. 20-50 µg) to a heavy-walled glass hydrolysis tube (e.g., 6x50 mm).

  • Add 200 µL 6 M HCl containing 0.1% phenol .

  • Freeze sample in liquid nitrogen; apply vacuum (<50 mTorr).

  • Flush with Nitrogen. Repeat Freeze-Thaw-Vacuum cycle 3 times to remove all oxygen (prevents oxidation of Met/Cys and degradation of Hya).

  • Seal tube under vacuum.

  • Incubate at 110°C for 24 hours .

  • Dry sample in a vacuum centrifuge (SpeedVac).

  • Re-dissolve in Mobile Phase A (or loading buffer).

Quantification Calculation

If using the threo standard to quantify the erythro analyte:



Where:

  • Area_erythro sample: Integrated area of the peak identified by the Factor IX marker.

  • Slope_threo std: Response factor from the synthetic threo calibration curve.

  • DF: Dilution Factor.

  • Note: This assumes identical molar absorptivity/fluorescence quantum yield for both isomers, which is valid for OPA/Ninhydrin reactions at the primary amine.

References

  • Drakenberg, T., et al. (1983). "Beta-Hydroxyaspartic acid in vitamin K-dependent protein C." Proceedings of the National Academy of Sciences, 80(7), 1802-1806. Available at: [Link]

  • Fernlund, P. & Stenflo, J. (1983). "Beta-hydroxyaspartic acid in vitamin K-dependent proteins." Journal of Biological Chemistry, 258(20), 12509-12512.[2] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Hydroxyaspartic acid

Topic: Personal Protective Equipment & Handling Guide for 3-Hydroxyaspartic Acid Content Type: Operational Safety & Technical Guide Audience: Researchers, Senior Scientists, Lab Managers Executive Summary: The Bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 3-Hydroxyaspartic Acid Content Type: Operational Safety & Technical Guide Audience: Researchers, Senior Scientists, Lab Managers

Executive Summary: The Bioactive Context

3-Hydroxyaspartic acid (beta-hydroxyaspartate) is not merely a chemical reagent; it is a potent, competitive blocker and substrate for Excitatory Amino Acid Transporters (EAATs) .[1] While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its biological activity demands a higher tier of respect than generic amino acids.

As a Senior Application Scientist, I urge you to view this compound through the lens of its mechanism: it actively interferes with glutamate transport systems. Therefore, preventing inhalation of dust—which provides a direct route to systemic absorption—is the primary safety objective. This guide synthesizes regulatory compliance with practical, field-proven handling techniques.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The primary risks associated with 3-Hydroxyaspartic acid are particulate inhalation and mucous membrane contact .

Hazard ClassGHS CodeDescriptionScientific Context
Skin Irritant H315 Causes skin irritation.Acidic nature of the free acid form can disrupt the stratum corneum.
Eye Irritant H319 Causes serious eye irritation.Crystalline dust is mechanically abrasive and chemically acidic (pH <3 in solution).
STOT SE 3 H335 May cause respiratory irritation.CRITICAL: High bioactivity as an EAAT inhibitor means inhalation poses a risk of pharmacological effects beyond simple irritation.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the experimental setup.

Protection ZoneStandard Handling (<100 mg)Stock Preparation (>100 mg)Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm min. thickness)Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Standard nitrile offers excellent resistance to solid organic acids. Double gloving prevents micro-exposure during solubilization.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Fine powders drift. Goggles seal the orbital area against airborne dust that glasses cannot block.
Respiratory Fume Hood (Sash at 18")N95/P2 Respirator + Fume HoodIf a hood is unavailable (not recommended), an N95 is the minimum requirement to prevent inhalation of bioactive dust.
Body Defense Lab Coat (Polyester/Cotton)Lab Coat + Apron (PVC/Rubber)Aqueous solutions of 3-hydroxyaspartic acid are acidic; an apron protects the lap area during pouring/mixing.

Decision Logic: PPE & Engineering Controls

Visualizing the decision process ensures your team selects the right gear every time.

PPE_Decision_Tree Start Start: Handling 3-Hydroxyaspartic Acid State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Quantity Quantity? Solid->Quantity pH_Check pH Adjusted? Liquid->pH_Check SmallScale < 100 mg Quantity->SmallScale LargeScale > 100 mg Quantity->LargeScale ActionSolidSmall Standard PPE: Nitrile Gloves + Safety Glasses Work in Fume Hood SmallScale->ActionSolidSmall ActionSolidLarge Enhanced PPE: Double Gloves + Goggles Static Control Required LargeScale->ActionSolidLarge Acidic Acidic (pH < 4) pH_Check->Acidic Neutral Neutral (pH ~7) pH_Check->Neutral ActionLiquidAcid Splash Risk: Add Apron + Face Shield if pouring volumes >50mL Acidic->ActionLiquidAcid ActionLiquidNeut Standard PPE: Nitrile Gloves + Lab Coat Neutral->ActionLiquidNeut

Figure 1: Risk-based decision tree for selecting PPE and Engineering Controls based on physical state and quantity.

Operational Protocols: The "How-To"

Protocol A: Weighing & Static Control

The Problem: Amino acid derivatives are often zwitterionic solids prone to static charge. Static causes powder to "jump," contaminating the balance and increasing inhalation risk. The Solution:

  • Don PPE: Put on nitrile gloves and lab coat.

  • Equip Balance: Place the analytical balance inside the chemical fume hood.

  • De-static: Use an ionizing anti-static gun or a polonium strip near the weighing boat.

  • Transfer: Use a narrow-neck spatula. Never pour from the stock bottle.

  • Clean: Immediately wipe the balance area with a wet tissue (to capture dust) followed by ethanol.

Protocol B: Solubilization (Avoiding the "Acid Trap")

The Problem: 3-Hydroxyaspartic acid is sparingly soluble in water and creates an acidic solution that can degrade if not managed. The Solution:

  • Calculate the molarity required (MW ≈ 149.10 g/mol ).

  • Suspend the powder in a small volume of water (it will likely remain cloudy).

  • Dropwise Addition: While stirring, add 1M NaOH dropwise.

  • Endpoint: The solution will clarify as it approaches neutral pH. Stop immediately upon clarification to avoid alkaline hydrolysis.

  • Filter: Sterile filter (0.22 µm) rather than autoclaving to prevent thermal degradation.

Disposal & Emergency Procedures

Trust is built on knowing how to clean up the mess.

Disposal Workflow
  • Never dispose of the solid powder in regular trash.

  • Liquid Waste: If the solution is acidic, neutralize to pH 6-8 using Sodium Bicarbonate. Collect in a container labeled "Hazardous Waste: Organic Acid/Amine Solution."

  • Solid Waste: Contaminated weighing boats and gloves must go into the solid hazardous waste stream.

Spill Response Visualization

Spill_Response Spill Spill Detected Assess Assess: Powder vs. Liquid Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover Cover with wet paper towel (Prevents Dust) Powder->Cover Do NOT sweep dry Scoop Scoop into HazBag Cover->Scoop Clean Wash area with Soap & Water Scoop->Clean Absorb Absorb with Vermiculite or Spill Pads Liquid->Absorb Absorb->Clean Report Report to EHS Clean->Report

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443239, 3-Hydroxyaspartic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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